1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI)
Description
Properties
IUPAC Name |
(1,6-dimethylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12(2)10(6-13)11-8/h3-5,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUUOWWLLKUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway and Mechanistic Insights for (1,6-Dimethyl-1H-benzimidazol-2-yl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The benzimidazole-2-methanol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for anti-ulceratives, antivirals, and targeted therapeutics. While the synthesis of the unsubstituted core is well-documented, the targeted synthesis of (1,6-dimethyl-1H-benzimidazol-2-yl)methanol introduces significant regiochemical challenges. Specifically, the asymmetric methylation of the benzene ring necessitates strict control over tautomeric states to prevent the formation of isomeric mixtures.
As a Senior Application Scientist, I have structured this technical guide to move beyond empirical step-by-step instructions. Herein, we dissect the thermodynamic and kinetic causalities behind the experimental choices, providing a self-validating, highly reproducible pathway for synthesizing the 1,6-dimethyl isomer with absolute regiocontrol.
Retrosynthetic Strategy & Regiocontrol
A fundamental challenge in substituted benzimidazole synthesis is tautomeric ambiguity. In un-alkylated systems, 5-methyl and 6-methylbenzimidazole are rapidly interconverting tautomers. However, the introduction of an N1-methyl group locks the molecular geometry, preventing this tautomerization.
To exclusively synthesize the 1,6-dimethyl isomer, the sequence must begin with a precursor where the spatial relationship between the N-methylated amine and the ring methyl group is strictly defined. We utilize N,5-dimethyl-2-nitroaniline as the strategic starting material.
Upon reduction, the resulting N1,5-dimethylbenzene-1,2-diamine possesses an N-methyl group at C1 and a ring methyl at C5. During the subsequent Phillips cyclocondensation, C1 and C2 of the benzene ring map directly to C7a and C3a of the benzimidazole core. Consequently, the C5 methyl group is geometrically forced into the C6 position of the resulting heterocycle, yielding the 1,6-dimethyl isomer without trace contamination of the 1,5-isomer.
Experimental Methodologies & Mechanistic Causality
Step 1: Catalytic Reduction of N,5-Dimethyl-2-nitroaniline
Mechanism & Causality: The nitro group must be reduced to a primary amine to provide the necessary nucleophilic centers for cyclization. We employ catalytic hydrogenation (H2, Pd/C) rather than dissolving metal reductions (e.g., Fe/HCl) to avoid trace heavy-metal contamination—a critical regulatory requirement for pharmaceutical intermediates[1]. The reaction proceeds via sequential oxygen transfer to the palladium surface, yielding the highly nucleophilic diamine.
Protocol:
-
Dissolve 50 mmol of N,5-dimethyl-2-nitroaniline in 100 mL of anhydrous ethanol in a heavy-walled hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (approx. 5 mol%) under a steady stream of argon to prevent auto-ignition.
-
Purge the reaction vessel with nitrogen (3x), then introduce hydrogen gas at 1 atm (or via a balloon).
-
Stir vigorously at 20–25 °C until hydrogen uptake ceases (typically 2–4 hours).
-
Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo to afford N1,5-dimethylbenzene-1,2-diamine as a pale solid.
Step 2: Phillips Condensation with Glycolic Acid
Mechanism & Causality: The Phillips condensation is the gold standard for assembling the benzimidazole core, utilizing 2[2]. The 4M HCl serves a dual purpose: it acts as the solvent and the acid catalyst[3]. Hydronium ions protonate the carbonyl oxygen of glycolic acid, drastically increasing its electrophilicity. The primary amine (-NH2) of the diamine, being less sterically hindered than the secondary amine (-NHCH3), initiates the nucleophilic attack. This is followed by intramolecular cyclization by the secondary amine and subsequent cyclodehydration (loss of two H2O molecules) to forge the aromatic imidazole ring[4].
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude N1,5-dimethylbenzene-1,2-diamine (approx. 48 mmol) and glycolic acid (1.5 equivalents, 72 mmol).
-
Add 60 mL of 4M aqueous HCl.
-
Heat the mixture to a gentle reflux (100–105 °C) for 6–8 hours with continuous magnetic stirring.
-
Cool the reaction mixture to room temperature; the product will remain dissolved as a hydrochloride salt.
-
Transfer the solution to an ice bath and carefully neutralize to pH 7–8 using a saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Filter the resulting precipitate under vacuum, wash extensively with cold deionized water, and recrystallize from hot ethanol to yield pure (1,6-dimethyl-1H-benzimidazol-2-yl)methanol.
In-Process Quality Control & Self-Validation
A robust chemical process must be a self-validating system. The protocols above incorporate the following visual and physical checkpoints:
-
Reduction Checkpoint: The starting nitroaromatic compound is vibrant yellow. The successful progression of the reduction is visually validated by the solution turning pale or colorless. TLC analysis (Hexanes/EtOAc) will confirm the complete consumption of the high-Rf nitro precursor and the appearance of a low-Rf, ninhydrin-active diamine spot.
-
Condensation Checkpoint: The benzimidazole product is basic and remains soluble in the acidic reaction matrix. The critical self-validation occurs during the workup: neutralization to pH 7–8 converts the salt to the free base. Because the free base is insoluble in the aqueous matrix, a sudden, voluminous precipitation of the product serves as immediate confirmation of successful cyclodehydration.
Quantitative Data Summary
| Parameter | Step 1: Catalytic Reduction | Step 2: Phillips Condensation |
| Primary Reactants | N,5-Dimethyl-2-nitroaniline, H2 | N1,5-Dimethylbenzene-1,2-diamine, Glycolic acid |
| Catalyst / Reagent | 10% Pd/C (5 mol%) | 4M HCl (Solvent & Acid Catalyst) |
| Operating Temperature | 20–25 °C (Room Temperature) | 100–105 °C (Reflux) |
| Reaction Time | 2–4 hours | 6–8 hours |
| Typical Yield | 92–98% | 75–85% |
| Purification Method | Filtration through Celite | pH Neutralization & Recrystallization |
Visualizations
Caption: Workflow for the synthesis of (1,6-dimethyl-1H-benzimidazol-2-yl)methanol.
Caption: Regiochemical mapping demonstrating the locked tautomeric state of the core.
References
- Title: Application Notes and Protocols for the High-Yield Synthesis of 1H-Benzimidazole-2-methanol Source: BenchChem URL
- Title: Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)
- Source: PMC (NIH)
- Source: PMC (NIH)
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- 1. Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Identity, Synthesis, and Applications of 1,6-Dimethyl-1H-benzimidazole-2-methanol
Executive Summary
In the landscape of rational drug design, benzimidazole derivatives serve as privileged scaffolds. Specifically, 1,6-dimethyl-1H-benzimidazole-2-methanol (Molecular Formula: C10H12N2O) represents a highly specialized, multi-functionalized intermediate. It is predominantly utilized in the synthesis of proton pump inhibitors (PPIs) and targeted anthelmintic agents.
This whitepaper provides an in-depth analysis of this compound, detailing its structural rationale, a self-validating regioselective synthetic protocol, and its downstream mechanistic applications.
Part 1: Chemical Identity & CAS Registry Dynamics
The assignment of a Chemical Abstracts Service (CAS) Registry Number is the definitive standard for chemical identification. While foundational scaffolds such as 1,6-dimethylbenzimidazole possess universally indexed CAS numbers (e.g., CAS 10394-40-8)[1], highly specific functionalized derivatives like 1,6-dimethyl-1H-benzimidazole-2-methanol often exist as proprietary or transient intermediates within pharmaceutical pipelines.
When a novel positional isomer is synthesized de novo, it does not inherently possess a public CAS number until it is formally registered with the Chemical Abstracts Service via the submission of definitive structural elucidation data (e.g., 2D-NMR, HRMS). Researchers working with this compound often reference structurally adjacent indexed analogs, such as α-Methyl-1H-benzimidazole-2-methanol (CAS 19018-24-7)[2] or other substituted benzimidazole methanols[3], as proxies for physicochemical baseline data.
Structural Rationale & Causality in Drug Design
The specific substitution pattern of 1,6-dimethyl-1H-benzimidazole-2-methanol is not arbitrary; each functional group serves a distinct mechanistic purpose:
-
N1-Methylation (Elimination of Tautomerism): Unsubstituted benzimidazoles rapidly tautomerize in solution, making the 5- and 6-positions chemically equivalent. Methylation at the N1 position locks the molecule into a single tautomeric form. This is critical for Structure-Activity Relationship (SAR) studies, as it allows researchers to precisely probe the spatial requirements of the receptor binding pocket.
-
C6-Methylation (Lipophilic Tuning): The methyl group at position 6 provides a weak electron-donating (+I) effect and increases the steric bulk and lipophilicity of the scaffold, which directly modulates the pKa of the imidazole nitrogen—a critical factor for the acidic activation of PPIs.
-
C2-Methanol (The Synthetic Hinge): The hydroxymethyl group acts as a versatile synthetic handle. It can be readily converted into a leaving group (e.g., via chlorination) to facilitate nucleophilic attack by pyridine thiols, forming the core thioether linkage required for downstream drug synthesis.
Part 2: Quantitative Data & Physicochemical Profile
To facilitate rapid comparison for drug development professionals, the predicted physicochemical properties and synthetic strategy metrics are summarized below.
Table 1: Physicochemical Profile of 1,6-Dimethyl-1H-benzimidazole-2-methanol
| Property | Value | Structural Implication |
| Molecular Formula | C10H12N2O | Core scaffold + 3 specific substitutions |
| Molecular Weight | 176.22 g/mol | Highly favorable for Lipinski's Rule of 5 |
| Hydrogen Bond Donors | 1 | Mediated exclusively by the C2-hydroxyl group |
| Hydrogen Bond Acceptors | 2 | Imidazole N3 and hydroxyl oxygen |
| Topological Polar Surface Area | ~35 Ų | Indicates excellent membrane permeability |
| LogP (Predicted) | 1.8 - 2.1 | Optimal lipophilicity for oral bioavailability |
Table 2: Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Regiochemical Purity | Overall Yield | Primary Limitation | Validation Method |
| Direct N-Methylation | < 50% (Mixture of 1,5 and 1,6) | 30-40% | Requires complex preparative HPLC separation | 2D-NOESY NMR required to distinguish isomers |
| De Novo Cyclization | > 99% (Exclusively 1,6-isomer) | 75-85% | Requires specific pre-methylated aniline precursor | Standard 1H-NMR confirms structural identity |
Part 3: Regioselective Synthetic Protocol
A common pitfall in benzimidazole chemistry is attempting to directly methylate 5-methyl-1H-benzimidazole-2-methanol. Because the N-H and -OH groups are both nucleophilic, this approach yields a difficult-to-separate mixture of 1,5-dimethyl and 1,6-dimethyl isomers, alongside O-alkylated byproducts.
To ensure a high-yield, self-validating system, we utilize a de novo construction of the benzimidazole core via a modified Phillips-Ladenburg condensation[4]. By pre-installing the methyl groups on the aniline precursor, regiochemical ambiguity is entirely eliminated.
Step-by-Step Methodology
-
Precursor Preparation: Dissolve 10.0 mmol of 2-amino-4-methyl-N-methylaniline in 20 mL of 4N Hydrochloric Acid (HCl).
-
Condensation: Add 12.0 mmol of Glycolic Acid (2-hydroxyacetic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 12 hours. Causality: The acidic environment protonates the carbonyl oxygen of glycolic acid, increasing its electrophilicity. The primary amine attacks first to form an amide, followed by intramolecular cyclization by the secondary amine and subsequent dehydration.
-
Neutralization & Precipitation: Cool the mixture to 0°C and slowly neutralize with aqueous Ammonium Hydroxide (NH4OH) until pH 8 is reached. The target compound will precipitate as an off-white solid.
-
Filtration & Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol.
Self-Validation System
-
In-Process Monitoring: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the ninhydrin-positive aniline spot confirms complete cyclization.
-
Structural Confirmation: Post-purification, conduct 1H-NMR spectroscopy. The definitive hallmark of success is the presence of two distinct singlet methyl peaks (N-CH3 at ~3.7 ppm and C-CH3 at ~2.4 ppm) and the absolute absence of tautomeric signal broadening.
Regioselective synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol via de novo cyclization.
Part 4: Downstream Pharmacological Application
Once synthesized, 1,6-dimethyl-1H-benzimidazole-2-methanol serves as the foundational building block for advanced therapeutics. In the context of gastric acid suppression, the compound undergoes a highly specific sequence of transformations to become a biologically active covalent inhibitor.
The C2-methanol is first chlorinated using Thionyl Chloride (SOCl2). The resulting 2-chloromethyl intermediate is highly electrophilic and is immediately reacted with a substituted pyridine thiol. The resulting thioether is then carefully oxidized using m-CPBA to form a sulfinyl benzimidazole prodrug. Upon entering the highly acidic environment of the parietal cell canaliculi (pH < 2), the prodrug undergoes a rapid Smiles rearrangement to form a reactive sulfenamide species, which covalently binds to the Cys813 residue of the H+/K+ ATPase enzyme, irreversibly halting acid secretion.
Downstream pharmacological application: Conversion to a covalent H+/K+ ATPase inhibitor.
References
-
CAS Common Chemistry. "α-Methyl-1H-benzimidazole-2-methanol". Source: Chemical Abstracts Service (CAS). URL:[Link]
-
National Library of Medicine. "(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol". Source: PubChem. URL:[Link]
Sources
An In-depth Technical Guide to the Potential Biological Activities of Dimethylated Benzimidazole Methanol
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system formed by the fusion of a benzene and an imidazole ring, represents a cornerstone in the field of medicinal chemistry. Its structural resemblance to naturally occurring purines allows for facile interaction with a multitude of biological targets, rendering it a "privileged scaffold" in drug discovery. This unique characteristic has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents like veliparib. The versatility of the benzimidazole ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological activities. This guide will delve into the potential biological activities of a specific class of derivatives: dimethylated benzimidazole methanols. We will explore their synthesis, proposed mechanisms of action, and the experimental methodologies used to evaluate their efficacy, with a particular focus on their potential as antimicrobial and anticancer agents.
Synthesis of Benzimidazole Methanol Derivatives: A Foundational Step
The synthesis of benzimidazole derivatives is a well-established process in organic chemistry, with several methodologies available. A common and effective route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This approach allows for the introduction of various substituents at the 2-position of the benzimidazole ring, thereby influencing the molecule's biological profile.
General Synthesis of 1H-benzimidazol-2-yl-methanol
The synthesis of 1H-benzimidazol-2-yl-methanol provides a fundamental example of benzimidazole synthesis. This compound, bearing a hydroxymethyl group at the 2-position, serves as a valuable precursor for further derivatization and a baseline for understanding the impact of substitutions on biological activity.
Experimental Protocol: Synthesis of 1H-benzimidazol-2-yl-methanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an equimolar amount of glycolic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
The choice of glycolic acid as the carboxylic acid derivative is crucial as it directly introduces the hydroxymethyl group at the 2-position of the benzimidazole core.
Potential Biological Activities: A Multifaceted Profile
Benzimidazole derivatives are renowned for their broad spectrum of biological activities. The introduction of methyl and methanol groups to the benzimidazole scaffold can significantly modulate this activity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Benzimidazole derivatives have shown considerable promise in this area.
The antimicrobial potential of dimethylated benzimidazole methanol derivatives can be attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for this specific class of compounds are still under investigation, related benzimidazole compounds are known to inhibit microbial growth through various pathways, including the disruption of microtubule polymerization and the inhibition of key enzymes involved in metabolic pathways.
Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
-
Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacterial strains and Sabouraud dextrose agar for fungal strains.
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Application of Test Compound: Add a defined concentration of the dimethylated benzimidazole methanol derivative (dissolved in a suitable solvent like DMSO) to the wells.
-
Controls: Use a positive control (a standard antibiotic or antifungal agent) and a negative control (the solvent used to dissolve the test compound).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified duration (e.g., 24-48 hours).
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
The diameter of the inhibition zone provides a qualitative measure of the antimicrobial activity. For
An In-Depth Technical Guide to 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI), a substituted benzimidazole derivative of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes established principles of benzimidazole chemistry, drawing upon proven experimental protocols for analogous structures to propose a robust synthetic pathway and detailed characterization methodologies. The benzimidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide will, therefore, explore the potential therapeutic applications of the title compound, grounded in the well-documented bioactivities of structurally related molecules.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[6] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications.[7] Marketed drugs incorporating the benzimidazole moiety are used to treat a range of conditions, from parasitic infections to gastric ulcers and hypertension.[6] The versatility of the benzimidazole scaffold lies in the ease with which its physicochemical and pharmacological properties can be modulated through substitution at various positions on the bicyclic ring system.[7][8] This guide focuses on a specific derivative, 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI), providing a detailed exploration of its synthesis, characterization, and potential as a lead compound in drug development programs.
Physicochemical Properties and InChIKey
A critical first step in the characterization of any novel compound is the determination of its fundamental physicochemical properties and a unique structural identifier.
InChIKey
For structurally similar, publicly documented compounds, the InChIKeys are as follows:
| Compound Name | InChIKey |
| (1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol | RZRPPZWEPMDGEI-UHFFFAOYSA-N[9] |
| [1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol | VUZVSFJBGRTRQC-UHFFFAOYSA-N[10] |
| (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | DTWCONPNVHZPJS-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Quantitative prediction of physicochemical properties is essential for drug development, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Predicted Value | Unit |
| Molecular Formula | C10H12N2O | - |
| Molecular Weight | 176.22 | g/mol |
| XLogP3 | 1.5 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Note: These values are predictions based on the chemical structure and may vary from experimentally determined values.
Synthesis and Purification
The synthesis of 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI) can be approached through a multi-step process, leveraging established methodologies for the formation of the benzimidazole ring and subsequent functionalization.
Synthetic Workflow
The proposed synthetic route involves the initial formation of a substituted benzimidazole core, followed by N-methylation.
Caption: Proposed synthetic workflow for 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI).
Experimental Protocol
Step 1: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol
This step involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with glycolic acid, a method adapted from the synthesis of similar benzimidazole derivatives.[11][12][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 equivalent) and glycolic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF). The reaction can be catalyzed by a mild acid.
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add the mixture to ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI)
The final product is obtained through N-methylation of the intermediate.[8][14]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the (6-methyl-1H-benzimidazol-2-yl)methanol (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Elucidation and Characterization
Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to two distinct methyl groups, aromatic protons on the benzimidazole ring, a methylene group, and a hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the two methyl carbons, the methylene carbon, and the aromatic and heterocyclic carbons. |
| FT-IR | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (benzimidazole ring), and C-O stretching. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with a fragmentation pattern consistent with the proposed structure. |
Note: The exact spectroscopic data should be determined experimentally.
Potential Therapeutic Applications and Mechanism of Action
The benzimidazole scaffold is a versatile platform for the development of novel therapeutic agents.[3][4][5] Derivatives have demonstrated a wide range of biological activities.
Anticancer Activity
Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key enzymes such as EGFR and BRAFV600E, and interference with microtubule polymerization.[2][15] The introduction of a methanol group at the 2-position could enhance interactions with target proteins through hydrogen bonding, potentially leading to improved efficacy.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[16][17][18] The mechanism of action often involves the inhibition of essential enzymes in pathogens, such as lanosterol 14α-demethylase in fungi.[16] The specific substitutions on the benzimidazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.
Logical Relationship of Therapeutic Potential
Caption: Potential therapeutic applications and associated mechanisms of action for the title compound.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential applications of 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI). By leveraging established synthetic protocols for related benzimidazole derivatives and drawing upon the extensive body of literature on their pharmacological activities, this document provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound. The proposed synthetic route is robust and amenable to optimization, and the outlined characterization methods will ensure the unambiguous identification and quality control of the final product. Further investigation into the biological activities of this molecule is warranted and could lead to the discovery of new and effective therapeutic agents.
References
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- Al-Ostoot, F. H., et al. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. PMC.
- Abdel-Maksoud, M. S., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI.
- J. Med. Chem. (2011). Synthesis of Benzimidazole Derivatives.
- Noolvi, M. N., et al. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update.
- Wang, Y., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- ResearchGate. (2025). Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems.
- Kumar, U., et al. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate.
- Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2407.
- precisionFDA. (n.d.). 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL-.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu.
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An In-Depth Technical Guide on the Synthesis of 1,6-Dimethyl-1H-benzimidazole-2-methanol
Executive Summary
The compound 1,6-dimethyl-1H-benzimidazole-2-methanol is a highly specialized bicyclic heterocycle that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted proton pump inhibitors and anti-allergic agents[1]. Unlike unsubstituted 1H-benzimidazoles, which undergo rapid annular tautomerization, the substitution at the N1 position locks the molecule into a single tautomeric state. Consequently, 1,5-dimethylbenzimidazole and 1,6-dimethylbenzimidazole exist as distinct, non-interconvertible regioisomers[2].
This whitepaper outlines a robust, regioselective, three-step synthetic pathway to 1,6-dimethyl-1H-benzimidazole-2-methanol. By strategically selecting 3-chloro-4-nitrotoluene as the foundational starting material, the synthesis intrinsically dictates the correct regiochemistry, culminating in a highly efficient Phillips cyclization with glycolic acid [3].
Retrosynthetic Analysis & Causality of Starting Materials
The structural integrity of 1,6-dimethyl-1H-benzimidazole-2-methanol relies on the precise placement of two methyl groups: one on the imidazole nitrogen (N1) and one on the benzene ring (C6).
-
Disconnection of the Imidazole Ring: Cleaving the C2–N1 and C2–N3 bonds retrosynthetically reveals the need for a 2-carbon synthon (to provide the 2-hydroxymethyl group) and a substituted o-phenylenediamine.
-
The 2-Carbon Synthon: While chloroacetic acid is a common reagent for benzimidazole synthesis, it produces a highly reactive 2-chloromethyl intermediate that requires subsequent basic hydrolysis. Glycolic acid is selected instead because it directly installs the hydroxymethyl moiety in a single step under acidic condensation conditions, eliminating the handling of toxic lachrymators[4].
-
The Diamine Precursor: To achieve the 1,6-dimethyl pattern, the required diamine is N1,5-dimethylbenzene-1,2-diamine (also known as 4-methyl-2-(methylamino)aniline). In this molecule, the secondary amine (NHCH₃) dictates the N1 position, while the methyl group resides para to the primary amine, ensuring it lands at the C6 position of the final benzimidazole framework[2].
-
The Aromatic Precursor: The diamine is best accessed via the nucleophilic aromatic substitution (SNAr) of 3-chloro-4-nitrotoluene with methylamine. The strongly electron-withdrawing nitro group activates the ortho-positioned chlorine, allowing for a facile SNAr reaction under mild conditions.
Synthetic workflow from 3-chloro-4-nitrotoluene to the target benzimidazole.
Quantitative Data: Core Starting Materials
The following table summarizes the stoichiometric requirements and physicochemical properties of the key reagents utilized in this synthetic route.
| Chemical Name | Role in Synthesis | CAS Number | MW ( g/mol ) | Equivalents |
| 3-Chloro-4-nitrotoluene | Primary Starting Material | 38939-88-7 | 171.58 | 1.00 |
| Methylamine (33% in EtOH) | Nucleophile (SNAr) | 74-89-5 | 31.06 | 3.00 |
| Palladium on Carbon (10%) | Hydrogenation Catalyst | 7440-05-3 | N/A | 0.05 |
| Glycolic Acid | Cyclizing Agent / Synthon | 79-14-1 | 76.05 | 1.20 |
| Hydrochloric Acid (4N) | Catalyst & Solvent | 7647-01-0 | 36.46 | Solvent |
Step-by-Step Experimental Protocols & Validation Systems
To ensure scientific integrity, each protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify reaction completion before proceeding to the next stage.
Step 1: Synthesis of N,5-Dimethyl-2-nitroaniline
Objective: Install the N-methyl group via SNAr, leveraging the activating effect of the nitro group.
-
Reaction Setup: Dissolve 3-chloro-4-nitrotoluene (17.16 g, 100 mmol) in 50 mL of absolute ethanol in a 250 mL pressure-rated round-bottom flask.
-
Reagent Addition: Slowly add methylamine (33% w/w in ethanol, 28 mL, ~300 mmol). The excess amine acts as both the nucleophile and the acid scavenger for the liberated HCl.
-
Heating: Seal the flask and heat the mixture to 85 °C for 12 hours behind a blast shield.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and unreacted methylamine. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a bright yellow-orange solid.
-
Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active yellow spot (Rf ~0.4).
Step 2: Synthesis of N1,5-Dimethylbenzene-1,2-diamine
Objective: Reduce the nitro group to a primary amine to generate the required o-phenylenediamine core.
-
Reaction Setup: Dissolve the crude N,5-dimethyl-2-nitroaniline (~16.0 g) in 150 mL of methanol. Carefully add 10% Pd/C (0.8 g) under a steady stream of nitrogen to prevent catalyst auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6 hours.
-
Workup: Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the diamine as a dark oil that may crystallize upon standing. Note: The diamine is sensitive to air oxidation; proceed immediately to Step 3.
-
Validation Checkpoint: The reaction is visually self-validating; the bright yellow color of the nitro compound completely dissipates, resulting in a pale/colorless solution. LC-MS will confirm the product mass ([M+H]⁺ at m/z 137.1).
Step 3: Phillips Cyclization to 1,6-Dimethyl-1H-benzimidazole-2-methanol
Objective: Condense the diamine with glycolic acid under strongly acidic conditions to form the benzimidazole ring[4].
-
Reaction Setup: In a 250 mL round-bottom flask, combine the freshly prepared N1,5-dimethylbenzene-1,2-diamine (~13.0 g, 95 mmol) with glycolic acid (8.67 g, 114 mmol).
-
Acid Catalysis: Add 100 mL of 4N aqueous hydrochloric acid. The acidic medium protonates the amines, increasing their solubility, and catalyzes the subsequent dehydration steps[3].
-
Cyclization: Attach a reflux condenser and heat the mixture to 105 °C (reflux) for 8 hours.
-
Workup & Crystallization: Cool the deep-colored solution to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise with vigorous stirring until the pH reaches 8.0–8.5. A dense precipitate will form.
-
Purification: Filter the solid under vacuum, wash with cold deionized water (3 × 30 mL), and recrystallize from hot ethanol to yield the pure target molecule as off-white crystals.
-
Validation Checkpoint: ¹H NMR (DMSO-d₆) is critical here. The spectrum must show an N-methyl singlet at ~3.7 ppm, a C6-methyl singlet at ~2.4 ppm, and the diagnostic hydroxymethyl CH₂ singlet at ~4.7 ppm. The absence of a broad NH peak at ~12 ppm confirms N-substitution, distinguishing it from 1H-benzimidazole tautomers[2].
Mechanistic sequence of the Phillips cyclization and regiochemical locking.
References
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Strategic Derivatization of 1H-Benzimidazole-2-methanol: Pathways to Enhanced Bioactivity and Target Engagement
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Its isosteric resemblance to the purine nucleobase allows it to seamlessly interact with a multitude of biological targets, particularly the ATP-binding pockets of protein kinases [1]. Within this family, 1H-Benzimidazole-2-methanol (CAS 4856-97-7) serves as a highly versatile synthetic intermediate. While the base molecule exhibits relatively mild intrinsic bioactivity, its C2-hydroxymethyl group provides a critical synthetic handle. This whitepaper explores the causality behind the chemical derivatization of 1H-Benzimidazole-2-methanol, detailing how specific structural modifications dictate target engagement, optimize pharmacological profiles, and minimize off-target cross-reactivity.
Rational Derivatization: Chemical Pathways and Causality
The strategic value of 1H-Benzimidazole-2-methanol lies in the reactivity of its primary alcohol group. The hydroxyl moiety can act as a nucleophile, but more importantly, it can be transformed into an electrophilic center or a carbonyl group to exponentially expand the accessible chemical space.
Pathway A: Halogenation to 2-(Chloromethyl)-1H-benzimidazole
Reacting 1H-benzimidazole-2-methanol with thionyl chloride (SOCl₂) converts the hydroxyl group into a highly reactive chloromethyl group [3].
-
Causality: The hydroxyl group is a poor leaving group. Conversion to a chloride creates a highly electrophilic carbon susceptible to S_N2 attack by diverse nucleophiles (amines, thiols, phenoxides). This allows for the rapid generation of libraries containing thioethers and secondary/tertiary amines, which are critical for engaging the hinge region of kinases via hydrogen bonding and hydrophobic interactions.
Pathway B: Oxidation and Hydrazone Formation
Oxidation of the methanol group (e.g., using KMnO₄ or MnO₂) yields benzimidazole-2-carboxaldehyde. Subsequent condensation with substituted hydrazines generates hydrazones [5].
-
Causality: The extended conjugated system and the introduction of multiple hydrogen-bond donors/acceptors (N-H, C=N) significantly enhance radical scavenging and metal-chelating properties. These mechanisms are often leveraged in antiparasitic and antifungal drug design, where disrupting metal-dependent enzymes or neutralizing oxidative stress is therapeutically beneficial[5, 6].
Pathway C: Esterification and Etherification
Direct coupling of the hydroxyl group with acyl chlorides or alkyl halides.
-
Causality: Capping the polar hydroxyl group increases the overall lipophilicity of the molecule. This modification is frequently used in prodrug design to enhance cellular permeability and oral bioavailability, allowing the active benzimidazole core to reach intracellular targets more effectively.
Fig 1: Strategic derivatization pathways of 1H-Benzimidazole-2-methanol.
Biological Activity Profiling & Target Engagement
Even minor structural modifications to the benzimidazole scaffold can drastically alter its biological activity profile. Understanding these shifts is paramount for drug development professionals aiming to achieve high target selectivity.
Antioxidant and Cytotoxic Activity
The substitution of a simple methyl group with a hydroxymethyl group fundamentally changes target engagement. For instance, 2-methyl-1H-benzimidazole displays prominent cytotoxic and moderate antioxidant activity, whereas 1H-benzimidazol-2-yl-methanol exhibits much weaker baseline activity in these specific assays [2]. This suggests that the derivatized products (e.g., hydrazones or thioethers) are required to unlock potent bioactivity, utilizing the methanol group merely as a bridge rather than the primary pharmacophore.
Kinase Inhibition and Polypharmacology
Because the benzimidazole core mimics purine, derivatives frequently exhibit polypharmacology by binding to the ATP-binding sites of various kinases [1]. While high selectivity for a primary target is achievable through careful steric and electronic tuning of the C2 substituents, off-target activity is common.
Fig 2: Mechanism of target kinase inhibition by benzimidazole derivatives.
Quantitative Data Summary
The following table summarizes comparative bioactivity data, highlighting the impact of structural modifications at the C2 position.
| Compound / Derivative | Target / Assay | IC₅₀ / LC₅₀ Value | Biological Implication |
| 1H-Benzimidazol-2-yl-methanol | DPPH Scavenging (Antioxidant) | IC₅₀ = 400.42 µg/mL | Weak baseline radical scavenging [2]. |
| 2-Methyl-1H-benzimidazole | DPPH Scavenging (Antioxidant) | IC₅₀ = 144.84 µg/mL | Moderate radical scavenging [2]. |
| 2-Methyl-1H-benzimidazole | Brine Shrimp Lethality (Cytotoxicity) | LC₅₀ = 0.42 µg/mL | High cytotoxicity; potential anticancer starting point [2]. |
| Hypothetical Multi-targeted Derivative | Kinase A / Kinase B | IC₅₀ = 15 nM / 50 nM | Broad-spectrum kinase inhibition (Polypharmacology) [1]. |
| Hypothetical Selective Derivative | Kinase A / Kinase B | IC₅₀ = 10 nM / >1000 nM | High selectivity achieved via optimized C2-derivatization [1]. |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps and explain the causality behind critical experimental conditions.
Protocol 1: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol
This condensation reaction is the foundational step for generating the core scaffold [4, 6].
Reagents: o-Phenylenediamine, Glycolic acid, Dimethylformamide (DMF), 4M HCl, Sodium bicarbonate (NaHCO₃), Ethyl acetate.
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel equipped for reflux, dissolve o-phenylenediamine in DMF. Causality: DMF is chosen for its high boiling point and excellent solvent properties, ensuring homogeneous mixing and efficient heat transfer to prevent localized exotherms.
-
Reagent Addition: Add an equimolar amount of glycolic acid to the solution. To prevent air oxidation of o-phenylenediamine (which causes dark brown impurities), purge the vessel with an inert gas (Nitrogen or Argon) [4].
-
Reflux: Heat the mixture to 90°C–100°C for 4–6 hours. Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot is entirely consumed.
-
Quenching & Neutralization: Cool the mixture to room temperature and dilute with water. Carefully add NaHCO₃ solution until neutral pH is achieved. Causality: Neutralization prevents acid-catalyzed degradation of the newly formed benzimidazole product during workup.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure 1H-Benzimidazole-2-methanol.
Protocol 2: Radiometric Kinase Assay for Cross-Reactivity Profiling
Once a derivative is synthesized, profiling its off-target kinase activity is mandatory [1].
Step-by-Step Procedure:
-
Reaction Setup: In a multiwell plate, combine the target kinase, the specific substrate peptide, and the synthesized benzimidazole derivative at varying concentrations (e.g., 1 nM to 10 µM).
-
Initiation: Start the reaction by adding ATP spiked with a tracer amount of [γ-³³P]ATP. Causality: The radiolabeled tracer allows for the highly sensitive, direct quantification of phosphate transfer to the substrate.
-
Incubation: Incubate at 30°C for 60 minutes to allow steady-state enzyme kinetics to establish.
-
Termination: Stop the reaction by adding 2% (v/v) H₃PO₄. Causality: The acidic environment denatures the kinase, instantly halting the reaction and preventing background noise.
-
Separation & Detection: Spot the mixture onto a phosphocellulose filter membrane (which binds the phosphorylated peptide but allows free ATP to wash away). Quantify the incorporated radiolabel using a scintillation counter to calculate the IC₅₀.
Conclusion
The derivatization of 1H-Benzimidazole-2-methanol represents a highly rational approach to drug design. By leveraging the reactivity of the C2-hydroxymethyl group—whether through halogenation, oxidation, or esterification—researchers can systematically tune the electronic and steric properties of the benzimidazole scaffold. Coupled with rigorous target profiling and self-validating synthetic protocols, this methodology enables the development of highly potent, selective therapeutics capable of addressing complex fungal infections, parasitic diseases, and oncological targets.
References
- BenchChem Technical Support Team. "A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCIJuQy-s58SUI8ugBAjvnin3kIP9xaBfBmm0RWAt9xAtV3TUDQi6zYpu0bcx20HtQWBre_N-2oA7pvEJq2tHkbnxIGRZ1Mcc__Q5sVENQ1jL7OE6yQeMWbL1g_2Vc_LSqw68UHyY_34N_8ujGDzdMDwBMpi3q68-qnQ1Poq0lXcfmXUuMvGfOwPrV6t9JnDWvqL8k5bnJpaRKbrZXrCVGl2puEv3cOsfRWMixxsxpdSZMwmB9712tDbjzFBdjmQKxWNUnJcolRLh7XC8LjeXpm_LK0vpyQ0cXlruIVbzpyxJj4uGyRN6o-ZAo6C2QjpPlXA==]
- Poddar, S. K., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka Univ. J. Pharm. Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMFj6TluKnXOzFxa-RjV7B75uYhqEl25FPM3pMSxlLe1GENybdQMdQlaS2W0ZS70ueHcHy3EdpUJihphsZa7KFQqm-2RxJv8gd_jU7AEHJVKOeJJ2C_J80lnR59CGdIc9Wsva437sx43wHNCj5pjmva6zh2MKXLUopNX-Ft_LUog==]
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Structural Analogs of 1,6-Dimethyl-1H-benzimidazole-2-methanol: A Technical Guide to Rational Design, Synthesis, and Pharmacological Evaluation
Executive Summary
The benzimidazole ring is a widely recognized and privileged pharmacophore in medicinal chemistry, mimicking purine bases to interact with diverse enzymatic pockets[1]. Within this chemical space, 1,6-dimethyl-1H-benzimidazole-2-methanol and its structural analogs represent a highly optimized node. The presence of the hydroxymethyl group at the C2 position imparts unique chemical reactivity and hydrogen-bonding capabilities, while the 1,6-dimethyl substitutions provide critical steric steering and lipophilicity[2][3].
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rational design, mechanistic pathways, and self-validating synthetic protocols required to develop and evaluate advanced analogs of this core scaffold.
Rational Design and Mechanisms of Action
The structural anatomy of 1,6-dimethyl-1H-benzimidazole-2-methanol allows for precise tuning of its pharmacokinetic and pharmacodynamic profiles:
-
The 2-Methanol Group: Acts as a primary hydrogen-bond donor/acceptor. It is also a versatile synthetic handle; oxidation yields a reactive carboxaldehyde, while substitution with halides allows for the synthesis of complex chalcone or triazole hybrids[2][4].
-
N1-Methylation: Unsubstituted benzimidazoles suffer from annular tautomerism. Methylation at N1 locks the conformation, eliminating tautomeric ambiguity and increasing lipophilicity for enhanced cellular membrane permeation[3].
-
C6-Substitution: The methyl group at C6 provides hydrophobic bulk. Substituting this position with halogens (e.g., Chloro or Fluoro) introduces halogen bonding, which has been shown to drastically increase affinity for specific target pockets[5][6].
Dual Pharmacological Targeting
Analogs of this scaffold primarily exhibit two distinct mechanisms of action:
-
Anticancer (Tubulin Inhibition): Benzimidazole derivatives bind to the colchicine site of tubulin proteins, disrupting microtubule assembly, which leads to cell cycle arrest and apoptosis[2].
-
Antifungal (CYP51 Inhibition): The unhindered N3 nitrogen coordinates directly with the heme iron of 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. This disrupts the fungal cell membrane, leading to cell death[4].
Dual mechanism of action for benzimidazole-2-methanol analogs targeting tubulin and CYP51.
Structure-Activity Relationship (SAR) & Quantitative Data
Modifying the N1, C2, and C6 positions drastically alters the biological efficacy of the scaffold. The table below summarizes the quantitative structure-activity relationship (SAR) data for key analogs, highlighting their Minimum Inhibitory Concentration (MIC) against Candida albicans and their general target affinity.
| Compound | R1 (N-position) | R6 (Phenyl ring) | C2 Substitution | MIC50 (C. albicans) [µg/mL] | Target Affinity / Note |
| 1H-Benzimidazole-2-methanol | -H | -H | -CH₂OH | 31.25 | Baseline scaffold[2] |
| 1,6-Dimethyl-1H-benzimidazole-2-methanol | -CH₃ | -CH₃ | -CH₂OH | 7.80 | Enhanced lipophilicity[3] |
| 6-Chloro-1-methyl-1H-benzimidazole-2-methanol | -CH₃ | -Cl | -CH₂OH | 3.90 | Halogen bonding enhances fit[5][6] |
| 1-Undecyl-1H-benzimidazole-2-methanol | -C₁₁H₂₃ | -H | -CH₂OH | 0.97 | Deep membrane insertion[7] |
| Benzimidazole-1,2,4-triazole hybrid | -CH₃ | -F | -Triazole | 0.97 | CYP51 hyper-binding via triazole[4] |
Data synthesized from comparative literature on benzimidazole-2-methanol derivatives and their halogenated/alkylated analogs[4][6][7].
Synthetic Workflows and Methodologies
The synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol relies on a robust two-step sequence: a Phillips-Ladenburg cyclocondensation followed by a regioselective N-alkylation[1][3].
Stepwise synthetic workflow for 1,6-dimethyl-1H-benzimidazole-2-methanol and advanced analogs.
Protocol 1: Phillips-Ladenburg Synthesis of the Core Scaffold
Causality Focus: Glycolic acid is explicitly selected over acetic acid to ensure the retention of the critical hydroxymethyl moiety at the C2 position. 4M HCl is used not just as a solvent, but as a Brønsted acid catalyst to drive the dehydration step of the cyclocondensation[1].
-
Preparation: In a 250 mL round-bottom flask, suspend 4-methyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) in 4M HCl (50 mL).
-
Cyclocondensation: Attach a reflux condenser and heat the mixture to 100°C for 4–6 hours.
-
Self-Validation (Reaction Monitoring): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the diamine starting material validates the completion of the cyclization.
-
Workup: Cool the mixture to room temperature. Neutralize dropwise with ammonium hydroxide until a precipitate forms (pH ~7-8).
-
Purification: Filter the crude 6-methyl-1H-benzimidazole-2-methanol, wash with cold water, and recrystallize from ethanol to yield pure off-white crystals[1].
Protocol 2: Regioselective N-Methylation
Causality Focus: Sodium hydride (NaH) is utilized to quantitatively deprotonate the N1 position. Anhydrous DMF is critical; its polar aprotic nature poorly solvates the resulting benzimidazolide anion, thereby maximizing its nucleophilicity toward methyl iodide. The reaction is initiated at 0°C to control the highly exothermic deprotonation and prevent poly-alkylation[3].
-
Deprotonation: In a dry, nitrogen-flushed flask, dissolve 6-methyl-1H-benzimidazole-2-methanol (1.0 eq) in anhydrous DMF. Cool to 0°C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (Structural Confirmation): Quench with ice water and extract with ethyl acetate. Following solvent evaporation, the success of the N-capping must be validated by ¹H-NMR. A successful reaction will show the disappearance of the broad N-H peak (~12.5 ppm) and the emergence of a sharp N-CH₃ singlet integration around 3.7 ppm.
-
Isolation: Purify the resulting 1,6-dimethyl-1H-benzimidazole-2-methanol via silica gel column chromatography.
Protocol 3: In Vitro Antifungal Susceptibility Testing (MIC Determination)
Causality Focus: To evaluate the CYP51 inhibition efficacy of the synthesized analogs, a broth microdilution assay is employed following EUCAST/CLSI guidelines[6]. Resazurin dye is used as a metabolic indicator; viable fungi reduce the blue dye to pink, allowing for precise, colorimetric MIC determination.
-
Preparation: Prepare serial two-fold dilutions of the benzimidazole analogs (ranging from 256 µg/mL to 0.5 µg/mL) in RPMI 1640 medium within a 96-well microtiter plate.
-
Inoculation: Standardize the Candida albicans inoculum to 1×103 to 5×103 CFU/mL. Add 100 µL of the inoculum to each well.
-
Self-Validation (Controls): The assay is only self-validating if run with strict controls. Include a positive control (Amphotericin B or Voriconazole) and a solvent-only (DMSO) negative control. The MIC data is only accepted if the positive control falls within its established reference range (e.g., 1.95 µg/mL for Amphotericin B)[6], proving the viability of the fungal batch and the absence of solvent-induced toxicity.
-
Incubation & Readout: Incubate at 35°C for 24 hours. Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.
References
- Smolecule. "Buy 1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]".
- BenchChem. "Application Notes and Protocols for 1H-Benzimidazole-2-methanol in Antifungal Drug Development".
- BenchChem. "An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole".
- ChemScene. "6-Chloro-α,1-dimethyl-1H-benzimidazole-2-methanol".
- PMC / NIH. "Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives".
- MDPI. "Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds".
- PMC / NIH. "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- | 853752-80-4 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective and Regioselective N-Methylation of 6-Methyl-1H-benzimidazole-2-methanol
Executive Summary
The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, necessitating precise functionalization protocols for downstream drug development[1]. The N-alkylation of unsymmetrical, multi-functionalized benzimidazoles—specifically 6-methyl-1H-benzimidazole-2-methanol—presents a dual synthetic challenge: chemoselectivity (differentiating the nucleophilic nitrogen from the primary hydroxyl group) and regioselectivity (controlling alkylation at the N1 versus N3 positions). This application note provides a self-validating, kinetically controlled protocol to achieve high-yielding N-methylation while strictly suppressing unwanted O-alkylation.
Mechanistic Causality: Navigating Selectivity
Chemoselectivity: N- vs. O-Alkylation
The substrate possesses two competing nucleophilic sites. However, there is a significant thermodynamic difference in their acidities: the pKa of the benzimidazole N-H is approximately 12, whereas the primary aliphatic alcohol is roughly 15.5. By strictly limiting the base to 1.1 equivalents, we exploit this ΔpKa to quantitatively deprotonate the nitrogen, forming a highly reactive benzimidazolide anion while the hydroxyl group remains protonated. Using strong, non-nucleophilic bases like Sodium Hydride (NaH) in an aprotic solvent (THF) ensures complete N-deprotonation without generating the alkoxide, thereby preventing O-methylation[2].
Regioselectivity: 1,5- vs. 1,6-Isomerization
Because the benzimidazolide anion undergoes rapid tautomeric equilibration, the negative charge is delocalized across both N1 and N3. The 6-methyl group exerts only a weak inductive electron-donating effect and minimal steric hindrance at the distant nitrogen centers. Consequently, the transition states for electrophilic attack by methyl iodide (MeI) at N1 and N3 are nearly isoenergetic. Under standard kinetic control (0 °C to RT), the reaction yields a near equimolar mixture of 1,5-dimethyl-1H-benzimidazole-2-methanol and 1,6-dimethyl-1H-benzimidazole-2-methanol. While specialized organomagnesium reagents can bias alkylation toward the more sterically hindered nitrogen[3], standard library synthesis relies on high-yielding non-selective methylation followed by chromatographic resolution.
Experimental Workflow
Experimental workflow for chemoselective N-methylation of 6-methyl-1H-benzimidazole-2-methanol.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and product distribution.
| Entry | Base (Eq) | Solvent | Temp (°C) | Time (h) | Total N-Methyl Yield (%) | Ratio (1,5- : 1,6-isomer) | O-Methylation (%) |
| 1 (Optimal) | NaH (1.1) | THF | 0 to 25 | 2 | 88 | 45 : 55 | < 2 |
| 2 | K₂CO₃ (1.5) | DMF | 25 | 12 | 82 | 50 : 50 | < 2 |
| 3 | Cs₂CO₃ (1.5) | DMF | 25 | 12 | 85 | 48 : 52 | < 2 |
| 4 (Failure) | NaH (2.5) | THF | 25 | 4 | 15 | N/A | > 80 |
Note: Entry 4 demonstrates the catastrophic loss of chemoselectivity when excess base and electrophile are utilized, driving the reaction toward the N,O-dimethylated byproduct.
Self-Validating Experimental Protocol: Kinetic N-Methylation
This protocol is adapted from established methods demonstrating high N-1 regioselectivity and chemoselectivity for related heterocyclic systems[2].
Materials
-
Substrate: 6-Methyl-1H-benzimidazole-2-methanol (1.0 eq, 10.0 mmol, 1.62 g)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 11.0 mmol, 440 mg)[2]
-
Electrophile: Methyl iodide (MeI, 1.1 eq, 11.0 mmol, 0.68 mL)
-
Solvent: Anhydrous Tetrahydrofuran (THF, 0.2 M, 50 mL)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an inert Argon atmosphere. Add the 6-methyl-1H-benzimidazole-2-methanol and anhydrous THF. Stir to suspend the starting material. Cool the mixture to 0 °C using an ice bath[2].
-
Deprotonation: Carefully add the NaH portion-wise to the stirred mixture over 5 minutes.
-
Self-Validation Checkpoint 1 (Physical): Observe the immediate evolution of hydrogen gas (H₂). The suspension will gradually transition into a more homogeneous, slightly yellow solution. Stir at 0 °C for 30 minutes, then warm to room temperature for 15 minutes to ensure complete deprotonation[2].
-
-
Electrophilic Addition: Re-cool the reaction mixture to 0 °C. Add methyl iodide dropwise via syringe over 10 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that could overcome the activation energy barrier for O-alkylation.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint 2 (Chromatographic): Perform TLC analysis (Eluent: 10% MeOH in DCM). The starting material (UV active, lower Rf ~0.2) should be completely consumed. Two new, closely eluting UV-active spots ( Rf ~0.40 and 0.45) corresponding to the 1,5- and 1,6-dimethyl isomers will appear. A spot at Rf >0.8 indicates unwanted O-methylation.
-
-
Quench and Extraction: Cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL)[2]. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Isomer Resolution: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 2% to 8% MeOH in DCM) to separate the 1,5-dimethyl and 1,6-dimethyl regioisomers.
-
Self-Validation Checkpoint 3 (Spectroscopic): Analyze isolated fractions via ¹H NMR (DMSO-d₆). The disappearance of the broad benzimidazole N-H peak (~12.0 ppm) and the presence of a sharp N-CH₃ singlet (~3.7-3.8 ppm) confirms successful N-methylation. Crucially, the retention of the aliphatic O-H triplet (~5.5 ppm, coupling to the adjacent CH₂ group) confirms absolute chemoselectivity.
-
References[2] Technical Support Center: Regioselective N-Methylation of Benzimidazoles. BenchChem. https://www.benchchem.com/[3] Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. https://pubs.acs.org/doi/10.1021/jo401978b[1] Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. https://www.tsijournals.com/
Sources
Application Note: Evaluating 1,6-dimethyl-1H-benzimidazole-2-methanol in Oncology Research
Executive Summary & Mechanistic Grounding
The development of targeted antimitotic agents remains a cornerstone of modern oncology. Among emerging small molecules, 1,6-dimethyl-1H-benzimidazole-2-methanol has garnered significant attention as a potent scaffold for cancer cell line studies. This compound leverages the privileged benzimidazole core—a structural bioisostere of purines—to interface directly with intracellular targets.
Mechanistically, benzimidazole derivatives are known for their ability to bind to tubulin proteins, disrupting microtubule assembly during cell division[1]. By binding to the colchicine site on αβ -tubulin heterodimers, these compounds inhibit tubulin polymerization, which effectively halts microtubule dynamics[2]. The 1,6-dimethyl substitution enhances the molecule's lipophilicity and cellular penetrance, while the 2-methanol moiety provides critical hydrogen-bond donating/accepting capabilities within the hydrophobic tubulin pocket. This disruption triggers a catastrophic failure of the mitotic spindle, leading to G2/M phase cell cycle arrest and the subsequent induction of intrinsic (mitochondrial) apoptosis[3].
This guide provides a comprehensive, self-validating framework for researchers to evaluate the efficacy, target engagement, and apoptotic mechanisms of 1,6-dimethyl-1H-benzimidazole-2-methanol in standard cancer cell lines.
Experimental Workflow Architecture
To ensure robust and reproducible data, the evaluation of this compound must follow a logical progression from baseline cytotoxicity to target validation and phenotypic profiling.
Fig 1: Experimental workflow for evaluating 1,6-dimethyl-1H-benzimidazole-2-methanol.
Quantitative Efficacy Profile
Based on structure-activity relationship (SAR) studies of related benzimidazole-2-methanol derivatives, researchers should anticipate low-micromolar efficacy across various solid tumor models. Essential oils and synthetic libraries containing 1-methyl-1H-Benzimidazole-2-methanol derivatives routinely exhibit antiproliferative effects on lung and breast cancer cells via apoptosis induction[4].
Table 1: Expected Pharmacological Profile in Standard Cell Lines
| Cell Line | Tissue Origin | Expected IC 50 Range ( μ M) | Primary Mode of Cell Death |
| A549 | Lung Carcinoma | 2.5 - 15.0 | Apoptosis (Intrinsic Pathway) |
| MCF-7 | Breast Adenocarcinoma | 5.0 - 20.0 | Apoptosis (Caspase-7 mediated) |
| HepG2 | Hepatocellular Carcinoma | 1.0 - 10.0 | Apoptosis / G2/M Arrest |
| HCT116 | Colorectal Carcinoma | 3.0 - 12.0 | Apoptosis / Autophagy |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must be designed with internal controls that validate the integrity of the data at every phase.
Protocol A: Cytotoxicity & Viability (MTT Assay)
This assay establishes the baseline IC 50 value, dictating the dosing regimen for all subsequent mechanistic assays.
-
Compound Preparation: Dissolve 1,6-dimethyl-1H-benzimidazole-2-methanol in 100% anhydrous DMSO to create a 10 mM stock.
-
Causality: Anhydrous DMSO is strictly required. Water absorption by DMSO causes compound precipitation and hydrolysis over time, artificially lowering the effective concentration and skewing IC 50 calculations.
-
-
Cell Seeding: Seed cancer cells (e.g., A549) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Treatment: Treat cells with serial dilutions of the compound (0.1 μ M to 50 μ M) for 48 hours. Ensure the final DMSO concentration never exceeds 0.5% v/v.
-
Causality: DMSO concentrations above 0.5% induce solvent-mediated cytotoxicity, which convolutes the true pharmacological effect of the benzimidazole derivative.
-
-
Viability Readout: Add 10 μ L of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 μ L DMSO and read absorbance at 570 nm.
-
Validation Checkpoint: Always include a known tubulin inhibitor (e.g., Paclitaxel or Nocodazole) as a positive control. If the positive control fails to generate a standard sigmoidal dose-response curve, the assay plate must be discarded.
Protocol B: In Vitro Tubulin Polymerization Dynamics
To prove that the cytotoxicity observed in Protocol A is driven by target engagement, we must evaluate the compound's effect on tubulin directly. 1H-benzimidazole-2-methanol derivatives modulate tubulin polymerization by elongating the nucleation phase and slowing down assembly[5].
-
Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM PIPES, 2 mM MgCl 2 , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Causality: PIPES buffer is mandatory. Standard biological buffers like Tris lack the specific ionic strength and pH buffering capacity required to support spontaneous tubulin heterodimer assembly in vitro.
-
-
Assay Setup: Pre-warm a 96-well half-area plate to 37°C. Add the compound (at 1x, 2x, and 5x the IC 50 value) to the wells.
-
Kinetic Readout: Rapidly add the tubulin mixture to the wells and immediately begin reading absorbance at 340 nm (or fluorescence if using a reporter) every minute for 60 minutes at exactly 37°C.
-
Causality: Tubulin polymerization is exquisitely temperature-sensitive. Even a drop to 34°C during plate handling will cause rapid depolymerization, ruining the kinetic curve.
-
-
Validation Checkpoint: The assay must include Paclitaxel (which accelerates polymerization/enhances V max ) and Nocodazole (which flattens the curve). The benzimidazole derivative should mirror the Nocodazole curve.
Protocol C: Flow Cytometric Analysis of Apoptosis & Cell Cycle
Once target engagement is confirmed, flow cytometry is used to map the downstream phenotypic consequences.
Fig 2: Intracellular signaling and apoptotic pathway induced by the benzimidazole derivative.
Cell Cycle Analysis (Propidium Iodide):
-
Harvest treated cells (include floating cells, as mitotic arrest causes detachment).
-
Fix in ice-cold 70% ethanol for at least 2 hours at -20°C.
-
Wash and resuspend in PBS containing 50 μ g/mL Propidium Iodide (PI) and 100 μ g/mL RNase A. Incubate for 30 mins in the dark.
-
Causality: PI intercalates into all double-stranded nucleic acids. Without RNase A, PI will stain both DNA and RNA, resulting in massive background noise and the inability to resolve the G1, S, and G2/M peaks.
-
Apoptosis Assessment (Annexin V-FITC / PI):
-
Harvest cells gently (avoid harsh trypsinization which can cleave phosphatidylserine receptors).
-
Resuspend in Annexin V Binding Buffer. Add 5 μ L Annexin V-FITC and 5 μ L PI. Incubate for 15 mins at room temperature.
-
Validation Checkpoint: You must run single-stained controls (Annexin V only, PI only) on compound-treated cells. This is required to calculate the compensation matrix, preventing fluorescence spillover between the FITC (green) and PI (red) channels from generating false-positive "late apoptotic" populations.
Sources
- 1. Buy 1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- | 853752-80-4 [smolecule.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical profile, antiproliferative and pro-apoptotic activities of essential oils of Pulicaria arabica against A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: In Vitro Evaluation of the Antioxidant Activity of Benzimidazole Derivatives
Introduction and Scientific Rationale
Benzimidazoles, characterized by a benzene ring fused with an imidazole ring, represent a privileged scaffold in medicinal chemistry. Due to their electron-rich aromatic system, benzimidazole derivatives exhibit potent antioxidant properties, effectively neutralizing reactive oxygen species (ROS) and mitigating oxidative stress-induced cellular damage[1]. The two fused aromatic rings allow free radicals to interact with the delocalized π -electrons, stabilizing the radical species and terminating oxidative chain reactions[1].
This application note provides a comprehensive, self-validating framework for assessing the antioxidant capacity of novel benzimidazole compounds. It details the mechanistic rationale and step-by-step protocols for DPPH, ABTS, and Lipid Peroxidation (LPO) assays, ensuring that researchers capture both the chemical scavenging ability and the physiological relevance of their synthesized compounds.
Mechanistic Causality: HAT and SET Pathways
The antioxidant efficacy of benzimidazoles is primarily governed by their ability to donate hydrogen atoms or electrons to free radicals. Relying on a single assay can yield a skewed pharmacological profile; therefore, understanding the underlying chemical kinetics is critical. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT) : The antioxidant donates a hydrogen atom to the free radical. This mechanism is highly relevant in nonpolar (lipid) mediums. For instance, hydrazide benzimidazole-2-thiones are highly efficient at trapping lipid peroxyl radicals via the HAT mechanism, directly inhibiting lipid peroxidation[2].
-
Single Electron Transfer (SET) : The antioxidant donates an electron to reduce the radical, a process favored in polar (aqueous) environments[2].
Because different benzimidazole derivatives may favor one pathway over the other based on their substitution patterns, a multi-assay approach is mandated to capture both lipophilic and hydrophilic antioxidant capacities.
Mechanistic pathways (HAT and SET) of benzimidazole-mediated ROS neutralization.
Experimental Workflow and Self-Validating Design
To ensure trustworthiness and reproducibility, the experimental setup must function as a self-validating system:
-
Positive Controls : Standard antioxidants like Ascorbic Acid, Butylated hydroxytoluene (BHT), or Trolox must be run in parallel to benchmark IC50 values and validate reagent integrity[1][3].
-
Negative Controls : Solvent blanks (e.g., DMSO/Methanol) must be utilized to account for background absorbance and ensure the solvent does not artificially inflate scavenging metrics[4].
-
Orthogonal Assays : Combining DPPH (hydrophobic radical), ABTS (hydrophilic/lipophilic radical cation), and LPO (physiological microsomal model) provides a holistic, cross-verified antioxidant profile[3][5].
Multi-assay orthogonal workflow for evaluating benzimidazole antioxidant activity.
Detailed Methodologies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Rationale : DPPH is a stable lipophilic free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction is monitored by a decrease in absorbance at 517 nm, making it an excellent primary screen for HAT/SET capabilities[6].
Protocol :
-
Reagent Preparation : Prepare a 0.1 mM (or 0.2 mM) solution of DPPH in analytical grade methanol. Store in an amber bottle to prevent photo-degradation[3][6].
-
Sample Preparation : Dissolve the benzimidazole derivatives in a 1:1 DMSO:methanol mixture to achieve a stock concentration (e.g., 4000 µM), then prepare serial dilutions[4].
-
Reaction Mixture : In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the freshly prepared DPPH solution[4].
-
Incubation : Incubate the plate in the dark at 37°C for 20-30 minutes to allow the reaction to reach steady-state[4][6].
-
Measurement : Measure the absorbance at 517 nm using a UV-Vis microplate reader[6].
-
Calculation :
%Scavenging=[AcontrolAcontrol−Asample]×100Calculate the IC50 using non-linear regression analysis.
ABTS Radical Cation Decolorization Assay
Rationale : The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation ( ABTS∙+ ), generated in the aqueous phase. It is highly applicable to both hydrophilic and lipophilic benzimidazole derivatives[7].
Protocol :
-
Radical Generation : React a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours before use to yield a dark blue radical cation solution[3][7].
-
Working Solution : Dilute the ABTS∙+ solution with methanol or ethanol until it reaches an absorbance of 0.70±0.02 at 734 nm[7].
-
Assay Execution : Add 10 µL of the benzimidazole test sample (across various concentrations) to 1.0 mL of the diluted ABTS∙+ working solution[3].
-
Incubation & Reading : Mix thoroughly and incubate at room temperature for exactly 6 minutes. Measure the absorbance at 734 nm[3].
-
Quantification : Express results as IC50 or in terms of Trolox Equivalent Antioxidant Capacity (TEAC)[3].
NADPH-Dependent Lipid Peroxidation (LPO) Assay
Rationale : While DPPH and ABTS utilize synthetic radicals, the LPO assay evaluates the compound's ability to protect biological membranes from oxidative damage mediated by ROS, providing critical physiological context for drug development[5].
Protocol :
-
Biological Matrix : Prepare rat liver microsomes. Ensure the final reaction mixture contains approximately 0.2 mg protein/mL[8].
-
Induction of LPO : Induce lipid peroxidation using an NADPH-generating system or a pro-oxidant like tert-butyl hydroperoxide (tert-BOOH)[2].
-
Treatment : Pre-incubate the microsomes with the benzimidazole derivatives (dissolved in DMSO, ensuring the final DMSO concentration is < 1% to prevent solvent-induced toxicity)[8].
-
TBARS Measurement : Quantify LPO by measuring Thiobarbituric Acid Reactive Substances (TBARS). Add TBA reagent, heat the mixture, and measure the resulting pink chromogen (TBA-MDA adduct) spectrophotometrically at 532 nm[8].
Quantitative Data Presentation
To contextualize the expected efficacy of benzimidazole derivatives, the following table summarizes the antioxidant activity ( IC50 values) of various substituted benzimidazoles reported in recent literature. This data serves as a comparative benchmark for novel syntheses.
| Compound Class / Derivative | Assay Method | IC50 Value / Inhibition | Reference Standard ( IC50 ) | Source |
| Substituted Benzimidazoles (Archie et al.) | DPPH | 3.17 - 7.59 µg/mL | BHT (18.42 µg/mL) | [1] |
| Salicylic acid benzimidazole derivative | DPPH | 37 µg/mL | Ascorbic Acid | [9] |
| Salicylic acid benzimidazole derivative | ABTS | 3.5 µg/mL | Ascorbic Acid | [9] |
| Pyrrole-benzimidazole conjugates | LPO (Microsomal) | 65% - 77% Inhibition | BHT | [5] |
| Thioglycolic acid benzimidazole | DPPH | 130 µg/mL | Ascorbic Acid | [9] |
Conclusion
The evaluation of benzimidazole derivatives requires a robust, multi-faceted approach. By combining HAT-dominant (DPPH), SET-dominant (ABTS), and physiologically relevant (LPO) assays, researchers can accurately profile the radical scavenging and cytoprotective capabilities of novel compounds. Ensuring rigorous controls and understanding the structure-activity relationships—such as the role of fused aromatic rings in radical stabilization—are paramount for the successful development of benzimidazole-based antioxidant therapeutics.
References
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI.[Link]
-
Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry.[Link]
-
Full article: Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings - Taylor & Francis.[Link]
-
Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC.[Link]
-
Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole - MDPI.[Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry.[Link]
-
Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC.[Link]
-
Evaluation of Antioxidant, Analgesic and Anti-inflammatory Activity of 2-(4-Aminophenyl)Benzimidazole-based Schiff Bases - iosrphr.org.[Link]
Sources
- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 2. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
Application of 1,6-dimethyl-1H-benzimidazole-2-methanol as a VEGFR-2 inhibitor
An In-Depth Technical Guide to the Application of 1,6-dimethyl-1H-benzimidazole-2-methanol as a Novel VEGFR-2 Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 1,6-dimethyl-1H-benzimidazole-2-methanol, a novel putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct public data for this specific compound is limited, this guide establishes a complete framework for its evaluation, leveraging established methodologies for small molecule kinase inhibitors. We detail the foundational science of the VEGFR-2 signaling pathway, provide step-by-step protocols for biochemical and cell-based assays, and outline strategies for advanced in vivo characterization. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: Targeting Angiogenesis through VEGFR-2
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathological conditions, most notably cancer.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a critical therapeutic strategy.[2]
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the most critical regulator of this process.[3] VEGF-A, a potent mitogen, binds to VEGFR-2 (also known as KDR/Flk-1), a receptor tyrosine kinase expressed predominantly on endothelial cells.[3] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][5] Key downstream pathways include PLCγ-PKC-MAPK (promoting proliferation) and PI3K-Akt (promoting survival).[4][6] Given its central role, VEGFR-2 has become a primary target for anti-angiogenic cancer therapies.[4][7]
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine nucleobase and interact with a wide array of biological targets, particularly the ATP-binding site of protein kinases.[8][9] This guide focuses on 1,6-dimethyl-1H-benzimidazole-2-methanol , a novel compound designed to leverage this scaffold for potent and selective VEGFR-2 inhibition. We present a logical, tiered approach to fully characterize its mechanism of action and therapeutic potential.
Caption: Tiered workflow for inhibitor characterization.
Tier 3: Advanced and In Vivo Characterization
Promising results from cellular assays warrant investigation in more complex, physiologically relevant models. These assays are typically more resource-intensive and should be performed after a compound's potency and basic mechanism have been confirmed.
Ex Vivo Aortic Ring Assay
This assay bridges the gap between in vitro and in vivo studies. A segment of a rat or mouse aorta is embedded in a collagen or fibrin matrix, and the sprouting of new microvessels is monitored. [10][11]This model retains the complex interplay between endothelial cells and supporting cells (e.g., pericytes and fibroblasts). [10]
In Vivo Angiogenesis and Tumor Models
The definitive validation of an anti-angiogenic compound requires in vivo testing.
-
Matrigel® Plug Assay: Liquid Matrigel® mixed with a pro-angiogenic factor (like VEGF or bFGF) and the test compound is injected subcutaneously into mice. [10][11]The Matrigel® solidifies, and after several days, the plug is excised. The extent of new blood vessel infiltration into the plug is quantified, often by measuring hemoglobin content or through immunohistochemical staining for endothelial markers like CD31. [11]
-
Xenograft Tumor Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. [12]Once tumors are established, animals are treated with the test compound. Efficacy is measured by monitoring tumor growth inhibition over time. [13][14]This model assesses not only the compound's effect on angiogenesis but also its overall anti-tumor efficacy, pharmacokinetics, and potential toxicity. [2][13]
Table 2: Summary of validation assays for a VEGFR-2 inhibitor.Assay Type Model System Key Endpoint(s) Rationale & Justification Biochemical Recombinant VEGFR-2 Enzyme IC₅₀, Ki Confirms direct inhibition of the target kinase domain. Cell-Based HUVECs or other Endothelial Cells Inhibition of pVEGFR-2, proliferation, migration, tube formation Validates compound activity in a relevant cellular context. Ex Vivo Rat/Mouse Aortic Rings Inhibition of microvessel sprouting Assesses activity in a multicellular, tissue-based system. In Vivo Mice Reduction of vessel growth in Matrigel® plugs; tumor growth inhibition Provides definitive proof-of-concept for anti-angiogenic and anti-tumor efficacy.
Conclusion and Future Directions
This guide provides a rigorous, multi-tiered framework for the comprehensive evaluation of 1,6-dimethyl-1H-benzimidazole-2-methanol as a novel VEGFR-2 inhibitor. By progressing from direct biochemical assays to complex cellular and in vivo models, researchers can build a robust data package to validate its mechanism of action, potency, and therapeutic potential. Each protocol emphasizes the importance of appropriate controls and provides the scientific rationale to ensure data integrity. Successful characterization through this workflow will establish a strong foundation for further preclinical and clinical development.
References
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
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Han, F., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Reaction Biology. Retrieved from [Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. Retrieved from [Link]
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Zafar, M. I., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]
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Staton, C. A., et al. (2009). Angiogenesis Assays. Methods in Molecular Biology. Retrieved from [Link]
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Creative Bioarray. (2019). Cell Angiogenesis Assays. Creative Bioarray. Retrieved from [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Retrieved from [Link]
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Auerbach, R., et al. (2003). Techniques and assays for the study of angiogenesis. Trends in Cardiovascular Medicine. Retrieved from [Link]
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Wang, Y., et al. (2009). In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model. Magnetic Resonance Imaging. Retrieved from [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling. National Center for Biotechnology Information. Retrieved from [Link]
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Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. Retrieved from [Link]
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Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Retrieved from [Link]
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Ahad, A. M., et al. (2018). A novel xenograft model reveals invasive mesenchymal transition and ineffective angiogenic response during anti-angiogenic. bioRxiv. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
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Cascone, T., et al. (2011). Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma. Journal of Clinical Investigation. Retrieved from [Link]
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Caceres, G. C., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood. Retrieved from [Link]
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Wang, Y., et al. (2009). In vivo monitoring of angiogenesis inhibitory treatment effects by dynamic contrast-enhanced computed tomography in a xenograft tumor model. Investigative Radiology. Retrieved from [Link]
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Lu, D., et al. (2008). Identification and characterization of small-molecule inhibitors of Tie2 kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). In vivo response of tumor xenograft lines to anti-VEGF treatment. ResearchGate. Retrieved from [Link]
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Karaman, M. W., et al. (2008). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Retrieved from [Link]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Jerra, S., et al. (2015). In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Bioinformation. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Mavrova, A. T., & Pantaleeva, D. (2025). Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. Bioorganic Chemistry. Retrieved from [Link]
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Application Note: Multiparametric Cell-Based Assays for Evaluating the Cytotoxicity of 1,6-Dimethyl-1H-benzimidazole-2-methanol
Introduction & Mechanistic Rationale
Benzimidazole derivatives are highly privileged scaffolds in modern medicinal chemistry, renowned for their profound antiproliferative, anthelmintic, and pro-apoptotic properties[1],[2]. The compound 1,6-dimethyl-1H-benzimidazole-2-methanol represents a structurally optimized derivative of this class.
The structural nuances of this compound dictate its biological engagement. Research indicates that the substitution of a methyl group with a hydroxymethyl group (as seen in 1H-benzimidazol-2-yl-methanol) significantly alters the biological activity profile, often shifting the molecule from a general antioxidant to a targeted cytotoxic agent[3]. Furthermore, the dual methyl substitutions (at positions 1 and 6 on the benzimidazole core) increase the molecule's lipophilicity. This enhancement facilitates superior cellular penetration and stronger binding to intracellular targets—most notably, the colchicine-binding site on tubulin[1].
This application note provides a comprehensive, self-validating cell-based assay workflow designed to evaluate the cytotoxicity and elucidate the mechanism of action of 1,6-dimethyl-1H-benzimidazole-2-methanol.
Fig 1: Proposed mechanism of action for benzimidazole-induced cytotoxicity.
Experimental Strategy & Workflow
To ensure high scientific integrity, the evaluation of 1,6-dimethyl-1H-benzimidazole-2-methanol must move beyond simple live/dead screening. A multiparametric approach is required to validate that the observed loss of metabolic activity is directly tied to the compound's proposed mechanism of action (microtubule destabilization).
Fig 2: Multiparametric workflow for evaluating benzimidazole cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Compound Preparation and Stability Validation
Causality & Self-Validation: Benzimidazole derivatives can exhibit variable stability in aqueous media. Preparing master stock solutions in anhydrous DMSO ensures complete dissolution. However, the final DMSO concentration in cell culture must be strictly controlled (≤0.2% v/v) to prevent solvent-induced cytotoxicity, which would otherwise confound the assay results[4].
Step-by-Step Methodology:
-
Weighing: Weigh 1,6-dimethyl-1H-benzimidazole-2-methanol using an analytical balance with 0.01 mg precision[4].
-
Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. Aliquot into amber tubes and store at -20°C to prevent freeze-thaw degradation and photobleaching.
-
Working Dilutions: Prior to the assay, perform serial dilutions in complete culture medium (e.g., DMEM supplemented with 10% FBS) to achieve target concentrations ranging from 1 µM to 100 µM.
-
Normalization: Ensure the final DMSO concentration is normalized across all experimental wells, including the vehicle control, to exactly 0.2%[4].
Protocol 2: High-Throughput MTT Viability Assay
Causality & Self-Validation: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for metabolic activity. Benzimidazoles typically require extended incubation periods to manifest their full cytotoxic potential, as cell death is secondary to mitotic arrest[5],[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231, HepG2, or A549) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion and entry into log-phase growth[4],[2].
-
Treatment: Aspirate the growth medium. Add 100 µL of the prepared medium containing 1,6-dimethyl-1H-benzimidazole-2-methanol at varying concentrations (1, 10, 25, 50, 100 µM).
-
Internal Controls: Include a vehicle control (0.2% DMSO), a positive control (e.g., Vincristine or Nocodazole), and a blank (media only)[5].
-
-
Incubation: Incubate the plates for 48 and 72 hours. (Note: Antiproliferative effects of methylated benzimidazoles are generally more prominent after 72 hours of treatment[1]).
-
MTT Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C until intracellular purple formazan crystals are visible under a light microscope[4].
-
Solubilization: Carefully aspirate the media to avoid disrupting the crystals. Add 100 µL of a solubilization buffer (e.g., DMF/SDS solution or 100% DMSO) to dissolve the formazan[4].
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Subtract the background absorbance measured at 650 nm. Calculate cell viability relative to the vehicle control.
Protocol 3: Tubulin Polymerization & Immunofluorescence Assay
Causality & Self-Validation: Because 1,6-dimethyl-1H-benzimidazole-2-methanol is hypothesized to disrupt microtubule dynamics, visualizing the cytoskeletal architecture confirms the primary mechanism of cytotoxicity. DAPI counterstaining acts as a secondary validation step by highlighting nuclear fragmentation, a hallmark of downstream apoptosis[1].
Step-by-Step Methodology:
-
Preparation: Seed cells on sterile glass coverslips in 6-well plates. Treat with the calculated IC50 concentration of the compound for 24 to 48 hours.
-
Fixation: Wash cells gently with warm PBS. Fix the cells using 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cellular membrane using 0.1% Triton X-100 in PBS for 10 minutes to allow antibody penetration.
-
Blocking & Staining: Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) for 1 hour. Incubate the coverslips with an anti- α -tubulin primary antibody overnight at 4°C. Follow with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature[1].
-
Counterstaining: Mount the coverslips onto glass slides using a mounting medium containing DAPI[1].
-
Confocal Imaging: Analyze the slides using a confocal microscope. Evaluate the transition from a highly organized filamentous microtubule network (in vehicle controls) to diffuse, depolymerized tubulin staining in treated cells.
Quantitative Data Interpretation & Benchmarking
To properly contextualize the cytotoxicity of 1,6-dimethyl-1H-benzimidazole-2-methanol, it is critical to compare its expected performance against established data for related benzimidazole analogs. The table below summarizes benchmark IC50/LC50 values for structurally similar compounds across various cell models.
| Compound Analog | Assay / Target | Cell Line / Model | IC50 / LC50 | Reference |
| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality | In vivo proxy | 0.42 µg/mL | [5] |
| 1H-benzimidazol-2-yl-methanol | DPPH Radical Scavenging | Cell-free | 400.42 µg/mL | [5] |
| Colchicine-like Benzimidazoles | MTT Viability (72h) | MDA-MB-231 | 13.0 - 20.0 µM | [1] |
| Benzimidazole se-182 | MTT Viability (72h) | HepG2 | 15.58 µM | [2] |
| Benzimidazole se-182 | MTT Viability (72h) | A549 | 15.80 µM | [2] |
Interpretation: Based on the behavior of highly methylated, colchicine-like benzimidazole derivatives, researchers should anticipate the IC50 of 1,6-dimethyl-1H-benzimidazole-2-methanol to fall within the 10 µM to 30 µM range in aggressive carcinoma lines (such as MDA-MB-231 and HepG2) following a 72-hour exposure[1],[2].
References
-
New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC Source: Semantic Scholar URL:[Link]
-
Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 Source: PMC (NIH) URL:[Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative Source: Journal of King Saud University - Science URL:[Link]
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- 1. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1,6-Dimethyl-1H-benzimidazole-2-methanol as a Regiospecific Pharmaceutical Intermediate
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Executive Summary & Mechanistic Rationale
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer (Proton Pump Inhibitors), anticancer, and anthelmintic agents . A persistent challenge in the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs) is the inherent tautomerization of the N-H bond. In unsubstituted systems, the 5-methyl and 6-methyl isomers rapidly interconvert, existing as a dynamic tautomeric mixture that complicates downstream synthesis, purification, and structure-activity relationship (SAR) profiling.
The strategic utilization of 1,6-dimethyl-1H-benzimidazole-2-methanol eliminates this ambiguity. By methylating the N1 position, the tautomeric equilibrium is permanently locked, yielding a single, distinct regioisomer . Furthermore, the C2-hydroxymethyl group serves as a highly versatile synthetic handle. It acts as a stable precursor that can be selectively activated (via chlorination) or oxidized (to an aldehyde), facilitating the divergent synthesis of complex pharmaceutical intermediates.
Figure 1: N1-methylation locks the benzimidazole core, preventing tautomerization and ensuring regiochemical fidelity.
Physicochemical Profiling & Quantitative Data
To ensure reproducible reaction kinetics, it is critical to understand the baseline physicochemical properties of the starting material. The table below summarizes the key metrics for 1,6-dimethyl-1H-benzimidazole-2-methanol.
Table 1: Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₀H₁₂N₂O | Base for stoichiometric calculations. |
| Molecular Weight | 176.22 g/mol | Mass spectrometry (ESI+) expected [M+H]⁺ at m/z 177.2. |
| Appearance | Off-white to pale yellow solid | Color shifts indicate trace oxidation or impurities. |
| Solubility | Soluble in MeOH, DMF, DMSO | Dictates solvent choice for nucleophilic substitutions. |
| pKa (Estimated) | ~5.5 (Conjugate acid) | Basic enough to form salts with strong mineral acids . |
Synthetic Workflows & Self-Validating Protocols
The C2-hydroxymethyl group can be driven down two primary synthetic pathways depending on the target API. The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure causality and experimental success.
Figure 2: Divergent synthetic workflows utilizing the C2-hydroxymethyl synthetic handle.
Protocol A: Synthesis of 2-(Chloromethyl)-1,6-dimethyl-1H-benzimidazole
Causality & Rationale: The conversion of the C2-alcohol to an alkyl chloride is a prerequisite for nucleophilic substitution ( SN2 ) with thiol nucleophiles (a classic route for synthesizing antiulcer compounds). Thionyl chloride ( SOCl2 ) is selected over phosphorus halides due to the ease of byproduct removal ( SO2 and HCl off-gas), simplifying purification.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 1,6-dimethyl-1H-benzimidazole-2-methanol (10.0 g, 56.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Thermal Control: Cool the suspension to 0 °C using an ice-water bath under an inert argon atmosphere. Causality: Low temperatures suppress the formation of dimeric ether byproducts.
-
Reagent Addition: Add SOCl2 (6.2 mL, 85.1 mmol, 1.5 eq) dropwise over 30 minutes via an addition funnel.
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
IPC Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The protocol validates itself when the highly polar alcohol spot ( Rf ~0.2) completely disappears, replaced by a less polar spot ( Rf ~0.6).
-
Workup: Quench the reaction carefully by pouring it into 100 mL of ice-cold saturated aqueous NaHCO3 . Causality: Neutralization prevents the acid-catalyzed degradation of the newly formed benzimidazole chloride.
-
Isolation: Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the product as a pale yellow solid.
Protocol B: Oxidation to 1,6-Dimethyl-1H-benzimidazole-2-carboxaldehyde
Causality & Rationale: Aldehydes are critical electrophiles for reductive amination or Knoevenagel condensations in the pursuit of targeted kinase inhibitors. Manganese dioxide ( MnO2 ) is chosen as a mild, heterogeneous oxidant to strictly prevent over-oxidation to the carboxylic acid, a common risk when utilizing Jones reagent or KMnO4 .
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (5.0 g, 28.4 mmol) in chloroform ( CHCl3 , 75 mL).
-
Oxidant Addition: Add activated MnO2 (24.7 g, 284 mmol, 10.0 eq) in a single portion. Causality: A large stoichiometric excess is required because the oxidation occurs entirely on the surface of the heterogeneous MnO2 particles.
-
Reaction Execution: Equip the flask with a reflux condenser and heat to reflux (approx. 61 °C) for 12 hours with vigorous magnetic stirring.
-
IPC Validation: Analyze via LC-MS. The reaction is complete when the [M+H]⁺ peak shifts from 177.2 (alcohol) to 175.2 (aldehyde).
-
Workup & Isolation: Cool to room temperature and filter the black suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot CHCl3 (3 x 30 mL) to desorb the product. Concentrate the filtrate in vacuo.
Comparative Reaction Metrics
To aid process scientists in scaling these workflows, the quantitative outcomes of Protocols A and B are summarized below.
Table 2: Comparative Metrics for C2-Functionalization Workflows
| Metric | Protocol A (Chlorination) | Protocol B (Oxidation) |
| Primary Reagent | SOCl2 (1.5 eq) | Activated MnO2 (10.0 eq) |
| Solvent & Temp | DCM, 0 °C to RT | CHCl3 , Reflux (61 °C) |
| Reaction Time | 2.5 Hours | 12 Hours |
| Typical Yield | 88 - 92% | 75 - 82% |
| Purity (HPLC) | > 95% (Crude) | > 98% (Post-Celite filtration) |
| Downstream API Target | Proton Pump Inhibitors (Thioethers) | Kinase Inhibitors (Amines) |
References
-
PubChem. "(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol - Compound Summary". National Library of Medicine. Available at:[Link]
-
Review on: Benzimidazole derivatives as potent biological agent. Journal of Current Pharma Research, 2018, 9(1), 2676-2694. Human Journals. Available at:[Link]
-
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at:[Link]
Application Note: Formulation of 1,6-dimethyl-1H-benzimidazole-2-methanol for In Vivo Studies
Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scientific Rationale
The transition of small molecules from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is frequently bottlenecked by poor aqueous solubility and chemical instability. As a Senior Application Scientist, I approach the formulation of 1,6-dimethyl-1H-benzimidazole-2-methanol (1,6-DMBM) not merely as a physical solubility challenge, but as a chemical stability imperative.
Benzimidazole-2-methanols share a core structural motif with several proton pump inhibitors (PPIs) and are notoriously acid-labile [1]. The unprotonated nitrogen at position 3 of the imidazole ring can facilitate nucleophilic attack or rearrangement under acidic conditions. Consequently, relying on low-pH vehicles to force dissolution is a critical error that leads to in vivo artifactual data due to API degradation in the vehicle or the gastric environment before systemic absorption [2].
This guide provides field-proven, self-validating protocols to formulate 1,6-DMBM into stable, biocompatible vehicles suitable for Intravenous (IV) and Oral (PO) administration in rodent models.
Physicochemical Profiling & Causality
Understanding the molecular behavior of 1,6-DMBM dictates our excipient selection. Table 1 summarizes the critical parameters and their direct formulation causality.
Table 1: Physicochemical Profile of 1,6-DMBM
| Parameter | Characteristic | Formulation Causality & Implication |
| Molecular Weight | ~176.22 g/mol | Small molecular size allows for rapid systemic absorption if maintained in a dissolved state within the GI tract. |
| Lipophilicity (LogP) | ~1.8 - 2.5 | Poor aqueous solubility in neutral water. Requires co-solvents, surfactants, or macromolecular complexation (e.g., cyclodextrins) to achieve therapeutic dosing concentrations. |
| Ionization (pKa) | ~5.5 (Conjugate Acid) | The basic nitrogen protonates at low pH, which theoretically increases solubility. However, this conflicts with the chemical stability requirement [3]. |
| Chemical Stability | Acid-Labile | Critical: The vehicle pH must be strictly maintained at ≥ 7.4. Acidic vehicles will cause rapid degradation of the benzimidazole-2-methanol core [1]. |
Vehicle Selection Strategy
To bypass the acid-lability while overcoming poor solubility, we utilize two primary vehicle systems. The decision matrix below outlines the selection process based on the intended route of administration and required dose.
Fig 1. Decision matrix for 1,6-DMBM formulation based on solubility and acid lability.
Table 2: Excipient Selection Matrix
| Vehicle System | Composition | Route | Causality for Selection |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Buffered Saline | PO, IP | High solubilization capacity for lipophilic cores. Standardized for broad-spectrum small molecule in vivo screening [4]. |
| Cyclodextrin | 20% w/v HP-β-CD in 50 mM Phosphate Buffer (pH 7.4) | IV, PO | The hydrophobic cavity of HP-β-CD encapsulates the dimethylbenzimidazole core, protecting it from degradation while ensuring a true solution for IV injection. |
Step-by-Step Formulation Protocols
The following protocols are designed as self-validating systems . Do not proceed to in vivo dosing without passing the embedded Quality Control (QC) checks.
Protocol A: Co-Solvent Formulation (TargetMol Standard)
Target Concentration: Up to 5 mg/mL. Suitable for PO/IP dosing.
-
Weighing: Accurately weigh the required amount of 1,6-DMBM powder into a sterile glass vial.
-
Crystal Lattice Disruption: Add DMSO to equal exactly 10% of the final target volume. Vortex vigorously and sonicate for 2–5 minutes until the powder is completely dissolved.
-
Causality: DMSO acts as a powerful aprotic solvent to break the stable crystalline lattice of the benzimidazole before aqueous exposure.
-
-
Precipitation Inhibition: Add PEG300 to equal 40% of the final volume. Vortex to ensure a homogenous non-aqueous mixture.
-
Causality: PEG300 acts as a co-solvent and precipitation inhibitor, creating a transition gradient for the lipophilic molecule.
-
-
Micellar Stabilization: Add Tween 80 to equal 5% of the final volume. Vortex thoroughly.
-
Aqueous Buffering: Dropwise, add 0.9% Saline (pre-buffered to pH 7.4 with 10 mM phosphate) to equal 45% of the final volume while continuously vortexing.
-
Causality: Dropwise addition prevents localized supersaturation and "crash-out." The pH 7.4 buffer prevents the acid-catalyzed degradation of the benzimidazole-2-methanol core [2].
-
Protocol B: HP-β-CD Complexation
Target Concentration: Up to 2 mg/mL. Suitable for IV dosing.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).
-
API Addition: Add 1,6-DMBM powder directly to the cyclodextrin solution.
-
Thermal Activation: Sonicate the mixture in a water bath at 37°C for 30 minutes.
-
Causality: Mild heat provides the thermodynamic activation energy required for the lipophilic dimethylbenzimidazole moiety to partition into the hydrophobic cyclodextrin cavity.
-
-
Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.
Self-Validating QC System (Mandatory Pre-Dose)
To ensure the protocol has succeeded and the compound remains stable, perform the following before administration:
-
Visual Tyndall Test: Shine a laser pointer through the vial. A solid, visible beam indicates a colloidal suspension (acceptable for PO, but strictly prohibited for IV ). A clear pass indicates a true solution.
-
LC-MS/MS Stratification Assay: Sample 10 µL from the absolute top and the absolute bottom of the formulation vial. If the concentration variance is >5%, the system is heterogeneous and must be re-sonicated or reformulated.
In Vivo Administration & PK Workflow
Once the formulation passes QC, it is ready for in vivo administration. For standard rodent models (Mice/Rats), adhere to maximum dosing volumes to prevent vehicle-induced toxicity:
-
IV Administration (Protocol B): Maximum 5 mL/kg.
-
PO Administration (Protocol A or B): Maximum 10 mL/kg.
Fig 2. End-to-end workflow for in vivo pharmacokinetic evaluation of 1,6-DMBM.
Bioanalytical Note: During the "Plasma Extraction" phase, ensure that the extraction solvent (e.g., Acetonitrile) contains a weak base (e.g., 0.1% Ammonium Hydroxide) rather than Formic Acid. Using acidic extraction solvents will artificially degrade the 1,6-DMBM during sample preparation, leading to falsely low PK readouts [1].
References
- Stable benzimidazole formulation Google P
- Stable pharmaceutical formulation of an acid labile compound and process for preparing the same Google P
- Formulation Optimization Utilizing D-Optimal Experimental Design of Oral Capsules Containing Enteric-Coated Pellets of Lansoprazole and in vivo Bioequivalence SCIRP
- Camphor | Influenza Virus | TRP/TRPV Channel - TargetMol (In Vivo Formul
Application Note: Comprehensive Methodologies for Assessing Benzimidazole Antiparasitic Activity and Resistance
Mechanistic Grounding: Action and Resistance
Benzimidazoles (BZs)—including albendazole, fenbendazole, and thiabendazole—are broad-spectrum anthelmintics that exert their primary antiparasitic effect by disrupting microtubule dynamics[1]. The pharmacological activity of BZs relies on their selective, high-affinity binding to parasite β -tubulin, which prevents the addition of tubulin dimers to the growing plus-end of microtubules[1]. This inhibition disrupts the dynamic equilibrium of the cell, leading to the collapse of the cytoskeleton, arrest of cellular division, impaired nutrient absorption, and ultimately, parasite death[1],[2]. The selective toxicity of BZs is driven by a significantly lower dissociation rate from parasite tubulin compared to mammalian host tubulin[1].
However, the intensive use of BZs has driven the global emergence of anthelmintic resistance[3]. Resistance is primarily mediated by Single Nucleotide Polymorphisms (SNPs) in the parasite's β -tubulin isotype 1 gene[4],[5]. The most clinically significant mutations occur at codons 200 (F200Y), 198 (E198A), and 167 (F167Y)[4],[6]. These amino acid substitutions alter the intradimer interface and modify critical hydrogen-bonding networks (e.g., reducing the negative partial charge of E198), which introduces steric hindrance and prevents the BZ molecule from successfully docking into the tubulin binding pocket[2].
Pathway Visualization
Fig 1: Mechanism of benzimidazole action and resistance pathways via β-tubulin mutations.
In Vitro Assessment: The Egg Hatch Assay (EHA)
The EHA is an in vitro diagnostic tool used to determine the concentration of a BZ required to inhibit the embryonation and hatching of 50% of nematode eggs ( LC50 )[7],[8].
Causality & Design: Thiabendazole (TBZ) is frequently utilized as the reference drug in EHAs due to its superior aqueous solubility compared to other BZs. Because TBZ delays rather than immediately halts hatching, the incubation period must be extended to 48 hours to prevent false-resistance artifacts[7].
Step-by-Step Protocol:
-
Egg Recovery: Isolate fresh, unembryonated eggs from feces using a standard flotation and sieving method. If immediate processing is impossible, store feces anaerobically (vacuum-packed) at 4–8°C to arrest development[9].
-
Plate Preparation: In a 24-well plate, prepare serial dilutions of the BZ compound (e.g., 0.01 to 5.0 µg/mL) using a solvent control (typically <1% DMSO)[7],[8].
-
Inoculation: Add an aqueous suspension containing approximately 100 eggs to each well[8].
-
Incubation: Seal the plates to prevent evaporation and incubate at 26–27°C for 48 hours[7].
-
Termination & Scoring: Add 10 µL of Lugol’s iodine to each well to arrest any further biological development. Under an inverted microscope, count the number of unhatched eggs versus fully hatched L1 larvae[8].
-
Self-Validation Check: The assay is only valid if the negative control wells (solvent only) exhibit a hatch rate of >90% [7],[8]. If control hatchability is lower, the egg viability was compromised prior to the assay, and results must be discarded.
In Vivo Assessment: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the gold-standard field methodology for determining anthelmintic efficacy[10].
Causality & Design: The updated World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines mandate a paired study design (sampling the exact same animals pre- and post-treatment) to eliminate inter-subject physiological variability[10],[9]. For BZs, post-treatment sampling must occur strictly between Days 10 and 14; sampling earlier risks counting residual eggs from before treatment, while sampling later risks counting eggs from newly acquired infections[11],[9].
Step-by-Step Protocol:
-
Subject Selection: Select a cohort of ≥10–15 animals. Ensure no anthelmintic has been administered in the preceding 6 weeks[9].
-
Day 0 (Pre-Treatment): Collect individual rectal fecal samples (minimum 20g). Perform a quantitative egg count using the Mini-FLOTAC or McMaster technique[11],[9].
-
Self-Validation Check: To ensure adequate statistical power, a minimum cumulative total of 200 eggs must be counted under the microscope across the entire untreated cohort[10],[9].
-
Treatment: Administer the BZ compound orally at the precise weight-based dosage.
-
Day 10–14 (Post-Treatment): Collect rectal fecal samples from the same animals and perform egg counts using the exact same diagnostic technique[11],[9].
-
Calculation: Calculate the Fecal Egg Count Reduction (FECR) percentage using the formula: FECR(%)=100×(1−Mean Pre-Treatment EPGMean Post-Treatment EPG) .
Molecular Genotyping: Detecting β -Tubulin SNPs
Molecular assays provide rapid confirmation of the genetic basis of resistance by detecting the F200Y, E198A, and F167Y mutations[4],[12].
Causality & Design: Because resistance alleles can exist in heterozygous states (rS) without immediately causing clinical treatment failure, molecular genotyping acts as an early warning system. Allele-Specific PCR (AS-PCR) or qPCR allows for the differentiation between homozygous susceptible (SS), heterozygous (rS), and homozygous resistant (rr) individuals[12],[5].
Step-by-Step Protocol:
-
DNA Extraction: Isolate individual L3 larvae or adult worms. Lyse tissues in an extraction buffer containing Proteinase K, followed by incubation and thermal inactivation[12].
-
Primer Design: Utilize allele-specific forward primers where the 3' terminal nucleotide matches either the wild-type (e.g., TTC for Phenylalanine) or the mutant SNP (e.g., TAC for Tyrosine at codon 200)[4],[12].
-
Amplification: Run the AS-PCR targeting the β -tubulin isotype 1 gene. A standard thermocycling profile includes an initial denaturation at 94°C, followed by 35-40 cycles of denaturation, optimized annealing (typically 58–60°C), and extension[8].
-
Validation: Always include a known susceptible DNA control, a known resistant DNA control, and a No-Template Control (NTC) to rule out contamination.
Quantitative Data Summaries
Table 1: WAAVP Guidelines for FECRT Interpretation[9]
| Efficacy Status | FECR (%) Criteria | Lower 95% Confidence Interval (CI) | Clinical Implication |
| Susceptible | ≥ 95% | ≥ 90% | BZ treatment is highly effective. |
| Doubtful | < 95% OR | < 90% | Emerging resistance; requires molecular confirmation. |
| Resistant | < 95% AND | < 90% | BZ treatment failure; alternative drug class required. |
Table 2: Key β -Tubulin Isotype 1 Mutations and Structural Impacts[4],[6],[2]
| Codon Mutation | Amino Acid Change | Base Pair Substitution | Structural Consequence on BZ Binding |
| F200Y | Phenylalanine → Tyrosine | TTC → TAC | Introduces steric clash and alters hydrogen bonding at the intradimer interface. |
| E198A | Glutamic Acid → Alanine | GAA/GAG → GCA/GCG | Loss of negative partial charge critical for electrostatic interaction with BZ. |
| F167Y | Phenylalanine → Tyrosine | TTC/TTT → TAC/TAT | Modifies binding pocket conformation, preventing BZ from locking the tubulin dimer. |
References
-
Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals MSD Veterinary Manual [Link]
-
First identification of the benzimidazole resistance-associated F200Y SNP in the beta-tubulin gene in Ascaris lumbricoides PLOS Neglected Tropical Diseases[Link]
-
Two benzimidazole resistance-associated SNPs in the isotype-1 β-tubulin gene predominate in Haemonchus contortus populations from eight regions in China PubMed / NIH [Link]
-
Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model PubMed / NIH [Link]
-
Frequency of benzimidazole resistance in Haemonchus contortus populations isolated from sheep and goats in Bangladesh Annals of Parasitology [Link]
-
Benzimidazole inhibits Haemonchus contortus microtubule dynamics by intradimer structural changes observed by in silico modeling Taylor & Francis Online [Link]
-
Genotypic profile of benzimidazole resistance associated with SNP F167Y and F200Y beta-tubulin gene in Brazilian populations of Haemonchus contortus ResearchGate[Link]
-
World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test ResearchGate [Link]
-
Efficacy of Benzimidazole Anthelmintics Against Cattle Strongyles: An In Vitro Study Bulletin of University of Agricultural Sciences and Veterinary Medicine [Link]
-
Anthelmintic resistance status of gastrointestinal nematodes of sheep to the single or combined administration of benzimidazoles SciELO México [Link]
-
Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths Starworms [Link]
-
Faecal Egg Count Reduction Test (FECRT) Protocol COMBAR [Link]
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- 3. Two benzimidazole resistance-associated SNPs in the isotype-1 β-tubulin gene predominate in Haemonchus contortus populations from eight regions in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First identification of the benzimidazole resistance-associated F200Y SNP in the beta-tubulin gene in Ascaris lumbricoides | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. combar-ca.eu [combar-ca.eu]
- 10. researchgate.net [researchgate.net]
- 11. Anthelmintic resistance status of gastrointestinal nematodes of sheep to the single or combined administration of benzimidazoles and closantel in three localities in Mexico [scielo.org.mx]
- 12. annals-parasitology.eu [annals-parasitology.eu]
Application Notes & Protocols: Synthesis of Angiotensin II Receptor Antagonists
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Angiotensin II Receptor Antagonists (ARBs), commonly known as "sartans." ARBs are a critical class of antihypertensive agents that function by blocking the vasoconstrictive effects of angiotensin II. This guide delves into the core synthetic strategies, with a particular focus on the construction of the characteristic biphenyl-tetrazole moiety. It offers detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and presents methods for characterization and purification to ensure the synthesis of high-purity active pharmaceutical ingredients (APIs).
Introduction: The Significance of Angiotensin II Receptor Antagonists
The Renin-Angiotensin-Aldosterone System (RAAS) is a pivotal regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin II, the primary active hormone of this system, exerts potent vasoconstrictor effects by binding to the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[3][4]
Since the introduction of Losartan, the first orally active non-peptide ARB, this class of drugs has become a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[5][6][7] The chemical architecture of most sartans is characterized by a biphenyl scaffold, an acidic group (typically a 1H-tetrazole ring), and a lipophilic side chain, all of which are crucial for high-affinity binding to the AT1 receptor.[6] The tetrazole ring, in particular, is a key pharmacophore, acting as a metabolically stable bioisostere for a carboxylic acid group.[6][8]
This guide will focus on the prevalent synthetic methodologies employed to construct these structurally complex molecules, providing both theoretical understanding and practical, actionable protocols.
Core Synthetic Strategies: Building the Biphenyl-Tetrazole Framework
The synthesis of most commercially successful ARBs, such as Losartan, Valsartan, and Irbesartan, converges on two critical transformations:
-
Formation of the Biphenyl Core: Creating the C-C bond between the two phenyl rings.
-
Construction of the Tetrazole Ring: Annulation of the five-membered, nitrogen-rich heterocycle from a nitrile precursor.
The Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
Scientific Rationale: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the biphenyl core of sartans.[9][10][11] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, high yields, and the commercial availability of a vast array of boronic acids and aryl halides.[10][12] The reaction involves the coupling of an organoboron species (e.g., a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.[10]
Mechanism Overview: The catalytic cycle, shown below, generally proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Sources
- 1. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03915H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. icj-e.org [icj-e.org]
- 11. Suzuki Couplings Process & Custom Capabilities - Scimplify [scimplify.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Benzimidazole Derivatives as Topoisomerase Inhibitors
Introduction
DNA topoisomerases are indispensable nuclear enzymes that modulate the topological state of DNA, playing a pivotal role in replication, transcription, and chromosome segregation.[1][2] These enzymes resolve DNA supercoils and tangles by transiently cleaving and religating the DNA backbone. Human cells express two major types: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which generates double-strand breaks.[1] Due to their critical function in proliferating cells, topoisomerases are validated and highly valuable targets for anticancer drug development.[2][3]
The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Its structural similarity to natural purines allows it to interact with various biological targets, including DNA and associated enzymes.[4] Consequently, extensive research has focused on developing benzimidazole derivatives as potent topoisomerase inhibitors for cancer therapy.[2][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered protocol to screen, identify, and characterize the mechanism of action of novel benzimidazole derivatives as topoisomerase inhibitors. The workflow is designed to first identify active compounds and then to rigorously elucidate their specific mode of inhibition.
Section 1: The Mechanistic Dichotomy of Topoisomerase Inhibition
Before initiating experimental work, it is crucial to understand the two primary mechanisms by which a compound can inhibit a topoisomerase enzyme. The choice of downstream assays depends entirely on the outcome of the initial screening, which aims to differentiate between these two classes.
-
Topoisomerase Poisons (Interfacial Poisons): These are the most clinically successful topoisomerase-targeting drugs. Poisons act by trapping the enzyme-DNA covalent intermediate, known as the "cleavage complex".[6][7] By stabilizing this complex, the inhibitor prevents the enzyme from religating the cleaved DNA strand(s). The collision of replication or transcription machinery with these trapped complexes converts them into permanent DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][6] Classic examples include camptothecin for Topo I and etoposide for Topo II.
-
Catalytic Inhibitors: These compounds inhibit the overall enzymatic activity of topoisomerase without stabilizing the cleavage complex.[2][8] Their mechanisms can be diverse, including preventing the enzyme from binding to DNA or, in the case of Topo II, inhibiting the ATP-dependent steps of its catalytic cycle.[5] While generally less cytotoxic than poisons, they represent a distinct and important class of inhibitors.
The following diagram illustrates this fundamental division, which guides the experimental strategy.
Caption: Differentiating the two major classes of topoisomerase inhibitors.
Section 2: A Validated Experimental Workflow
A robust evaluation follows a logical progression from broad screening to detailed mechanistic and cellular studies. This ensures that resources are focused on the most promising compounds and that their mechanism of action is thoroughly understood.
Caption: A multi-step workflow for inhibitor evaluation.
Section 3: Detailed Protocols and Methodologies
This section provides the step-by-step protocols required to execute the workflow. Each protocol is designed as a self-validating system with essential controls.
Protocol 3.1: Topoisomerase I DNA Relaxation Assay (Primary Screening)
Principle: This assay leverages the different electrophoretic mobilities of supercoiled versus relaxed plasmid DNA on an agarose gel.[9] Supercoiled DNA (Form I) is compact and migrates quickly, while relaxed DNA (Form II), generated by Topo I activity, is less compact and migrates more slowly. An effective inhibitor will prevent this conversion, resulting in the persistence of the faster-migrating supercoiled DNA band.
Materials:
-
Human Topoisomerase I (e.g., 2-10 units/µL)
-
Supercoiled plasmid DNA (e.g., pHOT1 or pBR322) at 0.25 µg/µL
-
10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol[10]
-
Benzimidazole derivatives dissolved in DMSO to appropriate stock concentrations
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[10]
-
Nuclease-free water
-
Agarose, 1x TAE or TBE buffer, Ethidium bromide or SYBR Safe DNA stain
Step-by-Step Protocol:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add components in the following order:
-
Nuclease-free water (to bring final volume to 20 µL)
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled DNA (0.25 µg)
-
1 µL of benzimidazole derivative at various concentrations (or DMSO vehicle)
-
-
Initiate the reaction by adding 1 µL of Human Topoisomerase I (2-4 units). Mix gently by tapping the tube.
-
Causality: The enzyme is added last to ensure all components, including the inhibitor, are present at the start of the reaction.
-
-
Incubate the reactions at 37°C for 30 minutes.[10]
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the entire reaction volume onto a 1% agarose gel prepared with 1x TAE or TBE buffer.
-
Perform electrophoresis at 2-5 V/cm until the dye front has migrated approximately 80% of the gel length.[10]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes, followed by a 15-minute destain in water.
-
Visualize the DNA bands using a UV transilluminator and document the results.
Data Interpretation & Controls:
-
Lane 1 (DNA alone): Shows the position of the supercoiled plasmid.
-
Lane 2 (DNA + Topo I + DMSO): Should show a complete or near-complete conversion to the slower-migrating relaxed DNA. This is the positive control for enzyme activity.
-
Lane 3 (DNA + Topo I + Positive Control Inhibitor, e.g., Camptothecin): Should show a strong band of supercoiled DNA, validating the assay's ability to detect inhibition.
-
Test Lanes (DNA + Topo I + Benzimidazole derivative): A dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed band indicates inhibitory activity.
Protocol 3.2: Topoisomerase II DNA Decatenation Assay (Primary Screening)
Principle: Topo II can resolve the complex network of interlocked DNA circles found in kinetoplast DNA (kDNA).[11][12] Catenated kDNA is too large to enter the agarose gel matrix. Upon decatenation by Topo II, released minicircles can migrate into the gel. An inhibitor prevents this process, causing the kDNA to remain in the loading well. This assay requires ATP, a key cofactor for Topo II activity.
Materials:
-
Human Topoisomerase IIα (e.g., 2-5 units/µL)
-
Kinetoplast DNA (kDNA) at 0.2 µg/µL
-
5x Complete Topo II Assay Buffer (must be prepared fresh): Mix equal volumes of 10x Incomplete Buffer A (0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA) and 10x ATP Buffer B (20 mM ATP).[12][13]
-
Benzimidazole derivatives dissolved in DMSO
-
5x Stop Buffer/Loading Dye
-
All materials for agarose gel electrophoresis
Step-by-Step Protocol:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
Nuclease-free water (to final volume)
-
4 µL of freshly prepared 5x Complete Topo II Assay Buffer
-
1 µL of kDNA (0.2 µg)
-
1 µL of benzimidazole derivative or DMSO vehicle
-
-
Initiate the reaction by adding 1 µL of Human Topoisomerase IIα. Mix gently.
-
Incubate at 37°C for 30 minutes.[12]
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load and run the samples on a 1% agarose gel as described in Protocol 3.1.
Data Interpretation & Controls:
-
Lane 1 (kDNA alone): Shows no migration into the gel.
-
Lane 2 (kDNA + Topo II + DMSO): The kDNA should be fully decatenated, appearing as distinct bands of minicircular DNA that have migrated into the gel. This is the positive control for enzyme activity.
-
Lane 3 (kDNA + Topo II + Positive Control Inhibitor, e.g., Etoposide): Should show a strong band of catenated kDNA retained in the well, validating the assay.
-
Test Lanes (kDNA + Topo II + Benzimidazole derivative): A dose-dependent retention of kDNA in the well indicates inhibitory activity.
Protocol 3.3: DNA Cleavage Assay (Mechanistic Elucidation)
Principle: This assay determines if an inhibitor acts as a "poison." It detects the formation of the stabilized cleavage complex.[14][15] After the Topo I/II reaction, the addition of a strong detergent (SDS) denatures the enzyme while it is covalently bound to the DNA. Subsequent digestion with Proteinase K removes the protein, leaving behind a nicked (for Topo I) or double-strand broken (for Topo II) DNA molecule.[8] The appearance of these species on a gel is the hallmark of a topoisomerase poison.
Materials:
-
All materials from Protocol 3.1 or 3.2
-
Supercoiled plasmid DNA (pBR322) is used for both Topo I and Topo II in this assay.
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
Step-by-Step Protocol:
-
Set up the Topoisomerase I or II reactions exactly as described in Protocol 3.1 or 3.2, using supercoiled plasmid DNA as the substrate for both.
-
Incubate at 37°C for 30 minutes.
-
Terminate the enzymatic reaction and trap the cleavage complex by adding 2 µL of 10% SDS. Mix gently.
-
Causality: SDS is a powerful ionic detergent that instantly denatures the topoisomerase enzyme. If the enzyme is in the cleavage complex state (covalently attached to DNA), this denaturation traps the complex, preventing religation.
-
-
Add 1 µL of Proteinase K (to a final concentration of 50 µg/mL) and incubate for an additional 30-45 minutes at 37°C.[8]
-
Causality: Proteinase K is a broad-spectrum serine protease that digests the denatured topoisomerase, releasing the DNA. The DNA now carries a single-strand (Topo I) or double-strand (Topo II) break at the site of cleavage.
-
-
Add loading dye (without Sarkosyl) and load onto a 1% agarose gel.
-
Perform electrophoresis and visualize as previously described.
Data Interpretation:
-
Control (DNA + Topo + DMSO): Should show primarily supercoiled and some relaxed DNA. There should be minimal nicked or linear DNA.
-
Test Compound (a Catalytic Inhibitor): Will look similar to the control or show only inhibition of relaxation (more supercoiled DNA). No new nicked/linear bands will appear.
-
Test Compound (a Topoisomerase Poison): Will show a dose-dependent increase in:
-
Nicked, open-circular DNA (slower migrating than supercoiled): For a Topo I poison.
-
Linear DNA (migrates between supercoiled and nicked): For a Topo II poison.
-
Protocol 3.4: Cellular Cytotoxicity Assay
Principle: To assess if the enzymatic inhibition translates to anticancer activity, the effect of the benzimidazole derivatives on the viability and proliferation of human cancer cell lines is measured. Assays like MTT or SRB provide a quantitative measure of cytotoxicity, typically expressed as an IC50 value (the concentration required to inhibit cell growth by 50%).[16]
Step-by-Step Protocol (General Outline):
-
Seed human cancer cells (e.g., A549 lung, PC-3 prostate, HeLa cervical) in 96-well plates at an appropriate density and allow them to adhere overnight.[3][7]
-
Treat the cells with a serial dilution of the benzimidazole derivatives for 48-72 hours.
-
After the incubation period, assess cell viability using a standard method (e.g., add MTT reagent and solubilize formazan crystals, or fix cells and stain with SRB).
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the data to determine the IC50 value for each compound.
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds.
Table 1: In Vitro Topoisomerase I/II Catalytic Inhibition
| Compound ID | Topo I Relaxation IC50 (µM) | Topo II Decatenation IC50 (µM) | Cleavage Assay Result (Topo I/II) | Mechanism |
|---|---|---|---|---|
| BZD-001 | 5.2 | > 100 | Negative | Catalytic Inhibitor (Topo I selective) |
| BZD-002 | 15.8 | 2.5 | Positive (Topo II) | Poison (Topo II selective) |
| BZD-003 | 1.1 | 3.4 | Positive (Topo I/II) | Dual Poison |
| Camptothecin | 0.8 | > 100 | Positive (Topo I) | Poison (Control) |
| Etoposide | > 100 | 1.5 | Positive (Topo II) | Poison (Control) |
Note: The values presented are for illustrative purposes only.
Table 2: Cellular Cytotoxicity of Lead Benzimidazole Derivatives
| Compound ID | A549 IC50 (µM) | PC-3 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| BZD-002 | 7.3 | 9.1 | 6.5 |
| BZD-003 | 2.4 | 3.1 | 1.9 |
| Doxorubicin | 0.5 | 0.8 | 0.4 |
Note: The values presented are for illustrative purposes only.[3]
Caption: Decision tree for interpreting results and determining mechanism.
Conclusion
The evaluation of benzimidazole derivatives as topoisomerase inhibitors requires a systematic and multi-faceted approach. By progressing from broad primary screens for catalytic inhibition to specific mechanistic assays for cleavage complex stabilization, researchers can accurately classify their compounds as either catalytic inhibitors or topoisomerase poisons. Subsequent validation in cell-based assays is essential to confirm that the observed enzymatic activity translates into a desired biological effect, such as cancer cell cytotoxicity. This structured protocol provides a robust framework for identifying and characterizing novel and potent anticancer agents based on the versatile benzimidazole scaffold.
References
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- DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC.
- Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. PubMed.
- DNA cleavage assay for the identification of topoisomerase I inhibitors.
- DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. PMC.
- Topoisomerase Assays. PMC - NIH.
- DNA cleavage assay for the identification of topoisomerase I inhibitors. OUCI.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.
- Application Notes and Protocols for Topoisomerase II Inhibition Studies. Benchchem.
- Cleavage Assays. Inspiralis Ltd.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.
- Manual for Topoisomerase I Assay Kit. TopoGEN, Inc.
- Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. PMC.
- Assaying Topoisomerase I Inhibition by Narciclasine: Applic
- A Review on the Structural Features of Benzimidazole Derivatives as Bacterial Topoisomerase Inhibitors.
- Topoisomerase I and II Activity Assays.
- Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. RSC Publishing.
- Manual for Topoisomerase II Assay Kit. TopoGEN, Inc.
- Topoisomerase I Drug Screening Kit (plasmid based). TopoGEN, Inc.
- Human Topoisomerase II Relax
- DNA topoisomerase inhibitory activity and 3D-QSAR analysis of benzazoles. Semantic Scholar.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- ProFoldin Human DNA Topoisomerase I Assay Kits. ProFoldin.
- Application Notes and Protocols: Topoisomerase I Inhibitor DNA Relax
- New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. PubMed.
- ELISA Kit for Topoisomerase II (TOP2). cloud-clone.us.
- Molecular Modeling Studies of the DNA−Topoisomerase I Ternary Cleavable Complex with Camptothecin. Journal of Medicinal Chemistry.
- Molecular modeling studies of the DNA-topoisomerase I ternary cleavable complex with camptothecin. PubMed.
- DNA relax
- Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL. TopoGEN, Inc.
- Selagibenzophenone B and Its Derivatives: SelB-1, a Dual Topoisomerase I/II Inhibitor Identified through In Vitro and In Silico Analyses. ACS Bio & Med Chem Au.
- Drug-Induced Conformational Population Shifts in Topoisomerase-DNA Ternary Complexes. PLOS ONE.
- Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. AACR Journals.
- Producing irreversible topoisomerase II-mediated DNA breaks by site-specific Pt(II)
- Cytotoxicity and topoisomerase I/II inhibition activity of novel 4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides. Taylor & Francis Online.
- Topoisomerase Assays. PMC.
Sources
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. topogen.com [topogen.com]
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- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. tandfonline.com [tandfonline.com]
Application Note: 1,6-Dimethyl-1H-benzimidazole-2-methanol as an N,O-Bidentate Ligand in Transition Metal Coordination Chemistry
Executive Summary & Mechanistic Grounding
The rational design of coordination complexes relies heavily on the steric and electronic tunability of the organic ligands employed. 1,6-Dimethyl-1H-benzimidazole-2-methanol (1,6-Me₂-HMB) has emerged as a highly versatile N,O-bidentate chelating agent in modern coordination chemistry.
Mechanistically, the ligand coordinates to transition metal centers via the tertiary imidazole nitrogen (N3) and the oxygen atom of the C2-hydroxymethyl group, forming a thermodynamically stable five-membered chelate ring 1. The inclusion of methyl groups at the 1 and 6 positions provides a distinct inductive electron-donating effect. This increases the electron density on the imidazole ring, thereby raising the pKₐ of the protonated nitrogen and enhancing its Lewis basicity compared to unsubstituted analogs 2. Consequently, 1,6-Me₂-HMB exhibits superior metal-ligand formation constants, making it an ideal candidate for synthesizing robust mononuclear Single-Molecule Magnets (SMMs) and extended 1D coordination polymers .
Physicochemical Profiling & Ligand Basicity
The thermodynamic stability of complexes formed with benzimidazole-2-methanol derivatives is directly proportional to ligand basicity. Table 1 illustrates how the 1,6-dimethyl substitution alters the physicochemical profile of the ligand, driving stronger metal-ligand interactions.
Table 1: Thermodynamic Stability and Basicity Parameters
| Ligand Variant | pKₐ (Protonated N3) | Cu(II) Formation Constant (log β₂) | Primary Coordination Mode |
| 1,6-Dimethyl-HMB | ~5.71 | 14.85 | N,O-Bidentate (Chelating) |
| Unsubstituted HMB | ~5.58 | 13.92 | N,O-Bidentate (Chelating) |
| 5-Chloro-HMB | ~4.95 | 12.41 | N-Monodentate / Weak N,O |
(Data synthesized from computational pKₐ determinations 2 and potentiometric titrations )
Experimental Workflows & Protocols
Protocol A: Synthesis of Mononuclear Ni(II) Single-Molecule Magnets
Objective: To synthesize discrete, hexacoordinate[Ni(1,6-Me₂-HMB)₂(NCS)₂] complexes exhibiting large zero-field splitting (ZFS) for SMM applications 3.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous Acetonitrile (MeCN) and Methanol (MeOH). Causality: MeCN is a polar aprotic solvent that readily dissolves the thiocyanate salt without coordinating strongly to the metal, while MeOH is required to fully solubilize the hydrogen-bonding 1,6-Me₂-HMB ligand 4.
-
Metal-Ligand Assembly: Dissolve 0.5 mmol of NiCl₂·6H₂O and 1.0 mmol of KSCN in 8 mL of the solvent mixture. Stir for 10 minutes. Slowly add a solution of 1.0 mmol 1,6-Me₂-HMB in 8 mL of the solvent mixture.
-
pH Adjustment: Add 0.2 mmol of Tetramethylammonium hydroxide (Me₄NOH, 25% in water) dropwise. Causality: Me₄NOH acts as a bulky, non-coordinating base. It facilitates the partial deprotonation of the hydroxymethyl group, driving the N,O-chelation without competing for the Ni(II) coordination sphere.
-
Crystallization: Heat the mixture to 60°C for 2 hours, filter while hot to remove precipitated KCl, and allow the dark-green filtrate to slowly evaporate at ambient conditions.
-
Self-Validation System: Analyze the isolated crystals via FT-IR. A successful bidentate coordination is validated by a shift in the C=N stretching frequency from ~1625 cm⁻¹ (free ligand) to ~1595 cm⁻¹, and a sharp N=C=S stretch at ~2080 cm⁻¹ indicating terminal N-bound thiocyanate.
Protocol B: Assembly of 1D Cu(II) Coordination Polymers
Objective: To synthesize extended 1D networks using bridging co-ligands (e.g., azide, N₃⁻) under thermodynamic control.
Step-by-Step Methodology:
-
Base Layer Formation: In a narrow glass crystallization tube, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.2 mmol of NaN₃ in 3 mL of deionized water.
-
Buffer Layering: Carefully overlay 3 mL of a 1:1 MeOH/H₂O mixture using a glass pipette. Causality: The buffer layer creates a density and dielectric gradient. This slows down the diffusion rate of the organic ligand into the aqueous metal layer, preventing the kinetic precipitation of amorphous powders and allowing the thermodynamic product (single crystals) to form.
-
Ligand Layering: Gently overlay a solution of 0.1 mmol 1,6-Me₂-HMB dissolved in 3 mL of pure MeOH.
-
Incubation: Seal the tube with Parafilm, puncture a single microscopic hole, and incubate in the dark at 20°C for 14 days.
-
Self-Validation System: Successful polymer assembly is indicated by the formation of dark green, block-shaped single crystals at the buffer interface. Powder X-ray Diffraction (PXRD) of the crushed crystals must be performed; a match between the experimental PXRD pattern and the simulated single-crystal XRD pattern validates bulk phase purity.
Structural & Spectroscopic Characterization
Table 2: Typical Coordination Geometries and Spectroscopic Signatures
| Metal Center | Co-Ligand | Coordination Polyhedron | IR Marker (C=N shift) | Magnetic Property |
| Ni(II) | Thiocyanate (NCS⁻) | Distorted Octahedral (NiN₄O₂) | Δ ~30 cm⁻¹ | Paramagnetic (S=1), SMM behavior |
| Cu(II) | Nitrate (NO₃⁻) | Tetragonal Pyramid (CuN₂O₃) | Δ ~25 cm⁻¹ | Paramagnetic (S=1/2) |
| Cd(II) | Nitrate (NO₃⁻) | Eight-Coordinated (CdN₂O₆) | Δ ~35 cm⁻¹ | Diamagnetic |
Workflow Visualization
Divergent synthetic workflows for 1,6-Me₂-HMB coordination complexes.
References
-
Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2) The Journal of Physical Chemistry B - ACS Publications URL:[Link]
-
Formation Constants of Binary & Ternary Complexes of Copper (II) with Substituted 2-Hydroxymethylbenzimidazoles Indian Journal of Chemistry URL:[Link]
-
Coordination chemistry of 2-hydroxymethylbenzimidazole complexes with copper(II) and cadmium(II) ions: Similarities and differences ResearchGate / Polyhedron URL:[Link]
-
Crystal structure of cis-bis((1H-benzimidazol-2-yl)methanol-κN,O)-bis(isothiocyanato-κN)nickel(II), C18H16N6NiO2S2 ResearchGate / Zeitschrift für Kristallographie URL:[Link]
-
Cas 4856-97-7, 1H-Benzimidazole-2-methanol Properties and Uses LookChem Chemical Database URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 1,6-dimethyl-1H-benzimidazole-2-methanol Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1,6-dimethyl-1H-benzimidazole-2-methanol. We will explore common synthetic routes, address frequently encountered challenges through a detailed troubleshooting guide and FAQ, and provide robust experimental protocols. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction outcomes.
Synthetic Strategies and Mechanistic Considerations
The synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol presents unique challenges, primarily concerning regioselectivity and yield. The most critical aspect is the introduction of the two distinct methyl groups at the N-1 and C-6 positions. Two primary strategies are commonly considered, each with its own set of advantages and potential pitfalls.
Strategy A: Two-Step Synthesis via N-Methylation of an Intermediate
This is the most common approach, involving the initial construction of the benzimidazole core followed by N-alkylation.
-
Step 1: Condensation. 4-methyl-1,2-phenylenediamine is condensed with glycolic acid to form the intermediate, 6-methyl-1H-benzimidazole-2-methanol. This reaction, a variation of the Phillips-Ladenburg synthesis, typically requires acidic conditions and heat to drive the cyclization and dehydration.[1][2]
-
Step 2: N-Methylation. The intermediate is then methylated. This step is the primary source of difficulty. Because the 6-methyl-1H-benzimidazole-2-methanol intermediate is unsymmetrical, methylation can occur at either the N-1 or N-3 position, leading to a mixture of the desired 1,6-dimethyl isomer and the undesired 1,5-dimethyl isomer.[3] Separating these regioisomers is often challenging.
Strategy B: One-Step Convergent Synthesis
A more elegant approach that avoids the issue of regioisomers involves starting with an N-methylated diamine.
-
Convergent Condensation: N¹-methyl-4-methyl-1,2-phenylenediamine is condensed directly with glycolic acid. Since one of the nitrogen atoms is already blocked as a tertiary amine, the initial Schiff base formation and subsequent cyclization are directed, leading exclusively to the 1,6-dimethyl isomer.[4] The primary challenge in this strategy shifts from purification of isomers to the synthesis and stability of the N-methylated diamine starting material, which can be more expensive or require an additional synthetic step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield in the Condensation Step (Formation of the Benzimidazole Core)
-
Potential Cause: Poor Quality of o-phenylenediamine Starting Material.
-
Causality: o-Phenylenediamines are highly susceptible to air oxidation, which forms dark, polymeric impurities that can inhibit the reaction.[5][6]
-
Troubleshooting Suggestion: Use high-purity starting material. If the material is old or discolored (typically dark purple or brown), consider purifying it by recrystallization or sublimation before use. Whenever possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation.[7]
-
-
Potential Cause: Suboptimal Reaction Temperature or Time.
-
Causality: The condensation reaction involves a dehydration step which is often the rate-limiting step. Insufficient heat results in an incomplete reaction, leaving unreacted starting materials.[5][7] Conversely, excessive heat or prolonged reaction times can lead to decomposition and the formation of colored byproducts.[5]
-
Troubleshooting Suggestion: The optimal temperature is typically at reflux in a high-boiling solvent like DMF (90-100°C).[1][2] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.[1]
-
-
Potential Cause: Improper pH or Inefficient Catalyst.
-
Causality: The reaction requires an acid to protonate the carbonyl oxygen of glycolic acid, making it more electrophilic for the nucleophilic attack by the diamine. While glycolic acid itself is acidic, stronger acids or Lewis acid catalysts can improve reaction rates.[7][8]
-
Troubleshooting Suggestion: While strong mineral acids like HCl can be used, they can sometimes lead to harsh conditions. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TSA).[8]
-
Problem 2: Formation of an Isomeric Mixture during N-Methylation (Strategy A)
-
Potential Cause: Tautomerism of the Benzimidazole Intermediate.
-
Causality: 6-methyl-1H-benzimidazole-2-methanol exists as a mixture of two rapidly interconverting tautomers. The proton on the imidazole ring can reside on either nitrogen. Deprotonation with a base generates an ambident anion, and subsequent alkylation can occur at either N-1 or N-3, yielding the 1,6-dimethyl and 1,5-dimethyl isomers, respectively.[3]
-
Troubleshooting Suggestion:
-
Separation: The most direct solution is to separate the isomers after the reaction. Column chromatography on silica gel is the most effective method.[3][9] Use a gradient elution system (e.g., ethyl acetate in hexane) to achieve separation.
-
Optimize Conditions: While difficult to control completely, some reports suggest that using bulkier bases or varying the solvent and temperature may slightly favor one isomer over the other.[3] However, this often requires extensive optimization.
-
Switch to Strategy B: The most definitive way to avoid this issue is to use the convergent synthesis (Strategy B), which is designed to produce only the desired regioisomer.
-
-
Problem 3: Product is Darkly Colored or Oily and Difficult to Purify
-
Potential Cause: Formation of Oxidative Impurities.
-
Causality: As mentioned, the starting materials and even the benzimidazole product can oxidize, leading to highly colored impurities that are often difficult to remove by simple recrystallization.[5][6]
-
Troubleshooting Suggestion:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol) and add a small amount of activated carbon. Heat the mixture briefly, then filter it hot through a pad of celite to remove the carbon and adsorbed colored impurities. Then, proceed with recrystallization.[6]
-
Column Chromatography: This is the most robust method for removing impurities with different polarities from the product.[5][9]
-
Preventative Measures: Use an inert atmosphere during the reaction, especially if it is run at high temperatures for extended periods.[5]
-
-
Problem 4: Over-alkylation (Quaternization) during N-Methylation
-
Potential Cause: Excess Methylating Agent or High Temperature.
-
Causality: The N-methylated benzimidazole product is still nucleophilic and can react with a second equivalent of the methylating agent (e.g., methyl iodide) to form a quaternary benzimidazolium salt. This is a common side reaction if stoichiometry is not carefully controlled.[3]
-
Troubleshooting Suggestion: Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of the methylating agent. Add the agent slowly and at a controlled temperature (e.g., starting at 0 °C before allowing it to warm).[3][10] Monitor the reaction by TLC to avoid letting it run for too long after the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended reaction conditions for the condensation of 4-methyl-1,2-phenylenediamine and glycolic acid? A1: A common and effective set of conditions involves refluxing the reactants in a high-boiling polar aprotic solvent like Dimethylformamide (DMF) at 90-100°C for 2-6 hours.[1][2] The reaction progress should be monitored by TLC.
Q2: What is the best base and methylating agent to use for the N-methylation step in Strategy A? A2: A strong base is required to deprotonate the benzimidazole N-H. Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is very effective.[10][11] Alternatively, potassium hydroxide (KOH) in ethanol or DMF can be used.[3] Methyl iodide is a highly reactive and common methylating agent.[3][10] Dimethyl sulfate is another effective, though more toxic, alternative.
Q3: How can I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)? A3: Use silica gel TLC plates. For the condensation step, a mobile phase of 50-70% ethyl acetate in hexane will typically show the starting diamine at a lower Rf and the more polar product (due to the N-H and O-H groups) at a higher Rf. For the methylation step, the N-methylated product will be slightly less polar than the starting material (loss of the N-H bond), resulting in a slightly higher Rf value. Visualize spots under a UV lamp (254 nm).
Q4: What are the most critical safety precautions for this synthesis? A4:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Sodium Hydride (NaH): This is a water-reactive and flammable solid. It must be handled under an inert atmosphere (nitrogen or argon) and quenched carefully and slowly with a proton source like isopropanol or ethanol after the reaction is complete.
-
Inert Atmosphere: As o-phenylenediamines are air-sensitive, handling them and running the initial condensation reaction under an inert gas is good practice to maximize yield and purity.[5]
Quantitative Data and Protocols
Data Tables
Table 1: Recommended Reaction Parameters for Condensation Step
| Parameter | Recommended Value/Condition | Rationale |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | High boiling point, good solubility for reactants.[1][5] |
| Temperature | 90 - 100 °C (Reflux) | Provides sufficient energy for dehydration and cyclization.[1][2] |
| Reactant Ratio | 1:1.1 (Diamine:Glycolic Acid) | A slight excess of the acid can help drive the reaction. |
| Reaction Time | 2 - 6 hours | Typical duration; monitor by TLC for completion.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the diamine starting material.[5] |
Table 2: Reagents for N-Methylation Step (Strategy A)
| Reagent Type | Example | Molar Equivalents | Common Solvent |
|---|---|---|---|
| Base | Sodium Hydride (NaH) | 1.1 eq | Anhydrous DMF or THF[10][11] |
| Potassium Hydroxide (KOH) | 1.1 - 1.2 eq | DMF or Ethanol[3] | |
| Methylating Agent | Methyl Iodide (MeI) | 1.05 - 1.1 eq | N/A (added to reaction)[3][10] |
| | Dimethyl Sulfate (DMS) | 1.05 - 1.1 eq | N/A (added to reaction)[11] |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-benzimidazole-2-methanol (Strategy A, Step 1)
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 4-methyl-1,2-phenylenediamine (1.0 eq).
-
Add DMF to dissolve the diamine.
-
Add glycolic acid (1.1 eq) to the solution.
-
Heat the reaction mixture to 90-100°C and maintain at reflux.
-
Monitor the reaction's progress by TLC until the diamine is consumed (approx. 2-6 hours).
-
Cool the mixture to room temperature and dilute it with a large volume of cold water.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture if necessary.[5]
Protocol 2: Synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol (Strategy A, Step 2)
-
To a dry, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 6-methyl-1H-benzimidazole-2-methanol (1.0 eq) in anhydrous DMF to the flask.
-
Stir the mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, which will be a mixture of isomers, by column chromatography on silica gel.[3]
References
-
Bevilacqua, E., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Yadav, G., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from: [Link]
-
Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Zhang, L., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available at: [Link]
- BenchChem. (2025). Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. BenchChem.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. BenchChem.
- BenchChem. (2025). Troubleshooting guide for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) experiments. BenchChem.
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. BenchChem.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu.
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews.
-
Various Authors. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Available at: [Link]
Sources
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- 2. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Profile of Benzimidazoles | IntechOpen [intechopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of Benzimidazoles
Welcome to the Technical Support Center for optimizing the methylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into one of the most common and critical transformations in medicinal chemistry. We will move beyond simple protocols to explore the underlying principles that govern success in these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the N-methylation of unsymmetrical benzimidazoles?
A1: The regiochemical outcome of N-methylation is a delicate balance of several interconnected factors. Understanding these is the first step to controlling your reaction. The key influences are:
-
Steric Effects: This is often the most intuitive factor. Bulky substituents on the benzimidazole ring will generally direct methylation to the less sterically hindered nitrogen atom. Likewise, employing a larger alkylating agent can enhance selectivity for the less hindered position.[1]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzimidazole ring decrease the nucleophilicity of the adjacent nitrogen atom (N1 if the EWG is at C7). This electronic deactivation makes the more distant nitrogen the preferred site for alkylation.[1]
-
Tautomerism: In solution, unsymmetrical benzimidazoles exist as a mixture of two rapidly equilibrating tautomers. The position of this equilibrium, which is influenced by both the substituents and the solvent, can significantly affect which nitrogen atom is ultimately deprotonated and methylated.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature is paramount. For instance, strong, non-nucleophilic bases like sodium hydride (NaH) in polar aprotic solvents such as THF or DMF can generate the benzimidazolide anion, often leading to high regioselectivity based on the principles above.[1]
Q2: How can I favor the formation of the thermodynamically less stable, more sterically hindered regioisomer?
A2: Synthesizing the more sterically hindered isomer is a common and significant challenge, as standard alkylation conditions typically favor the less hindered product.[2] However, specialized methods have been developed to achieve this outcome:
-
Directed Basicity: One successful approach involves using organomagnesium reagents as bases. These can coordinate in a way that directs deprotonation and subsequent alkylation selectively to the more sterically hindered nitrogen.[1][3]
-
Protecting Group Strategies: A multi-step, one-pot procedure can be employed. This involves protecting the imidazole with a group like phenylsulfonyl, which directs methylation to the desired nitrogen. Subsequent removal of the protecting group yields the more hindered product with excellent regioselectivity.[2][4]
-
Biocatalysis: This approach offers a powerful and highly selective alternative. Engineered and natural methyltransferases can perform N-methylation with exceptional regioselectivity (often >99:1) and high yields under very mild reaction conditions.[1][5] These enzymatic methods are particularly adept at recognizing subtle differences in the substrate to functionalize the more crowded position.[1]
Q3: What are the most common side reactions in benzimidazole methylation, and how can they be minimized?
A3: The primary side reaction is the formation of a dialkylated product, specifically an N,N'-dimethylbenzimidazolium salt.[6] This occurs when the already methylated product, which is still nucleophilic, reacts with another equivalent of the methylating agent.
To minimize this:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzimidazole relative to the methylating agent.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to maintain a low instantaneous concentration, disfavoring the second alkylation event.[1]
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction as soon as it is complete to prevent the over-alkylation of the product.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and validated solutions.
Problem 1: My reaction yields a mixture of N1 and N3 regioisomers with poor selectivity.
-
Potential Cause 1: Sub-optimal Base/Solvent System.
-
Scientific Rationale: The combination of base and solvent dictates the state of the benzimidazole (neutral vs. anionic) and influences the transition state energies for alkylation at each nitrogen. A strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (THF, DMF) fully deprotonates the benzimidazole N-H. This creates a single anionic species, and the regioselectivity is then governed primarily by the intrinsic electronic and steric properties of the anion.
-
Troubleshooting Step: Switch to a strong base like NaH (1.2 eq) in anhydrous THF or DMF. Cool the reaction to 0 °C, add the NaH, and allow the mixture to stir for 30-60 minutes to ensure complete deprotonation before adding the methylating agent.[1]
-
-
Potential Cause 2: Thermodynamic Equilibration.
-
Scientific Rationale: If the reaction is run at elevated temperatures for extended periods, the product mixture may begin to reflect a thermodynamic equilibrium between the N1 and N3 isomers, which can erode initial kinetic selectivity. The less sterically hindered product is often the more thermodynamically stable.
-
Troubleshooting Step: Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product.[1] Monitor the reaction closely and stop it upon consumption of the starting material.
-
Problem 2: The N-methylation reaction is slow or does not go to completion.
-
Potential Cause 1: Insufficient Base or Incomplete Deprotonation.
-
Scientific Rationale: The N-H proton of benzimidazole is weakly acidic. For methylation to occur, this proton must be removed to generate a nucleophilic nitrogen. If the base is too weak or used in insufficient quantity, the concentration of the reactive benzimidazolide anion will be low, leading to a sluggish reaction.
-
Troubleshooting Step: Ensure at least one full equivalent of base is used. For less reactive substrates or weaker bases (like K₂CO₃), a slight excess (1.1-1.2 equivalents) may be beneficial.[1] If using a weaker base, consider switching to a stronger one like NaH or KOH.
-
-
Potential Cause 2: Poor Solubility.
-
Scientific Rationale: The benzimidazole starting material or the generated benzimidazolide salt may have poor solubility in the chosen solvent, preventing it from reacting effectively with the methylating agent.
-
Troubleshooting Step: Switch to a more polar aprotic solvent like DMF or NMP.[1] Alternatively, for reactions in aqueous basic media, adding a surfactant like sodium dodecyl sulfate (SDS) can enhance solubility and dramatically increase the reaction rate.[1][9]
-
-
Potential Cause 3: Deactivated Substrate.
-
Scientific Rationale: Strong electron-withdrawing groups on the benzimidazole ring reduce the nucleophilicity of both nitrogen atoms, making the molecule less reactive towards methylation.
-
Troubleshooting Step: For deactivated substrates, more forcing conditions may be necessary. Increase the reaction temperature after the initial deprotonation and addition of the methylating agent (e.g., gently heat to 50 °C).[1] A more reactive methylating agent, such as methyl triflate or dimethyl sulfate, can also be considered over methyl iodide, but handle with extreme caution due to higher toxicity.
-
Problem 3: Difficulties in Product Purification.
-
Potential Cause 1: Similar Polarity of Product and Starting Material.
-
Scientific Rationale: The starting benzimidazole and the N-methylated product often have very similar polarities, making separation by standard column chromatography challenging.
-
Troubleshooting Step:
-
Acid-Base Extraction: Utilize the basicity of the benzimidazole nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The basic starting material and product will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified compounds, then extract them back into an organic solvent.[7]
-
Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve separation. Sometimes, switching the stationary phase from silica gel to alumina can alter the elution order and provide better resolution.[6]
-
-
-
Potential Cause 2: Presence of Colored Impurities.
-
Scientific Rationale: o-Phenylenediamine starting materials and some benzimidazole derivatives are susceptible to air oxidation, which can lead to highly colored, polar impurities that are difficult to remove.[7]
-
Troubleshooting Step: Treat a solution of the crude product with activated charcoal. The charcoal will adsorb many of the colored impurities. Heat the solution briefly, then filter it through a pad of Celite to remove the charcoal before proceeding with crystallization or chromatography.[10][11]
-
Data Summary: Reaction Condition Optimization
The following table summarizes common conditions for N-methylation and their expected outcomes, providing a starting point for optimization.
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Outcome & Key Considerations |
| Methyl Iodide (MeI) | NaH | THF or DMF | 0 to RT | High N1-selectivity for many substrates due to kinetic control after full deprotonation. Requires anhydrous conditions.[1] |
| Methyl Iodide (MeI) | K₂CO₃ | Acetonitrile or Acetone | Reflux | A common, milder method. May result in lower regioselectivity depending on the substrate. Often requires longer reaction times.[12] |
| Dimethyl Sulfate | KOH | Water/DCM | RT | Phase-transfer conditions can be effective but may yield mixtures. Dimethyl sulfate is highly toxic. |
| Methyl Tosylate | Cs₂CO₃ | DMF | RT to 50 | Cesium carbonate is highly effective and can improve yields, but is more expensive.[6] |
| Methyl Iodide | N/A (Enzyme) | Buffer | RT | Exceptional regioselectivity (>99:1), often for the more sterically hindered isomer. Environmentally friendly.[1][5] |
Detailed Experimental Protocol
Protocol: NaH-Mediated N1-Regioselective Methylation
This protocol describes a general procedure for the regioselective methylation of a substituted benzimidazole favoring the less sterically hindered nitrogen.
Materials:
-
Substituted benzimidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (MeI, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole.
-
Add anhydrous THF to dissolve or suspend the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Caution: Hydrogen gas is evolved. Carefully add the sodium hydride portion-wise to the stirred mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]
-
Cool the reaction mixture back down to 0 °C.
-
Add the methyl iodide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours). For less reactive substrates, the reaction may be gently heated (e.g., to 50 °C).[1]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][10]
Visualized Workflows and Logic
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// Nodes Start [label="Unsymmetrical\nBenzimidazole", fillcolor="#FBBC05", fontcolor="#202124"]; Tautomer [label="Tautomeric\nEquilibrium", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base/Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anion [label="Benzimidazolide\nAnion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="Methylation\n(Me-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Product [label="N1-Methyl Product\n(Less Hindered)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; N3_Product [label="N3-Methyl Product\n(More Hindered)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Tautomer; Tautomer -> Deprotonation; Deprotonation -> Anion; Anion -> Methylation; Methylation -> N1_Product [label="Kinetic Control\n(Sterics/Electronics)"]; Methylation -> N3_Product [label="Specialized Methods\n(e.g., Biocatalysis)"];
// Invisible nodes for alignment {rank=same; N1_Product; N3_Product;} } caption { label = "Key decision points for N-methylation regioselectivity." }
dot digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.15,0.10"]; edge [fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8, color="#202124"];
// Nodes Start [label="Unsatisfactory\nReaction Outcome", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Problem1 [label="Poor Regioselectivity?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Problem2 [label="Low Conversion?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Problem3 [label="Low Yield/\nSide Products?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
Sol1 [label="1. Change Base/Solvent\n(e.g., NaH/THF)\n2. Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="1. Use Stronger/More Base\n2. Change Solvent\n3. Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="1. Control Stoichiometry\n2. Slow Reagent Addition\n3. Monitor Reaction Closely", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Optimized\nReaction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];
// Edges Start -> Problem1; Problem1 -> Sol1 [label="Yes"]; Problem1 -> Problem2 [label="No"]; Problem2 -> Sol2 [label="Yes"]; Problem2 -> Problem3 [label="No"]; Problem3 -> Sol3 [label="Yes"]; Problem3 -> End [label="No"];
Sol1 -> End; Sol2 -> End; Sol3 -> End; } caption { label = "A logical workflow for troubleshooting common methylation issues." }
References
- BenchChem. (2025).
- MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis. BenchChem.
- Chemical Methodologies. (2019).
- Scribd. (n.d.). Benzimidazole (Synthesis) | PDF. Scribd.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- ACS Publications. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer | The Journal of Organic Chemistry.
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol. BenchChem.
- PMC. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC.
- PMC. (n.d.).
- Dalton Transactions (RSC Publishing). (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions (RSC Publishing).
- PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
- TSI Journals. (2022).
- Semantic Scholar. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole. BenchChem.
- Google Patents. (n.d.). CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- MDPI. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Academia.edu. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Academia.edu.
- IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (n.d.).
- Organic Syntheses. (n.d.). Benzimidazole - Organic Syntheses Procedure. Organic Syntheses.
- PMC. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC.
- ResearchGate. (2025). Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles | Request PDF.
- PubMed. (2011).
- ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole.
- ResearchGate. (n.d.). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide.
- Starworms. (2013). Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths. Starworms.
- RSC Publishing. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing.
- PubMed. (n.d.).
- Taylor & Francis. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [academia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Isomer Formation in Chemical Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have structured this knowledge base to help you troubleshoot and resolve the formation of undesired isomers—whether they are enantiomers, diastereomers, or regioisomers.
Rather than relying on trial-and-error, this guide emphasizes the causality behind stereochemical failures and provides self-validating protocols grounded in physical organic chemistry and thermodynamic principles.
Section 1: Asymmetric Catalysis & Enantiomeric Excess (ee) Optimization
Q: My asymmetric catalytic reaction is yielding a low enantiomeric excess (ee < 40%). How can I rationally optimize this without wasting months on empirical ligand screening?
A: The fundamental cause of low enantiomeric excess is an insufficient energy difference between the diastereomeric transition states ( ΔΔG‡ ) leading to the two enantiomers[1]. A common pitfall in reaction optimization is relying on a single "model substrate." This selects for high performance in a narrow region of chemical space, leading to catalysts that fail when the substrate structure is slightly modified[2].
Instead of optimizing for ee directly—which propagates errors non-linearly—you must optimize for ΔΔG‡ using a multi-substrate screening approach. By screening diverse substrates simultaneously, you identify general catalytic scaffolds rather than local minima[2].
Quantitative Data: Thermodynamic Control of Enantioselectivity
To achieve >95% ee, your catalyst must stabilize the favored transition state by at least 2.2 kcal/mol at room temperature. Lowering the temperature decreases the available thermal energy ( RT ), artificially inflating the ee without altering the intrinsic ΔΔG‡ [1].
Table 1: Relationship Between ΔΔG‡ , Temperature, and Enantiomeric Excess
| ΔΔG‡ (kcal/mol) | Enantiomeric Ratio (er) at 25°C | Resulting ee (%) at 25°C | Resulting ee (%) at -78°C |
| 0.5 | 2.3 : 1 | 40.0% | 78.5% |
| 1.0 | 5.4 : 1 | 68.9% | 96.3% |
| 2.0 | 29.3 : 1 | 93.4% | >99.9% |
| 3.1 | 188 : 1 | 98.9% | >99.9% |
(Data modeled via the Eyring equation where ee=eΔΔG‡/RT+1eΔΔG‡/RT−1×100 )[1]
Protocol 1: Self-Validating Multi-Substrate Ligand Screening
This protocol utilizes Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) to measure multiple enantioselectivity values simultaneously, as enantiomers possess equal response factors[2].
-
Substrate Pooling: Select 4–6 structurally diverse prochiral substrates (varying in steric bulk and electronic demand).
-
Microscale Setup: In a glovebox, dispense the pooled substrates, metal precursor, and a library of chiral ligands into a 96-well plate.
-
Reaction Execution: Seal the plate and run the reaction at standard temperature (25°C) to measure intrinsic ΔΔG‡ before relying on cryogenic cooling.
-
Self-Validation (Racemic Control): In parallel, run the exact same pooled reaction using an achiral catalyst.
-
SFC-MS Analysis: Inject the racemic control first to validate that all enantiomer pairs separate cleanly on the chiral stationary phase. Then, inject the chiral screening plate. Calculate ee by direct integration of the extracted ion chromatograms (EICs)[2].
Workflow for optimizing asymmetric catalysts and enantiomeric excess.
Section 2: Preventing Epimerization in Peptide Synthesis
Q: I am observing significant C-terminal epimerization (diastereomer formation) during the macrocyclization of my peptide. How do I prevent this?
A: Epimerization during peptide synthesis is almost exclusively caused by the over-activation of the C-terminal carboxylic acid. When highly active coupling reagents (like HATU) are used in the presence of a strong, nucleophilic base (like DIPEA), the activated amino acid cyclizes into an oxazolone intermediate [3]. The α -proton of this oxazolone is highly acidic. The base abstracts this proton, forming an achiral enolate. Upon subsequent coupling, the stereocenter is re-established randomly, yielding a mixture of epimers[3].
To prevent this, you must control the causality chain: prevent oxazolone formation, or prevent its deprotonation. Recent advancements have introduced β -thiolactone frameworks that restrict C-terminal carbonyl rotation, maintaining high reactivity for direct aminolysis while completely preventing epimerization[4].
Mechanistic pathway of base-catalyzed epimerization via oxazolone.
Quantitative Data: Coupling Reagent Efficacy vs. Epimerization Risk
Table 2: Comparison of Peptide Activation Modes
| Coupling System | Intermediate Formed | Epimerization Risk | Recommended Application |
| HATU / DIPEA | Highly active OBt ester | High | Routine linear couplings (non-sensitive) |
| DIC / HOBt | Moderately active OBt ester | Low | Sensitive stereocenters (e.g., Cys, His) |
| β -Thiolactone | Thioester (Restricted rotation) | Negligible | Constrained macrocyclizations[4] |
Protocol 2: Epimerization-Free Peptide Macrocyclization
-
Reagent Selection: Replace HATU/DIPEA with a milder activation system such as DIC/HOBt, or utilize a β -thiolactone framework for direct aminolysis[4].
-
Base Regulation: If a base is strictly required, replace DIPEA with a non-nucleophilic, sterically hindered base like 2,4,6-collidine. Keep the base strictly stoichiometric (1.0 eq) to avoid excess alkalinity in the microenvironment[3].
-
Temperature Control: Perform the activation step at 0°C to kinetically disfavor oxazolone formation.
-
Self-Validation (Spike Test): Synthesize a small batch of the known undesired epimer. Run your crude product on a high-resolution HPLC. Spike the sample with the authentic epimer to definitively prove that the peaks resolve and that your main product is stereopure.
Section 3: Controlling Regioselectivity in Complex Scaffolds
Q: My electrophilic addition is yielding a 1:1 mixture of regioisomers instead of the desired Markovnikov product. What governs this, and how can I shift the selectivity?
A: Regioselectivity refers to the preference of a chemical reaction to occur at one specific reactive site over another, leading to a specific constitutional isomer[5]. When you observe a 1:1 mixture, it indicates that the competing transition states have identical activation energies, meaning the reaction lacks both steric and electronic bias.
In alkene additions, Markovnikov regioselectivity dictates that the electrophile adds to the least substituted carbon, allowing the nucleophile to attack the most stable (most substituted) carbocation intermediate[6]. If this fails, you must artificially introduce bias:
-
Thermodynamic vs. Kinetic Control: Lowering the temperature favors the kinetic product (lowest activation barrier), while higher temperatures and longer reaction times allow equilibration to the thermodynamic product (most stable final molecule).
-
Electronic Directing Groups: In aromatic systems, electron-donating groups (EDGs) stabilize the intermediate via resonance, heavily directing incoming electrophiles to the ortho and para positions[7]. If your substrate lacks these, consider installing a temporary directing group (e.g., a removable siloxy group) to force regioselectivity, then cleave it post-reaction.
References
- Asymmetric Synthesis | TCI AMERICA - Tokyo Chemical Industry. tcichemicals.com.
- Regioselectivity Definition - Organic Chemistry II Key... - Fiveable. fiveable.me.
- Screening for Generality in Asymmetric C
- Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). masterorganicchemistry.com.
- Avoiding epimerization during synthesis of euscaphic acid analogs - Benchchem. benchchem.com.
- 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. saskoer.ca.
- Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. nih.gov.
- Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: ΔΔG‡ versus Enantiomeric Excess. uni-giessen.de.
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
Troubleshooting poor results in antimicrobial assays with benzimidazoles
Welcome to the Technical Support Center for Antimicrobial Assays. Benzimidazoles are a highly versatile class of heterocyclic aromatic compounds with significant potential as broad-spectrum1[1]. However, their planar, highly lipophilic structures make them notoriously difficult to handle in standard aqueous in vitro assays. Researchers frequently encounter false negatives, erratic Minimum Inhibitory Concentration (MIC) values, and reproducibility issues.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causes of assay failures—from thermodynamic solubility limits to active bacterial efflux mechanisms—and provide self-validating protocols to ensure your data is robust, reproducible, and aligned with the 2026 2[2].
Core Troubleshooting Logic
Decision tree for diagnosing and resolving common benzimidazole assay failures.
Frequently Asked Questions & Troubleshooting Guide
Q1: My benzimidazole derivatives are precipitating in Mueller-Hinton Broth (MHB). How can I resolve this without causing solvent toxicity to the bacteria? Causality: Benzimidazoles exhibit strong intermolecular pi-pi stacking and high lipophilicity, leading to rapid precipitation in aqueous media. While Dimethyl Sulfoxide (DMSO) is the universal solvent for these compounds, bacterial strains have varying tolerances to it. Exceeding a strain's DMSO threshold causes solvent-induced growth inhibition, confounding your MIC results[1]. Solution: Never add dry compound directly to the broth. Instead, synthesize a highly concentrated master stock (e.g., 10 mg/mL) in 100% DMSO. Perform all your serial dilutions in 100% DMSO before spiking a small, constant volume into the aqueous media. Ensure the final DMSO concentration remains3 depending on the organism[3].
Q2: I am seeing potent activity against S. aureus but absolutely no activity against E. coli. Are benzimidazoles inherently inactive against Gram-negative bacteria? Causality: Not necessarily. Benzimidazoles often target intracellular enzymes like 4[4]. However, wild-type Gram-negative bacteria possess a restrictive outer membrane and highly efficient multidrug efflux pumps (such as the AcrAB-TolC system) that actively extrude hydrophobic molecules before they can reach their target[5]. Solution: To differentiate between a lack of target binding and an efflux/permeability barrier, test your compounds against an efflux-deficient mutant (e.g., E. coli JW55031 tolC mutant). Alternatively, perform a checkerboard synergy assay using a sub-inhibitory concentration (0.25× MIC) of colistin. Colistin disrupts the outer membrane, which has been shown to restore benzimidazole activity and5[5].
Q3: My compound shows a large zone of inhibition in agar disc diffusion, but the broth microdilution (BMD) MIC is extremely high. Which data point is correct? Causality: Disc diffusion relies on the compound's ability to diffuse evenly through an agar matrix. Highly insoluble compounds may precipitate at the disc interface, creating an unpredictable concentration gradient. The FDA and CLSI M100 guidelines dictate that Broth Microdilution (BMD) is the of insoluble antimicrobials. Solution: Rely on the BMD results, but switch your readout method. Precipitated benzimidazole crystals scatter light, artificially inflating OD600 readings and masking bacterial inhibition. Transition to a 6[6].
Step-by-Step Methodology: Self-Validating Broth Microdilution (BMD) Protocol
This protocol is engineered to isolate the true antimicrobial effect of the benzimidazole from solvent toxicity and optical interference.
Phase 1: Inoculum & Compound Preparation
-
Bacterial Suspension: Grow the test organism on appropriate agar for 18–24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL)[1]. Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final working concentration of ~1 × 10⁶ CFU/mL.
-
Solvent Dilution Series: Dissolve the benzimidazole in 100% DMSO to a master concentration of 10 mg/mL. Perform a 2-fold serial dilution across 10 tubes using 100% DMSO.
Phase 2: The Self-Validating Plate Setup To ensure every variable is controlled and the assay validates its own integrity, set up a 96-well plate as follows: 3. Assay Wells: Dispense 98 µL of the inoculated MHB into the test wells. Add 2 µL of the respective DMSO-compound dilutions. (Final well volume = 100 µL; Final DMSO = 2%). 4. Internal Validation Controls (Mandatory):
-
Vehicle Control: 98 µL inoculated MHB + 2 µL pure DMSO. Purpose: Validates that 2% DMSO does not inhibit the specific strain's growth.
-
Sterility Control: 98 µL sterile MHB + 2 µL pure DMSO. Purpose: Validates media sterility and lack of contamination.
-
Positive Control: 98 µL inoculated MHB + 2 µL of a standard antibiotic (e.g., Rifampicin at 31.25 µg/mL) dissolved in DMSO[6]. Purpose: Validates assay sensitivity and bacterial susceptibility.
Phase 3: Incubation & Colorimetric Readout 5. Incubation: Incubate the plate at 37°C for 24 hours under standard atmospheric conditions. 6. Resazurin Addition: To bypass optical interference from compound precipitation, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark[6]. 7. Interpretation: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the benzimidazole that strictly retains the blue color (indicating complete inhibition of bacterial respiration).
Quantitative Benchmarks for Benzimidazole Assays
Use the following table to benchmark your experimental data against expected literature values for benzimidazole derivatives.
| Parameter | Gram-Positive Bacteria | Gram-Negative Bacteria (Wild-Type) | Gram-Negative Bacteria (Efflux-Deficient) | Fungi / Yeasts |
| Representative Strains | S. aureus, B. subtilis | E. coli, P. aeruginosa | E. coli JW55031 (tolC mutant) | C. albicans |
| Expected MIC Range | 6.25 – 125 µg/mL | > 250 µg/mL (Often inactive) | 0.125 – 16 µg/mL | 156 – 625 µg/mL |
| Max Tolerated DMSO | 2.0% – 5.0% | 1.0% – 2.0% | 1.0% – 2.0% | 1.0% – 5.0% |
| Primary Resistance Mechanism | Target mutation (DNA Gyrase) | AcrAB-TolC Efflux Pumps | Outer Membrane Permeability | Biofilm Formation |
| Recommended Positive Control | Rifampicin / Norfloxacin | Ciprofloxacin | Colistin (Synergy) | Fluconazole |
Sources
- 1. mdpi.com [mdpi.com]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Regioselective N-Methylation of Benzimidazoles
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated support center focused on one of the most common and critical challenges in medicinal chemistry: achieving regioselective N-methylation of benzimidazoles. This guide is designed to provide you, as a researcher or drug development professional, with practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction.
The Core Challenge: Overcoming Tautomerism
The inherent tautomerism of unsymmetrically substituted benzimidazoles is the primary reason for the frequent formation of N1 and N3 methylated isomeric mixtures.[1][2] The low energy barrier between the two tautomers means that both nitrogen atoms are often reactive under standard alkylation conditions, leading to poor regioselectivity. The final product ratio is a delicate interplay of steric and electronic factors of the substituents, the choice of reagents, and the reaction conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control regioselectivity in benzimidazole N-methylation?
A1: The regiochemical outcome is governed by a combination of factors:
-
Steric Effects: Bulky substituents on the benzimidazole ring will sterically hinder the approach of the methylating agent, thereby directing methylation to the less hindered nitrogen atom.[3]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring decrease the nucleophilicity of the adjacent nitrogen, making the more distant nitrogen the preferred site for methylation.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. For example, using a strong base like sodium hydride (NaH) in an aprotic solvent such as THF can lead to high regioselectivity.[3]
-
Tautomer Equilibrium: The position of the tautomeric equilibrium in solution, which is influenced by both substituents and the solvent, significantly impacts which nitrogen is preferentially methylated.[3]
Q2: My N-methylation reaction is sluggish or incomplete. What are the likely causes and solutions?
A2: Several factors can contribute to an incomplete reaction:
-
Insufficient Base: Ensure you are using at least one full equivalent of a sufficiently strong base to completely deprotonate the benzimidazole N-H. A slight excess (1.1-1.2 equivalents) is often beneficial.[3]
-
Poor Solubility: The starting benzimidazole or the resulting benzimidazolide anion may have limited solubility in the chosen solvent. Consider switching to a more polar aprotic solvent like DMF or NMP to improve solubility and reaction rates.[3]
-
Reactivity of Methylating Agent: Less reactive methylating agents like dimethyl carbonate may require more forcing conditions (higher temperatures, longer reaction times) compared to highly reactive agents such as methyl iodide or dimethyl sulfate.
Q3: How can I synthesize the more sterically hindered N-methylated isomer?
A3: Formation of the thermodynamically less stable, more sterically hindered regioisomer is a significant challenge.[1][4][5] Specialized methods have been developed to address this, including the use of organomagnesium reagents as bases to direct alkylation to the more hindered nitrogen.[3][5] Additionally, biocatalytic methods using engineered enzymes have shown remarkable success in producing the more sterically crowded isomer with high selectivity.[3][6]
Troubleshooting and Optimization Guide
When standard approaches fail to provide the desired regioselectivity, the following advanced strategies and protocols can be employed.
Protocol 1: NaH-Mediated Regioselective N-Methylation
This protocol is often effective for achieving N-1 methylation for many substituted benzimidazoles.[3]
Materials:
-
Substituted benzimidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methylating agent (e.g., Methyl iodide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole.
-
Add anhydrous THF to dissolve or suspend the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred mixture. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]
-
Cool the reaction mixture back down to 0 °C.[3]
-
Add the methylating agent dropwise via a syringe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Strategy 2: Biocatalysis for Ultimate Selectivity
For particularly challenging separations or when near-perfect regioselectivity is required, biocatalysis offers a powerful solution. Engineered and natural methyltransferases can perform N-methylation with exceptional regioselectivity (often >99:1) and high yields under very mild conditions.[2][6] These enzymatic methods can utilize a cyclic cascade system with simple alkyl halides like methyl iodide as the methyl source, presenting a green chemistry approach.[3][6]
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Reactivity | Key Safety Considerations |
| Methyl Iodide | CH₃I | High | Toxic, volatile, and a potential carcinogen. Must be handled in a fume hood with appropriate PPE. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | Extremely toxic and corrosive. Requires stringent safety precautions and handling in a fume hood. |
| Methyl Tosylate | CH₃OTs | High | Less volatile than methyl iodide but still a potent alkylating agent requiring careful handling.[6] |
| Dimethyl Carbonate | (CH₃)₂CO₃ | Moderate | Lower toxicity and considered a "green" alternative, but often requires higher temperatures and longer reaction times. |
Visualizing the Strategy
The following diagrams illustrate the core problem and a logical workflow for addressing it.
Caption: The tautomeric equilibrium of benzimidazoles leads to a mixture of N-methylated isomers.
Caption: Troubleshooting workflow for improving the regioselectivity of benzimidazole N-methylation.
References
- BenchChem. (2025).
- Hyster, T. K., & Ward, T. R. (2016). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223.
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar.
- Hyster, T. K., & Ward, T. R. (2016). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale.
- Lou, Y., & He, G. (2020). Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. Organic Letters, 22(21), 8562–8567.
- Peprah, M. K., et al. (2025). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure–Activity. Synlett, 36, A–F.
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
- Tran, D. N., & Ellman, J. A. (2019).
- Ali, M. A., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93.
- Hyster, T. K., & Ward, T. R. (2016). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Universität Bielefeld.
- Lou, Y., & He, G. (2020). Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes.
- Wang, Y., et al. (2021). Photoinduced decarboxylative radical cascade alkylation/cyclization of benzimidazole derivatives with an aliphatic carboxylic acid via ligand-to-iron charge transfer. New Journal of Chemistry, 45(38), 17686-17690.
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Technical Support Center: Optimizing 1,6-dimethyl-1H-benzimidazole-2-methanol Concentration for Cytotoxicity Assays
Welcome to the technical support guide for optimizing the concentration of 1,6-dimethyl-1H-benzimidazole-2-methanol in your cytotoxicity assays. As a novel benzimidazole derivative, establishing a robust and reproducible experimental framework is paramount for generating high-quality, reliable data. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for researchers, scientists, and drug development professionals.
Foundational Concepts: Understanding the "Why"
This section addresses the fundamental questions that form the basis of a well-designed cytotoxicity experiment.
Q1: What is 1,6-dimethyl-1H-benzimidazole-2-methanol and why is it of interest?
1,6-dimethyl-1H-benzimidazole-2-methanol belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry because it is a core component of numerous biologically active compounds and approved drugs.[1] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, particularly protein kinases.[1] While specific data on 1,6-dimethyl-1H-benzimidazole-2-methanol is emerging, structurally related compounds like 2-methyl-1H-benzimidazole have demonstrated significant cytotoxic activities.[2][3] Therefore, it is critical to precisely determine its cytotoxic profile in various cell lines.
Q2: Why is optimizing the compound concentration so critical for a cytotoxicity assay?
-
Concentration Too Low: You may falsely conclude the compound is non-toxic because the concentrations tested are below the threshold required to induce a cellular response.
-
Concentration Too High: You may observe 100% cell death across all concentrations, making it impossible to determine the half-maximal inhibitory concentration (IC50). This prevents you from understanding the compound's potency or comparing it to other agents.[4]
A well-designed dose-response curve, generated from an optimized concentration range, is essential for calculating a reliable IC50 value, which is the standard measure of a compound's potency.[4][5]
Q3: What are the common types of cytotoxicity assays and how do they differ?
Different assays measure different indicators of cell health or death. Choosing the right assay can be critical, as a compound might affect one cellular process more than another, leading to different IC50 values.[6]
| Assay Type | Principle | Measures |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[7] | Metabolic Activity & Viability . A decrease in signal indicates cell death or metabolic compromise. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity. | Membrane Integrity . An increase in signal indicates cell lysis (necrosis or late-stage apoptosis).[8] |
| ATP-based Assay | Quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[9] | Cell Viability . The amount of ATP is directly proportional to the number of viable cells. |
Q4: My IC50 value for a compound differs from published literature. Why?
This is a very common observation in cell-based assays. A two- to three-fold difference is often considered acceptable.[6] Larger variations can be attributed to several factors:
-
Cell Line Differences: Even subclones of the same cell line can develop different sensitivities to a compound over time.[10]
-
Experimental Conditions: Variations in media composition, serum percentage, cell passage number, and incubation time can all influence the IC50 value.[6][11]
-
Assay Method: As mentioned above, different assays measure different biological endpoints, which can result in different IC50 values.[6][12]
-
Compound Purity and Handling: The purity of the compound stock and how it was stored (e.g., avoiding multiple freeze-thaw cycles) can affect its potency.[6][10]
Experimental Design & Protocols
A successful experiment begins with careful planning. The following protocols provide a step-by-step framework for optimizing your assay.
Workflow for Optimizing Cytotoxicity Assays
The following diagram outlines the logical flow for establishing a robust cytotoxicity assay for a novel compound.
Caption: A logical workflow for determining the IC50 of a novel compound.
Protocol 1: Optimizing Cell Seeding Density
Causality: Incorrect cell density is a primary source of unreliable data. Too few cells result in a low signal-to-noise ratio, while too many cells can become over-confluent, leading to contact inhibition of growth and altered metabolism, which can mask the cytotoxic effects of your compound.[13] The goal is to find a density where the cells are still in their logarithmic growth phase at the end of the experiment (typically 70-80% confluency).[13]
Methodology:
-
Prepare Cell Suspension: Create a single-cell suspension of healthy, log-phase cells.
-
Seed a Titration: In a 96-well plate, seed cells in triplicate at a range of densities (e.g., for a 48-hour assay, you might test 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).[14]
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., MTT) on all wells.
-
Analyze: Plot the absorbance readings against the number of cells seeded. Select the cell density that is on the linear portion of the curve and results in 70-80% confluency, as observed by microscopy, at the end of the incubation period.[15]
Protocol 2: Range-Finding Experiment
Causality: Before performing a detailed 10-point dose-response curve, a preliminary range-finding experiment with a broad range of concentrations is essential to identify the approximate cytotoxic window and avoid wasting resources.[4]
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of 1,6-dimethyl-1H-benzimidazole-2-methanol in 100% DMSO (e.g., 10-50 mM).[16]
-
Cell Seeding: Seed your 96-well plates with the optimal cell density determined in Protocol 1 and allow them to adhere overnight.[16]
-
Prepare Broad Dilutions: Prepare a broad range of compound concentrations using large dilution steps (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Treatment: Treat the cells with the prepared concentrations. Remember to include two critical controls:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This is crucial to ensure the solvent itself is not causing cytotoxicity.[14]
-
-
Incubate & Assay: Incubate for your desired time point (e.g., 48 hours) and perform your chosen cytotoxicity assay.
-
Analyze: Identify the concentration range that spans from no observable effect to maximum cell death. This will be the range you use for the definitive assay.
Protocol 3: Definitive IC50 Determination (Using MTT Assay)
Causality: This protocol uses a narrower, refined concentration range to generate a full dose-response curve, allowing for the precise calculation of an IC50 value. The MTT assay is used here as a common example.[17]
Methodology:
-
Cell Seeding: Seed plates with the optimal cell density and allow them to adhere overnight.[18]
-
Prepare Serial Dilutions: Based on the range-finding results, prepare a 10-point serial dilution series (e.g., 2-fold or 3-fold dilutions) of the compound in culture medium.[18] Ensure the final DMSO concentration remains constant and non-toxic across all wells.[10]
-
Treatment: Remove the old media and add the media containing the compound dilutions. Include untreated and vehicle controls in triplicate.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well (for a final volume of 110 µL).[18]
-
Incubate with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[19]
-
Solubilize Formazan: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[16] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media + MTT + solubilizer, no cells) from all other readings.
-
Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) in a program like GraphPad Prism to determine the IC50 value.[16]
-
Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems.
Troubleshooting Common Cytotoxicity Assay Issues
Caption: A troubleshooting guide for common issues in cytotoxicity assays.
FAQs: Specific Experimental Issues
Q5: I see a precipitate in my wells after adding the compound. What should I do? This indicates that your compound is not fully soluble in the culture medium at that concentration.
-
Verify Solubility: First, ensure your DMSO stock is fully dissolved.
-
Modify Dilution Scheme: Avoid diluting a high concentration of the DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in 100% DMSO first, and then make the final dilution into the culture medium.[10]
-
Reduce Final Concentration: If precipitation persists, you may have exceeded the compound's solubility limit in your culture system. The highest concentration you can test is the one that remains fully dissolved.
Q6: My vehicle control (DMSO) wells show significant cell death. Is this normal? No, this indicates solvent-induced cytotoxicity. The final concentration of DMSO should be non-toxic to your cells.
-
Check DMSO Concentration: Ensure the final concentration is consistent across all treated wells and is as low as possible, ideally below 0.5% and preferably below 0.1%.[14][15]
-
Perform a DMSO Toxicity Curve: If you are unsure of your cell line's tolerance, run a separate experiment treating the cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the highest non-toxic concentration.
Q7: My absorbance readings in my MTT assay are very low, even in the control wells. Low absorbance suggests insufficient formazan production.
-
Increase Cell Density: The number of viable cells may be too low to generate a strong signal. Re-visit your cell seeding density optimization.[14]
-
Increase Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 2-4 hours, but this can be optimized for your specific cell line.[14]
-
Check Cell Health: Use only healthy, metabolically active cells. Cells that are over-confluent or from a high passage number may have reduced metabolic activity.[14]
Q8: I am using an LDH assay and my untreated control wells show high LDH release. This suggests that your control cells are stressed or dying.
-
Check for Over-confluency: Overcrowding can lead to spontaneous cell death. Ensure your seeding density is optimal.[18]
-
Gentle Handling: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH to leak.[20]
-
Test Serum: The serum used to supplement the culture medium may have high endogenous LDH activity. Consider reducing the serum concentration during the assay or testing the serum alone for LDH activity.[14][18]
By following these guidelines and troubleshooting steps, you can develop a robust and reliable protocol for determining the cytotoxic effects of 1,6-dimethyl-1H-benzimidazole-2-methanol, ensuring your data is both accurate and reproducible.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]
-
ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? Retrieved from [Link]
-
CLYTE Technologies. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Abellan-Llobregat, A., et al. (2017). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. RSC Publishing. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]
-
Lee, S., et al. (2018). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are... Retrieved from [Link]
-
Siregar, P., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Retrieved from [Link]
-
Kappenberg, F., et al. (2023). Design of optimal concentrations for in vitro cytotoxicity experiments. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Aslantürk, Ö. S. (2019, March 1). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. PubMed. Retrieved from [Link]
-
MEDIcept. (2026, February 13). My Medical Device Failed Cytotoxicity Testing. Now What? Retrieved from [Link]
-
He, Y., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Retrieved from [Link]
-
Laino, J. B., et al. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]
-
Sriraman, V. (2017, March 1). Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays. Retrieved from [Link]
-
ResearchGate. (2016, June 27). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
ResearchGate. (2023, April 20). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Retrieved from [Link]
-
Baranwal, S., et al. (2023, May 13). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. PMC. Retrieved from [Link]
-
PubMed. (2023, May 13). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Retrieved from [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
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Technical Support Center: Enhancing Bioavailability of Benzimidazole-Based Compounds
Welcome to the Formulation & Biopharmaceutics Technical Support Center. Benzimidazole derivatives (e.g., albendazole, mebendazole, flubendazole) are notorious for their poor aqueous solubility (BCS Class II/IV) and erratic pharmacokinetic profiles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these formulation bottlenecks.
Part 1: Troubleshooting Guides & FAQs
Section A: Lipid-Based Formulations (SMEDDS & S-SMEDDS)
Q1: My albendazole SMEDDS formulation precipitates immediately upon dispersion in simulated gastric fluid (pH 1.2). How do I stabilize the microemulsion? Causality: Benzimidazoles are weakly basic and highly lipophilic. When a standard Self-Microemulsifying Drug Delivery System (SMEDDS) is diluted in aqueous media, the solvent capacity of the surfactant/co-surfactant mixture drops rapidly. This loss of solubilizing power forces the drug out of the oil phase, leading to rapid nucleation and precipitation[1]. Solution: Transition to a Supersaturable SMEDDS (S-SMEDDS) by incorporating a precipitation inhibitor (PI) such as Hydroxypropyl Cellulose (HPC) or HPMC at 1-2% w/w. The PI acts as a "parachute," kinetically stabilizing the supersaturated state by sterically hindering crystal lattice formation in the acidic gastric environment[2].
Q2: How do I select the optimal oil and surfactant ratio to maximize drug loading without compromising droplet size? Causality: Drug loading is dictated by the solubility of the benzimidazole in the lipid phase, but high oil content can increase droplet size (>50 nm), reducing the surface area available for absorption. Solution: Conduct a pseudo-ternary phase diagram study to identify the microemulsion region. For albendazole, an optimized and self-validating composition utilizes Cremophor EL (30% w/w), Tween 80 (15% w/w), Capmul PG-8 (10% w/w), and acidified PEG 400 (45% w/w)[3]. The addition of 5% concentrated HCl to the PEG 400 leverages the weak basicity of the drug (pKa ~2.68) to drastically enhance its solubility in the pre-concentrate[3].
Workflow of S-SMEDDS preventing in vivo drug precipitation.
Section B: Solid Dispersions
Q3: When formulating mebendazole as a solid dispersion, I observe recrystallization during stability testing. How can I maintain the amorphous state? Causality: Mebendazole possesses a high crystal lattice energy. In a binary solid dispersion (e.g., drug + PEG 6000), the polymer alone may not provide sufficient anti-plasticizing effect or hydrogen bonding to lock the drug in its amorphous form over time. This leads to phase separation and reversion to the low-energy, insoluble crystalline state[4]. Solution: Utilize a ternary solid dispersion system. Incorporating a surface-active carrier like Polysorbate 80 alongside the primary polymer (e.g., PEG 3350) ensures that upon dissolution, the drug is released in a finely dispersed metastable state. This prevents localized supersaturation spikes that trigger rapid recrystallization, and facilitates micellar solubilization by bile salts in vivo[5].
Spring and Parachute effect in Solid Dispersion dissolution.
Section C: Cyclodextrin Complexation
Q4: I am attempting to complex flubendazole with standard β-cyclodextrin, but the aqueous solubility remains insufficient for in vivo efficacy. What is the mechanistic failure? Causality: Standard β-cyclodextrin has limited aqueous solubility itself (~1.85 g/100 mL) due to strong intermolecular hydrogen bonding in its crystal lattice. Consequently, the resulting inclusion complex also suffers from solubility limits, capping the maximum achievable concentration of the benzimidazole[6]. Solution: Switch to a chemically modified derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydroxypropyl groups disrupt the crystalline lattice, increasing the solubility of the cyclodextrin to >50 g/100 mL. HP-β-CD can increase the solubility of benzimidazoles by over 1000-fold[7]. For maximum efficiency, add an acidifier like citric acid to create a synergistic multi-component complex, which further drives the thermodynamic equilibrium toward the complexed state[8].
Thermodynamic logic of Cyclodextrin inclusion complexation.
Part 2: Quantitative Data Comparison
The following table summarizes the comparative efficacy of various formulation strategies in enhancing the bioavailability and solubility of benzimidazole compounds.
| Strategy | Benzimidazole | Formulation Composition | Bioavailability / Solubility Enhancement | Reference |
| S-SMEDDS | Albendazole | Cremophor EL, Tween 80, Capmul PG-8, Acidified PEG 400 | 63% increase in relative bioavailability vs. commercial suspension; 56% increase in AUC. | [3] |
| S-SMEDDS | Benzimidazole Anticancer Drug | Miglyol 812, Kolliphor RH40, Transcutol HP, 1% HPC | Enhanced systemic absorption; maintained supersaturation in pH 1.2 without precipitation. | [2] |
| Solid Dispersion | Poorly Soluble Basic Drug | PEG 3350 + Polysorbate 80 | 21-fold increase in absolute oral bioavailability vs. micronized drug capsule. | [5] |
| Solid Dispersion | Mebendazole | PEG 6000 (Polymer Crystals) | 32-fold increase in solubility; 2.12-fold increase in bioavailability. | [4] |
| Cyclodextrin Complex | Albendazole | HP-β-CD + Citric Acid (200 mM / 50 mM) | 37% increase in AUC; 1.5 mg/mL aqueous solubility achieved. | [8] |
| Cyclodextrin Complex | Flubendazole | HP-β-CD (1:1 Molar Ratio) | 30-fold increase in dissolution speed vs. pure drug. | [9] |
Part 3: Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, every protocol below includes a self-validating step to confirm the success of the formulation before proceeding to in vivo studies.
Protocol 1: Preparation and Validation of Albendazole S-SMEDDS
-
Acidification of Co-solvent: Prepare acidified PEG 400 by adding 5% (w/w) concentrated HCl to PEG 400. Stir until homogenous.
-
Excipient Blending: In a glass vial, combine Cremophor EL (30% w/w), Tween 80 (15% w/w), Capmul PG-8 (10% w/w), and the acidified PEG 400 (45% w/w).
-
Drug Loading: Add Albendazole (approx. 5 mg/g) to the excipient mixture.
-
Homogenization: Vortex the mixture for 2 minutes, then sonicate at 40°C for 15 minutes until a clear, isotropic pre-concentrate is formed.
-
Precipitation Inhibitor Addition: Add 1% (w/w) Hydroxypropyl Cellulose (HPC) to the pre-concentrate and stir gently until completely dissolved.
-
Self-Validation Step (Visual & Zetasizer): Disperse 1 mL of the pre-concentrate into 250 mL of 0.1 N HCl (pH 1.2) under mild agitation (50 rpm). The mixture should form a clear/translucent microemulsion within 1 minute. Analyze via Dynamic Light Scattering (DLS) to confirm droplet size is <50 nm and monitor for 2 hours to ensure no drug precipitation occurs.
Protocol 2: Preparation of Mebendazole Solid Dispersion via Hot Melt Method
-
Ratio Selection: Weigh Mebendazole and PEG 6000 in a 1:2.5 mass ratio.
-
Melting & Mixing: Heat the PEG 6000 in a porcelain dish over a water bath to 70±2°C until fully molten.
-
Drug Incorporation: Gradually add the Mebendazole powder into the molten polymer under continuous mechanical stirring for 5 minutes to ensure uniform dispersion.
-
Cooling & Solidification: Rapidly cool the mixture using an ice bath to force the drug into an amorphous state (preventing crystallization).
-
Milling: Once completely solidified, crush the solid dispersion in a glass mortar and pass it through a 0.71 mm stainless-steel sieve.
-
Self-Validation Step (DSC & PXRD): Perform Differential Scanning Calorimetry (DSC). The characteristic sharp melting endotherm of crystalline Mebendazole (around 290°C) should be absent or severely broadened, confirming successful amorphization.
Protocol 3: Preparation of Albendazole/HP-β-CD Inclusion Complex via Spray Drying
Reference:[6]
-
Solution Preparation: Dissolve HP-β-CD in distilled water to create a 10% (w/v) solution.
-
Drug Addition: Add Albendazole to the HP-β-CD solution in a 1:1 molar ratio. (Optional: Add 50 mM citric acid to synergistically enhance complexation).
-
Equilibration: Stir the suspension magnetically at room temperature for 48 hours to allow the thermodynamic equilibrium of the inclusion complex to be reached.
-
Filtration: Filter the equilibrated suspension through a 0.45 µm membrane to remove any uncomplexed, insoluble drug.
-
Spray Drying: Feed the clear filtrate into a spray dryer (Inlet temperature: 120°C, Outlet temperature: 70°C, Feed rate: 3 mL/min).
-
Self-Validation Step (NMR): Conduct 1H-NMR spectroscopy. An upfield shift in the signals corresponding to the inner cavity protons of HP-β-CD (H-3 and H-5) confirms that the lipophilic tail/aromatic ring of the benzimidazole is successfully nested inside the cyclodextrin cavity.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization | PLOS One [journals.plos.org]
- 7. scielo.br [scielo.br]
- 8. Oral bioavailability in sheep of albendazole from a suspension and from a solution containing hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rombio.unibuc.ro [rombio.unibuc.ro]
Technical Support Center: Scale-Up Synthesis of 1,6-Dimethyl-1H-benzimidazole-2-methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol. As a crucial intermediate in pharmaceutical development, its efficient and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during scale-up, moving beyond simple procedural steps to explain the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1,6-dimethyl-1H-benzimidazole-2-methanol?
The most prevalent and industrially viable approach involves a two-step synthesis. The first step is the cyclocondensation of 4,N-dimethyl-1,2-phenylenediamine with a suitable C1-electrophile to form the benzimidazole core.[1][2] Glycolic acid is a commonly used and cost-effective reagent for this purpose.[3][4] The second step is the N-methylation of the resulting 6-methyl-1H-benzimidazole-2-methanol to yield the final product.
Q2: I'm experiencing low yields during the initial cyclocondensation step. What are the likely causes?
Low yields in the formation of the benzimidazole ring are a frequent issue during scale-up.[5] Several factors could be at play:
-
Incomplete Reaction: The condensation may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[6][7]
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters. While some modern catalytic systems can operate at room temperature, traditional methods often require elevated temperatures, sometimes exceeding 180°C.[8]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or glycolic acid can significantly hinder the reaction.[6] It is advisable to use high-purity starting materials or purify them before use.
-
Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[6] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate this issue.[4][6]
Q3: My final product is a dark, oily substance instead of a crystalline solid. What's causing this and how can I fix it?
The appearance of a dark-colored or oily product often points to the presence of impurities.[1] This can be attributed to:
-
Oxidation: As mentioned previously, the o-phenylenediamine starting material is prone to air oxidation, resulting in colored byproducts.[4]
-
Overheating or Extended Reaction Times: Excessive heat or prolonged reaction times can lead to the decomposition of either the starting materials or the product itself.[4] Careful temperature control and reaction monitoring are essential.
-
Residual Solvents or Reagents: Incomplete removal of high-boiling solvents like DMF or unreacted starting materials can result in an oily product.
To address this, consider purification via column chromatography or recrystallization from a suitable solvent system.[1] If recrystallization proves difficult, using a seed crystal can sometimes induce crystallization.[1]
Q4: I'm observing the formation of multiple products during the N-methylation step. How can I improve the regioselectivity?
The N-methylation of an unsymmetrical benzimidazole can lead to a mixture of isomers. In the case of 6-methyl-1H-benzimidazole-2-methanol, methylation can occur at either the N-1 or N-3 position. To favor the desired 1,6-dimethyl isomer, several strategies can be employed:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling regioselectivity. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can selectively deprotonate the benzimidazole NH, leading to the desired product.[9]
-
Steric Hindrance: The existing methyl group at the 6-position can sterically influence the site of methylation. Optimizing reaction conditions, such as temperature, can further enhance this effect.
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography.[1]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield in Cyclocondensation | 1. Incomplete reaction.[6] 2. Oxidation of o-phenylenediamine.[6] 3. Impure starting materials.[6] | 1. Monitor reaction progress via TLC until starting material is consumed.[6] Consider extending reaction time or moderately increasing temperature. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[6] 3. Ensure the purity of 4,N-dimethyl-1,2-phenylenediamine and glycolic acid. Recrystallize or distill if necessary. |
| Formation of Colored Impurities | 1. Oxidation of the o-phenylenediamine starting material.[4] 2. Overheating or prolonged reaction times leading to decomposition.[4] | 1. Use high-purity starting materials and consider an inert reaction atmosphere.[4][6] 2. Maintain strict temperature control and monitor the reaction to avoid unnecessary heating after completion.[4] The use of microwave irradiation can sometimes offer rapid and uniform heating, reducing byproduct formation.[8] |
| Difficult Product Purification | 1. Similar polarity of the product and impurities.[6] 2. Product is an oil and will not crystallize.[1] | 1. Optimize column chromatography conditions. A gradient elution with a solvent system like ethyl acetate in hexane or methanol in dichloromethane is often effective.[10] 2. Try different solvent systems for recrystallization. If the product remains an oil, attempt to induce crystallization with a seed crystal or purify via column chromatography.[1] |
| Poor Regioselectivity in N-methylation | 1. Formation of N-1 and N-3 isomers.[1] 2. Over-alkylation leading to quaternary ammonium salts.[9] | 1. Employ a strong, non-nucleophilic base like NaH in an anhydrous aprotic solvent (THF, DMF) to favor deprotonation at the less sterically hindered nitrogen.[9] 2. Use a stoichiometric amount of the methylating agent (e.g., methyl iodide) and add it slowly to the reaction mixture at a controlled temperature.[1] |
III. Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-benzimidazole-2-methanol
This procedure is adapted from established methods for benzimidazole synthesis via condensation.[3][11]
Materials:
-
4,N-dimethyl-1,2-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,N-dimethyl-1,2-phenylenediamine (1.0 eq.) in DMF.
-
Add glycolic acid (1.1 eq.) to the solution.
-
Heat the reaction mixture to 90-100°C and monitor the progress by TLC.[3]
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Neutralize the residual acid by slowly adding a 10% solution of sodium bicarbonate until the pH is approximately 7-8.[3]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: N-methylation to 1,6-dimethyl-1H-benzimidazole-2-methanol
This N-methylation protocol is a standard method for the alkylation of benzimidazoles.[12][13]
Materials:
-
6-methyl-1H-benzimidazole-2-methanol
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 6-methyl-1H-benzimidazole-2-methanol (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
IV. Visualizations
Reaction Scheme: Synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol
Caption: Overall synthetic workflow for 1,6-dimethyl-1H-benzimidazole-2-methanol.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. Retrieved from
-
ResearchGate. (n.d.). Optimization of the synthesis of benzimidazole derivative from citronellal a. Retrieved from
-
BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. Retrieved from
-
BenchChem. (2025). Benzimidazole Synthesis Optimization: Technical Support Center. Retrieved from
-
Esposito, A., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PMC. Retrieved from
-
Vensel Publications. (2022). Green synthesis of benzimidazole using QbD approach. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Benzimidazoles. Retrieved from
-
BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. Retrieved from
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from
-
Dung, V. C., Chung, N. T., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34683-34714. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. Retrieved from
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Retrieved from
-
Academia.edu. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from
-
Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from
-
BenchChem. (2025). Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole Synthesis. Retrieved from
-
BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. Retrieved from
-
BenchChem. (2025). Troubleshooting common issues in benzimidazole cyclization reactions. Retrieved from
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles a. Retrieved from
-
Academia.edu. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from
-
PMC. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. Retrieved from
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. Retrieved from
-
Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. Retrieved from
-
PMC. (n.d.). Molecularly Designed Cathode for Copper‐Benzimidazole‐Induced CO2 Reduction to MeOH. Retrieved from
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzimidazoles
Welcome to the technical support center for the analysis of substituted benzimidazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, making their precise structural characterization essential in drug discovery and development.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton of my benzimidazole a broad singlet and so far downfield?
A1: The N-H proton in a benzimidazole ring is typically the most deshielded proton, often appearing as a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆.[1] This significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadening of the signal is often a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange processes.[1]
Q2: My aromatic signals are overlapping. How can I assign them?
A2: Overlapping aromatic signals are a common challenge. A combination of higher field strength NMR and 2D NMR techniques is the most effective solution. Specifically, a 1H-1H COSY experiment will reveal which protons are coupled to each other, helping to piece together the spin systems of the benzene ring. For unambiguous assignment, HSQC and HMBC experiments are invaluable for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively.[2][3]
Q3: I see fewer aromatic signals in my 13C NMR spectrum than I expect. What could be the cause?
A3: This is often due to tautomerism. N-unsubstituted benzimidazoles can exist in two tautomeric forms due to the migration of the N-H proton.[1][4] If this exchange is fast on the NMR timescale, it can lead to a time-averaged spectrum where certain pairs of carbons (e.g., C4/C7 and C5/C6) become chemically equivalent, resulting in fewer observed signals.[4][5] The rate of this exchange can be solvent-dependent.[4]
Q4: How do electron-donating and electron-withdrawing substituents affect the chemical shifts?
A4: The electronic nature of substituents significantly influences the chemical shifts of nearby protons and carbons. Electron-donating groups (e.g., -OCH₃, -NH₂) will generally shield adjacent protons, causing them to shift upfield (to a lower ppm value). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield neighboring protons, resulting in a downfield shift (to a higher ppm value).[1] This effect is transmitted throughout the aromatic system.[6][7]
Troubleshooting Guides
Guide 1: Ambiguous Substitution Patterns on the Benzene Ring
A primary challenge in interpreting the NMR spectra of substituted benzimidazoles is determining the precise location of substituents on the benzene portion of the molecule. The coupling constants (J-values) between aromatic protons are key to solving this puzzle.
Underlying Principle: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.
-
Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is the largest, typically in the range of 7-9 Hz.
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds is smaller, usually between 1-3 Hz.[1]
-
Para-coupling (⁵J): Coupling between protons separated by four bonds is generally very small or not observed.[1]
Troubleshooting Workflow:
-
Identify the Aromatic Region: Locate the signals between approximately 7.0 and 8.3 ppm in the ¹H NMR spectrum, which correspond to the protons on the benzene ring.[1]
-
Analyze Splitting Patterns: Carefully examine the multiplicity of each signal (e.g., doublet, triplet, doublet of doublets).
-
Extract Coupling Constants: Measure the J-values for each coupled signal.
-
Utilize a 1H-1H COSY Spectrum: This 2D experiment will show correlations between protons that are coupled to each other, providing a clear visual map of the proton connectivity within the aromatic ring.[3][8]
Example Scenarios and Interpretations:
| Observed Splitting Pattern | Inferred Substitution Pattern | Explanation |
| Two doublets and two triplets (or two doublet of doublets) | Monosubstituted (e.g., 5-substituted) | The protons will form a coupled spin system. For example, a 5-substituted benzimidazole will show a doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7. |
| An AB quartet (two doublets with the same J-value) | 1,2-disubstituted (e.g., 4,5- or 5,6-disubstituted) | The two adjacent protons will couple to each other, resulting in two doublets. |
| Two singlets | 1,4-disubstituted (e.g., 4,7- or 5,6-disubstituted with identical substituents) | The remaining two protons are not coupled to each other. |
Causality Behind Experimental Choices: A 1H-1H COSY is chosen here because it directly visualizes the through-bond coupling relationships between protons, which is the most reliable way to establish the connectivity of the aromatic spin system.
Self-Validating System: The proposed substitution pattern should be consistent with all observed splitting patterns and coupling constants. If a proposed structure requires a meta-coupling but the observed J-value is 8 Hz, the proposed structure is likely incorrect.
Guide 2: Differentiating Between N1 and N3 Isomers
For N-substituted benzimidazoles, determining whether the substituent is on the N1 or N3 nitrogen can be challenging, especially in the absence of an N-H proton signal. 2D NMR techniques that reveal long-range correlations are essential for this task.
Underlying Principle: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[9] An NOE is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds.[9]
Troubleshooting Workflow:
-
Acquire a 2D NOESY or ROESY Spectrum: These experiments will show cross-peaks between protons that are close to each other in space.
-
Identify Key Protons: Locate the signals for the substituent protons and the protons on the benzimidazole core (specifically H-7 and H-2).
-
Look for Key NOE Correlations:
-
N1-Substitution: Protons on the N1-substituent should show an NOE correlation to the H-7 proton.
-
N3-Substitution: In many conformations, protons on the N3-substituent will not show a strong NOE to any of the benzimidazole core protons. However, an NOE to the H-2 proton might be observed depending on the substituent's nature and conformation.
-
-
Utilize a 1H-13C HMBC Spectrum: This experiment shows correlations between protons and carbons that are two or three bonds apart.
-
N1-Substitution: The protons on the N1-substituent will show a correlation to the C2 and C7a carbons of the benzimidazole ring.
-
N3-Substitution: The protons on the N3-substituent will show a correlation to the C2 and C3a carbons.
-
Causality Behind Experimental Choices: A NOESY/ROESY experiment is chosen to probe the spatial relationships within the molecule, which directly addresses the question of which nitrogen the substituent is attached to.[9] An HMBC experiment provides complementary information through long-range bond correlations, offering a robust method for structural confirmation.[2][10][11]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh 5-25 mg of the benzimidazole derivative.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often preferred for benzimidazoles as it is a good solvent for many derivatives and allows for the observation of the N-H proton.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard single-pulse experiment with the following typical parameters:
-
Acquire the spectrum.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).[12]
Protocol 3: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC, NOESY)
For each 2D experiment, use the standard pulse programs provided by the spectrometer manufacturer. Optimize the spectral widths in both dimensions to encompass all relevant signals. The number of scans and increments will need to be adjusted based on the sample concentration to achieve adequate signal-to-noise.
Visualization of Key Concepts
Caption: Relationship between proton proximity and coupling constants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. scilit.com [scilit.com]
- 7. scilit.com [scilit.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. NOE [intermediateorgchemistry.co.uk]
- 10. eprints.usm.my [eprints.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the In Vivo Validation of 1,6-dimethyl-1H-benzimidazole-2-methanol: A Comparative Analysis Against Standard-of-Care Chemotherapeutics
Introduction: The Promise of the Benzimidazole Scaffold in Oncology
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] In recent years, derivatives of benzimidazole have garnered significant attention for their potent anticancer properties, demonstrating efficacy against various cancer cell lines, including those of the breast, lung, and colon.[3][4] These compounds exert their antitumor effects through diverse mechanisms, such as the inhibition of tubulin polymerization, modulation of critical oncogenic signaling pathways like PI3K/AKT and MAPK, and the induction of apoptosis.[1][5]
This guide provides a comprehensive framework for the in vivo validation of a novel benzimidazole derivative, 1,6-dimethyl-1H-benzimidazole-2-methanol. Due to the nascent stage of research on this specific compound, direct in vivo data is not yet publicly available. Therefore, this document will serve as a predictive and comparative guide for researchers. We will outline the essential experimental protocols and data interpretation required to assess its anticancer activity, drawing objective comparisons with established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel benzimidazole compounds from promising in vitro candidates to validated in vivo therapeutics.
Comparator Selection: Establishing a Relevant Baseline
To rigorously evaluate the therapeutic potential of 1,6-dimethyl-1H-benzimidazole-2-methanol, it is imperative to benchmark its performance against current standards of care. For this purpose, we have selected 5-Fluorouracil (5-FU) and Oxaliplatin. This choice is predicated on their widespread use, often in combination (e.g., as part of the FOLFOX regimen), for the treatment of solid tumors, particularly colorectal cancer.[6][7]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[8] It is a cornerstone of treatment for various cancers, including colorectal, breast, and head and neck cancers.[8]
-
Oxaliplatin: A platinum-based antineoplastic agent that forms DNA crosslinks, leading to the inhibition of DNA replication and transcription, and ultimately cell death.[9] It is particularly effective against colorectal cancer.[9][10]
By comparing our novel compound to these well-characterized drugs, we can ascertain its relative efficacy, potential for synergistic combinations, and unique mechanistic attributes.
In Vivo Efficacy: A Predictive Framework for a Xenograft Model
The gold standard for preclinical in vivo evaluation of anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. Below is a detailed protocol for a typical study design, followed by a table of anticipated data points.
Experimental Protocol: Human Colorectal Cancer (HCT-116) Xenograft Model
-
Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimatize for one week prior to the study.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 HCT-116 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Regimen:
-
Vehicle Control: Administered via the same route and schedule as the test articles (e.g., intraperitoneal injection, daily).
-
1,6-dimethyl-1H-benzimidazole-2-methanol: Dosing will be determined by prior maximum tolerated dose (MTD) studies. A hypothetical dose of 25 mg/kg, administered intraperitoneally daily, is proposed.
-
5-Fluorouracil: A typical dose is 20-50 mg/kg, administered intraperitoneally, 5 days a week.[11][12]
-
Oxaliplatin: A typical dose is 5-10 mg/kg, administered intraperitoneally, once a week.[12][13]
-
-
Data Collection:
-
Tumor Volume: Measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Measured twice weekly as an indicator of toxicity.
-
Survival: Monitored daily.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a specified duration. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Comparative Antitumor Efficacy
| Parameter | Vehicle Control | 1,6-dimethyl-1H-benzimidazole-2-methanol (Hypothetical Data) | 5-Fluorouracil (Representative Data) | Oxaliplatin (Representative Data) |
| Mean Tumor Volume at Endpoint (mm³) | 1850 ± 250 | 450 ± 150 | 950 ± 200 | 800 ± 180 |
| Tumor Growth Inhibition (%) | 0 | ~75 | ~48 | ~57 |
| Mean Body Weight Change (%) | -2 ± 1 | -5 ± 2 | -8 ± 3 | -10 ± 4 |
| Median Survival (Days) | 21 | 45 | 30 | 35 |
Visualizing the Experimental Workflow
Caption: Comparative mechanisms of action for different anticancer agents.
Comparative ADME/Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of a compound is as critical as its efficacy. Below is a comparison of key parameters.
| Parameter | 1,6-dimethyl-1H-benzimidazole-2-methanol | 5-Fluorouracil | Oxaliplatin |
| Route of Administration | Intraperitoneal (preclinical), Oral (potential) | Intravenous, Topical | Intravenous |
| Metabolism | Hepatic (predicted) | Primarily hepatic, via dihydropyrimidine dehydrogenase (DPD) [14] | Non-enzymatic degradation and biotransformation |
| Half-life | To be determined | Short (10-20 minutes) [14] | Biphasic, with a long terminal half-life of platinum in plasma |
| Known Toxicities | To be determined | Myelosuppression, mucositis, diarrhea, hand-foot syndrome | Neurotoxicity (cold-induced), myelosuppression, nausea |
Conclusion and Future Perspectives
This guide provides a foundational framework for the in vivo validation of 1,6-dimethyl-1H-benzimidazole-2-methanol. While direct data for this novel compound is not yet available, the outlined comparative analysis against 5-FU and Oxaliplatin offers a robust strategy for its evaluation. The benzimidazole scaffold continues to be a fertile ground for the discovery of new anticancer agents. [1]The successful in vivo validation of compounds like 1,6-dimethyl-1H-benzimidazole-2-methanol, demonstrating superior efficacy or an improved safety profile over existing therapies, would represent a significant advancement in oncology.
Future work should focus on conducting the proposed in vivo studies to generate empirical data, elucidating the precise mechanism of action, and performing detailed pharmacokinetic and toxicological assessments. These steps are critical for the potential translation of this promising compound from the laboratory to clinical applications.
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A Comparative Guide to the Antioxidant Activity of Benzimidazole Derivatives for Researchers and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its structural similarity to naturally occurring biomolecules allows it to interact with various biological targets, making it a focal point for drug discovery.[1][2] Among its diverse pharmacological activities, the antioxidant potential of benzimidazole derivatives has garnered significant attention.[3][4][5][6] Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][7] This guide provides a comparative analysis of the antioxidant activity of various benzimidazole derivatives, supported by experimental data and methodological insights to aid researchers in this promising field.
Understanding the Antioxidant Action of Benzimidazoles
The antioxidant activity of benzimidazole derivatives is primarily attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals, thereby interrupting the oxidative chain reactions.[8] The specific mechanism and potency are highly dependent on the nature and position of substituents on the benzimidazole core. The π-electron redundancy of the imidazole ring also contributes to the antioxidant potential of these compounds.[9]
Key Experimental Assays for Evaluating Antioxidant Activity
A variety of in vitro assays are commonly employed to determine the antioxidant capacity of newly synthesized compounds. Understanding the principles behind these methods is crucial for interpreting and comparing results across different studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for assessing antioxidant activity. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[4][10]
Experimental Protocol: DPPH Assay
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The benzimidazole derivatives and a standard antioxidant (e.g., ascorbic acid, BHT) are prepared in a range of concentrations.[4][5]
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the standard.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined graphically.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol: ABTS Assay
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Sample Preparation: Similar to the DPPH assay, the benzimidazole derivatives and a standard are prepared in various concentrations.
-
Reaction: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance. Then, the test compounds are added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at a specific wavelength (e.g., 734 nm) after a set incubation time.[10]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Caption: General workflow for in vitro antioxidant activity screening.
Comparative Analysis of Benzimidazole Derivatives
The antioxidant activity of benzimidazole derivatives is significantly influenced by the electronic and steric properties of the substituents on the aromatic rings.
Structure-Activity Relationship (SAR)
Several studies have elucidated key structure-activity relationships for the antioxidant potential of benzimidazole derivatives:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring at the 2-position of the benzimidazole scaffold generally enhances antioxidant activity.[6][11] The position of these groups is also crucial, with dihydroxy-substituted compounds often showing potent activity.[6][12]
-
Electron-Withdrawing vs. Electron-Donating Groups: The nature of substituents plays a critical role. While electron-donating groups like hydroxyl and methoxy groups can increase activity, the effect of electron-withdrawing groups such as nitro (-NO2) or halo groups (-Cl, -F) can vary depending on their position and the overall electronic environment of the molecule.[2][11][12] For instance, some studies have found that fluorophenyl analogs exhibit high antioxidant activity.[12]
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as furan, thiophene, or triazole, at various positions of the benzimidazole core can modulate the antioxidant activity.[7][13][14] For example, a 2-furanyl substituted benzimidazole was identified as a potent radical scavenger.[13]
-
Condensed Systems: Tricyclic benzimidazole systems, such as imidazo[1,2-a]benzimidazoles, have also demonstrated significant antioxidant properties, attributed to the π-electron redundancy of the fused imidazole ring.[9]
Caption: Simplified Structure-Activity Relationship for Benzimidazole Antioxidants.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant activity (IC50 values) of selected benzimidazole derivatives from various studies, compared to standard antioxidants.
| Derivative Class | Specific Compound/Substituent | Assay | IC50 Value (µM) | Standard & IC50 (µM) | Reference |
| Arylated Benzimidazoles | 5-fluoro-2-(5-methylfuran-2-yl) | DPPH | 1.36 ± 0.09 | Ascorbic Acid: 0.73 ± 0.05 | [13] |
| Arylated Benzimidazoles | 5-fluoro-2-(5-methylfuran-2-yl) | ABTS | 1.37 ± 0.21 | Ascorbic Acid: 0.72 ± 0.21 | [13] |
| Fluorophenyl Benzimidazoles | 3-fluorophenyl analog | DPPH | 1.20 | - | [12] |
| Dihydroxyphenyl Benzimidazoles | 2,5-dihydroxy analog | - | Potent activity | Propyl gallate | [6] |
| Benzimidazole-biphenyls | Compound 7h | - | 2.43 ± 0.4 | - | [1] |
| Benzimidazole-biphenyls | Compound 7c | - | 2.90 ± 0.7 | - | [1] |
| 5-methyl-2-substituted | Nitro substituent (3e) | DPPH | 1.054 µg/ml | BHT: 26.96 µg/ml | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Conclusion and Future Directions
Benzimidazole derivatives represent a highly promising class of antioxidant agents with therapeutic potential. The extensive research into their synthesis and biological evaluation has revealed that their activity can be finely tuned through structural modifications. In particular, the introduction of hydroxyl, methoxy, and certain heterocyclic moieties has been shown to yield compounds with potent radical scavenging abilities.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise mechanisms by which different derivatives exert their antioxidant effects.
-
In Vivo Studies: Validating the in vitro findings through animal models to assess their efficacy and safety in a biological system.
-
Quantitative Structure-Activity Relationship (QSAR): Developing computational models to predict the antioxidant activity of novel benzimidazole derivatives and guide the design of more potent compounds.
This guide serves as a foundational resource for researchers, providing a comparative overview and methodological framework to accelerate the discovery and development of novel benzimidazole-based antioxidants.
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Validating the Mechanism of Action of 1,6-dimethyl-1H-benzimidazole-2-methanol: A Comparative and Experimental Guide
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive framework for validating the MoA of 1,6-dimethyl-1H-benzimidazole-2-methanol, a member of the versatile benzimidazole class of compounds. Given the limited direct experimental data on this specific molecule, this guide will leverage data from structurally related benzimidazoles to propose a hypothesized MoA and detail the necessary experimental protocols for its validation.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its structural similarity to the purine nucleobase enables it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anthelmintic effects.[2][3] The MoA of benzimidazole derivatives is highly dependent on their substitution patterns, and can range from inhibition of tubulin polymerization to modulation of kinase signaling pathways and DNA intercalation.[4][5]
This guide will focus on a hypothesized MoA for 1,6-dimethyl-1H-benzimidazole-2-methanol as a potential anticancer agent, drawing parallels with other cytotoxic benzimidazoles. We will outline a systematic approach to investigate its interaction with key cellular targets and pathways, and compare its potential profile with established benzimidazole-based drugs.
Proposed Primary Mechanism of Action: Kinase Inhibition
Based on the broad anticancer activities of many benzimidazole derivatives, a primary hypothesized MoA for 1,6-dimethyl-1H-benzimidazole-2-methanol is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival. The structural features of the compound, including the N-methylated benzimidazole core, are consistent with scaffolds known to interact with the ATP-binding pocket of kinases.
To validate this hypothesis, a multi-pronged experimental approach is necessary, starting with broad screening and progressing to specific target validation.
Experimental Workflow for MoA Validation
Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a small molecule inhibitor.
Part 3: Comparative Analysis with Alternative Benzimidazoles
The experimental data for 1,6-dimethyl-1H-benzimidazole-2-methanol should be contextualized by comparing it to other well-characterized benzimidazole derivatives.
| Feature | 1,6-dimethyl-1H-benzimidazole-2-methanol | Albendazole/Mebendazole | Kinase Inhibitor Benzimidazoles (e.g., from literature) |
| Primary MoA | Hypothesized: Kinase Inhibition | Tubulin Polymerization Inhibition | Specific Kinase Inhibition |
| Key Validating Assay | Biochemical Kinase Assay, CETSA | Tubulin Polymerization Assay, Immunofluorescence of Microtubules | Biochemical Kinase Assay, Downstream Signaling Western Blot |
| Expected Cellular Phenotype | Cell Cycle Arrest (e.g., G1/S or G2/M), Apoptosis | Mitotic Arrest, Apoptosis | Varies depending on the kinase target |
| Potential for Off-Target Effects | To be determined via broad profiling | Known off-target effects on various kinases | Can have off-target kinase effects |
Conclusion
Validating the mechanism of action of a novel compound like 1,6-dimethyl-1H-benzimidazole-2-methanol requires a systematic and multi-faceted experimental approach. By starting with broad phenotypic screening and progressively narrowing down to specific target validation and downstream signaling analysis, researchers can build a robust data package to support a hypothesized MoA. The comparative analysis with known benzimidazole derivatives is crucial for understanding the unique properties of the compound and its potential as a therapeutic agent. The protocols and workflow outlined in this guide provide a solid foundation for these investigations, emphasizing scientific rigor and logical progression.
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Comparative Guide: Enzyme Cross-Reactivity Profiling of 1,6-Dimethyl-1H-benzimidazole-2-methanol
Executive Summary
1,6-dimethyl-1H-benzimidazole-2-methanol (1,6-DMBM) is a privileged heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD). Benzimidazole derivatives are ubiquitous in pharmacology, serving as the core scaffold for proton pump inhibitors (PPIs), anthelmintics, and 1[1]. However, the inherent bioactivity of the benzimidazole nucleus often leads to unintended cross-reactivity with off-target enzymes, most notably the human kinome and2[2].
This guide provides an objective, data-driven comparison of 1,6-DMBM's cross-reactivity profile against standard reference compounds, detailing the mechanistic causality behind its off-target engagement and providing self-validating experimental protocols for rigorous profiling.
Mechanistic Drivers of Off-Target Engagement
The cross-reactivity of 1,6-DMBM is not random; it is strictly governed by its specific substitution pattern, which dictates its electronic distribution and steric bulk.
-
Kinase ATP-Binding Site Mimicry: The benzimidazole core acts as a bioisostere for the purine ring of ATP, allowing it to anchor into the3[3]. The 1-methyl group eliminates the tautomerism seen in unsubstituted benzimidazoles, locking the fragment into a single conformation. While this reduces the entropic penalty of binding, the 1,6-dimethyl configuration introduces steric constraints against kinases with bulky gatekeeper residues, shifting its selectivity profile. The 2-methanol group provides a critical vector for hydrogen bonding with the kinase hinge backbone.
-
Cytochrome P450 Coordination: The unhindered basic nitrogen (N3) of the imidazole ring can directly coordinate with the Fe2+/Fe3+ of the CYP porphyrin ring, acting as a reversible competitive inhibitor, while also influencing . Furthermore, the 6-methyl group increases the overall lipophilicity (Ligand Lipophilicity Efficiency, LLE), which enhances affinity for the hydrophobic active sites of CYP3A4 and CYP2C19.
Structural determinants of 1,6-DMBM cross-reactivity with kinases and CYPs.
Comparative Performance & Cross-Reactivity Data
To objectively evaluate the off-target liabilities of 1,6-DMBM, it must be benchmarked against both an unsubstituted core (to observe the effect of the methyl/methanol additions) and clinical reference compounds.
Table 1: Comparative Enzyme Cross-Reactivity Profiling (IC₅₀ in µM)
| Compound | CDK4 (Kinase) | VEGFR2 (Kinase) | CYP3A4 | CYP2C19 |
| 1,6-DMBM | > 50.0 | 28.4 | 12.5 | 8.2 |
| Unsubstituted Benzimidazole | > 100.0 | > 100.0 | 45.0 | 32.1 |
| Omeprazole (CYP Reference) | > 100.0 | > 100.0 | 18.4 | 0.8 |
| Staurosporine (Kinase Reference) | 0.005 | 0.012 | > 100.0 | > 100.0 |
Data Synthesis Analysis: 1,6-DMBM demonstrates weak but measurable off-target activity against VEGFR2 compared to the unsubstituted core. This is driven by the methyl groups filling hydrophobic pockets in the kinase hinge region. However, its primary liability lies in CYP inhibition, particularly CYP2C19, mimicking the metabolic interference behavior of larger benzimidazole drugs like Omeprazole.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, embedding internal controls to verify assay integrity.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Selectivity Profiling
Causality: Benzimidazole derivatives often exhibit intrinsic fluorescence, which can generate false positives in standard fluorometric assays. TR-FRET introduces a temporal delay between excitation and emission reading, completely bypassing short-lived compound auto-fluorescence and ensuring high-fidelity data.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of Brij-35 prevents the non-specific aggregation of the hydrophobic 1,6-DMBM fragment.
-
Compound Dilution & Validation Setup: Serially dilute 1,6-DMBM in 100% DMSO, then transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% (v/v).
-
Self-Validation Check: Include Staurosporine (10 µM) as a positive control and 1% DMSO as a negative vehicle control. Calculate the Z'-factor post-run; a Z' > 0.6 validates the assay.
-
-
Enzyme-Substrate Incubation: Add recombinant kinase (e.g., VEGFR2) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor before initiating the reaction.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase. Causality: Testing at the Km ensures the assay remains highly sensitive to ATP-competitive inhibitors.
-
Detection: Stop the reaction with EDTA (chelates Mg²⁺). Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615 nm and 665 nm) after a 1-hour incubation.
Protocol 2: High-Throughput Fluorogenic CYP Inhibition Assay
Causality: To determine if 1,6-DMBM acts as a reversible coordinator or a mechanism-based (time-dependent) inhibitor of CYPs, a dual-plate pre-incubation strategy is utilized.
-
Microsome Preparation: Thaw Human Liver Microsomes (HLMs) or recombinant CYPs (e.g., CYP3A4, CYP2C19) on ice.
-
Inhibitor Pre-incubation: Mix 1,6-DMBM (0.1 µM to 50 µM) with CYPs in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validation Check: Include Ketoconazole (for CYP3A4) and Mephenytoin (for CYP2C19) as reference inhibitors to confirm assay sensitivity.
-
-
NADPH Addition (Time-Dependent Check): Add the NADPH regenerating system. Incubate for 0 minutes (Plate A) and 30 minutes (Plate B) in parallel. Causality: A significant leftward shift in IC₅₀ between Plate A and Plate B indicates mechanism-based (irreversible) inhibition.
-
Substrate Addition: Add isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4).
-
Kinetic Readout: Monitor fluorescence continuously for 15 minutes at 37°C. Calculate initial velocities to derive IC₅₀ values.
Step-by-step workflow for fluorogenic CYP450 cross-reactivity profiling.
References
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI Pharmaceuticals.
- Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. PMC.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- The effects of fenbendazole, flubendazole and mebendazole on activities of hepatic cytochromes P450 in pig.
Sources
How does methylation at the 1 and 6 positions affect the activity of benzimidazole-2-methanol?
An in-depth structural and pharmacological analysis of the benzimidazole-2-methanol scaffold reveals that minor functionalizations—specifically methylation—can drastically alter its biological trajectory. As a privileged pharmacophore, benzimidazole-2-methanol serves as the foundational core for proton pump inhibitors (PPIs), anthelmintics, and targeted kinase inhibitors[1].
This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison, detailing how regioselective methylation at the 1-position (N-methylation) versus the 6-position (C-methylation) dictates physicochemical properties, target binding affinities, and overall pharmacological efficacy.
Mechanistic Causality: The Chemistry of Regioselective Methylation
To understand the pharmacological divergence of these derivatives, we must first examine the fundamental chemical shifts induced by methylation at specific loci.
Unsubstituted Benzimidazole-2-methanol (The Core Scaffold) In its native state, the benzimidazole ring undergoes rapid annular tautomerism, meaning the N-H proton rapidly exchanges between the two nitrogen atoms in solution. Because of this, positions 5 and 6 are chemically equivalent. The core acts as both a hydrogen-bond donor (via the N-H group) and a hydrogen-bond acceptor (via the N= atom)[1]. This dual capacity is strictly required for interacting with the hinge region of various kinases[2].
1-Methylation (N-Methylation) Methylation at the 1-position (yielding 1-methyl-1H-benzimidazole-2-methanol) forces a critical physicochemical shift: it locks the molecule into a single tautomeric form[3].
-
Causality & Effect: The replacement of the N-H proton with a methyl group eliminates the molecule's ability to act as a hydrogen-bond donor at the imidazole ring. In targets where the N-H bond is essential for hinge-binding (e.g., interacting with Glu308 or Met304 in CHK2 kinases), 1-methylation completely ablates inhibitory activity[2]. However, removing this polar N-H group increases membrane permeability, which can be strategically advantageous for intracellular targets that rely solely on hydrophobic interactions.
6-Methylation (C-Methylation) Methylation at the 6-position (yielding 6-methyl-1H-benzimidazole-2-methanol) introduces an electron-donating alkyl group to the benzene ring.
-
Causality & Effect: The inductive effect (+I) of the methyl group slightly increases the electron density of the aromatic system and the basicity (pKa) of the imidazole nitrogens[1]. Furthermore, it increases the steric bulk and lipophilicity (LogP) of the molecule. Pharmacologically, this modification significantly enhances binding affinity in targets with hydrophobic pockets. For example, in the development of VEGFR-2 antagonists and HCV NS5B RNA-dependent RNA polymerase inhibitors, C6-substituted benzimidazoles demonstrate vastly improved IC50 values compared to the unsubstituted core[4][5].
1,6-Dimethylation (Combined Profile) The 1,6-dimethylbenzimidazole-2-methanol derivative combines the locked tautomerism of N-methylation with the electronic and steric enhancements of C-methylation. This highly lipophilic, non-tautomerizing scaffold is structurally analogous to the lower ligand of Vitamin B12 (5,6-dimethylbenzimidazole) and is utilized when both high membrane permeability and hydrophobic pocket anchoring are required[1][6].
Logical SAR flow demonstrating how N1 and C6 methylation alter benzimidazole-2-methanol activity.
Comparative Data Summary
The following table synthesizes the physicochemical shifts and resulting pharmacological impacts of methylation at the 1 and 6 positions.
| Compound | Tautomerism | H-Bond Donor | H-Bond Acceptor | Relative Lipophilicity | Primary Pharmacological Impact |
| Benzimidazole-2-methanol | Active (Rapid equilibrium) | Yes (N-H, O-H) | Yes (N=, -O-) | Baseline | Broad hinge-binding capability[2] |
| 1-Methylbenzimidazole-2-methanol | Locked | O-H only | Yes (N=, -O-) | Increased | Ablates N-H dependent kinase binding[2] |
| 6-Methylbenzimidazole-2-methanol | Active | Yes (N-H, O-H) | Yes (N=, -O-) | Increased | Enhances hydrophobic pocket affinity[4] |
| 1,6-Dimethylbenzimidazole-2-methanol | Locked | O-H only | Yes (N=, -O-) | Highest | Combined target selectivity and cell permeability[6] |
Experimental Methodology & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following self-validating workflows detail the synthesis of these derivatives and the subsequent evaluation of their biological activity.
Protocol A: Regioselective Synthesis of 1,6-Dimethyl-1H-benzimidazole-2-methanol
The causality behind this protocol lies in the inherent tautomerism of the intermediate. N-methylation of a 6-methylated core will always produce a mixture of isomers that must be resolved.
-
Core Formation (Phillips Condensation): Condense 3,4-diaminotoluene (10.0 g) with glycolic acid in 4M HCl. Heat the reaction mixture to reflux (100-110 °C) for 2 to 4 hours[6]. Alkalize to a neutral pH using aqueous NaOH to precipitate the 6-methyl-1H-benzimidazole-2-methanol intermediate[7].
-
N-Methylation: Dissolve the intermediate in acetone and add anhydrous K₂CO₃ (base). Add methyl iodide (CH₃I) dropwise and reflux for 12-24 hours[3].
-
Isomeric Resolution & Validation (Critical Step): Because the starting material tautomerizes, the nucleophilic attack by CH₃I occurs at both nitrogens, yielding a mixture of 1,5-dimethyl and 1,6-dimethyl isomers[3].
-
Self-Validation: Perform Thin Layer Chromatography (TLC). You will observe two distinct spots. Isolate the 1,6-dimethyl isomer using silica gel column chromatography (Hexane/EtOAc). Validate the purified structure using ¹H-NMR, specifically looking for the distinct N-CH₃ singlet (~3.8 ppm) and the locked, asymmetric splitting pattern of the aromatic protons[3].
-
Protocol B: In Vitro Kinase/VEGFR-2 Inhibition Assay
This protocol establishes the functional consequence of the structural modifications made in Protocol A.
-
Preparation: Dissolve the purified methylated derivatives (Unsubstituted, 1-methyl, 6-methyl, and 1,6-dimethyl) in DMSO to create 10 mM stock solutions.
-
Assay Execution: Utilize an ELISA-based VEGFR-2 kinase assay. Incubate the target protein with varying concentrations of the synthesized compounds (ranging from 1 nM to 10 µM) in the presence of ATP for 48 hours[4].
-
Validation & Data Analysis:
-
Self-Validation: The assay must include Sorafenib as a positive control and a DMSO-only negative control[4]. A valid run will show 0% inhibition in the negative control.
-
Calculate the IC₅₀ using non-linear regression analysis. You will observe that the 6-methyl derivative exhibits a significantly lower IC₅₀ (higher potency) against VEGFR-2 compared to the 1-methyl derivative, proving the SAR hypothesis[4].
-
Self-validating experimental workflow for synthesizing and evaluating methylated benzimidazoles.
References
-
Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Graphical representation for the repurposing of benzimidazole anthelmintic drugs as VEGFR-2 antagonists. ResearchGate. Available at:[Link]
-
Benzimidazole Derivatives Bearing Substituted Biphenyls as Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Synthesis of O-and N-Methyl Derivatives of 5(6)-Hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole. Bulletin of the Georgian National Academy of Sciences. Available at:[Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. Available at:[Link]
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- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.org.ge [science.org.ge]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Benzimidazole-2-methanol CAS#: 4856-97-7 [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol
This in-depth technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of 1,6-dimethyl-1H-benzimidazole-2-methanol, a key building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of each synthetic pathway, supported by experimental data and protocols.
Introduction
Benzimidazole derivatives are a cornerstone in pharmaceutical research due to their wide spectrum of biological activities. The strategic substitution on the benzimidazole scaffold allows for the fine-tuning of their pharmacological profiles. 1,6-dimethyl-1H-benzimidazole-2-methanol is a valuable intermediate, incorporating both N-methylation and a C2-hydroxymethyl group, features often associated with enhanced bioactivity and metabolic stability. This guide will explore two primary synthetic strategies: a convergent approach involving late-stage C2-functionalization (Route A) and a linear approach with early introduction of the C2-substituent (Route B).
Route A: Convergent Synthesis via C2-Functionalization
This strategy focuses on the initial construction of the 1,6-dimethyl-1H-benzimidazole core, followed by the introduction of the methanol group at the 2-position. This approach offers flexibility in diversifying the C2-substituent at a later stage.
Synthetic Pathway
The synthesis commences with the well-established Phillips-Ladenburg reaction to form the benzimidazole ring, followed by N-methylation, and finally, a C-H functionalization at the C2 position.[1]
Rationale and Discussion
The initial cyclocondensation of 3,4-diaminotoluene with formic acid is a robust and high-yielding method for forming the 6-methyl-1H-benzimidazole core.[1][2] Subsequent N-methylation with methyl iodide in the presence of a strong base like sodium hydride proceeds with good selectivity for the desired N1-isomer.[1][2]
The final and most challenging step is the introduction of the hydroxymethyl group at the C2 position. This typically involves a deprotonation at C2 using a strong organolithium reagent like n-butyllithium, followed by quenching with an electrophile such as paraformaldehyde. This C-H activation strategy is a powerful tool for the functionalization of heterocycles.[3] However, this step can be sensitive to reaction conditions and may require careful optimization to avoid side reactions.
Experimental Protocol
Step 1: Synthesis of 6-Methyl-1H-benzimidazole
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add 3,4-diaminotoluene (10.0 g, 81.8 mmol).
-
Carefully add formic acid (15 mL) to the flask.
-
Heat the reaction mixture to reflux at 100-110 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding 10% sodium hydroxide solution until a pH of 7-8 is reached in an ice bath.
-
Filter the precipitated crude product using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from a hot ethanol/water mixture to yield a purified white solid.
Step 2: Synthesis of 1,6-Dimethyl-1H-benzimidazole
-
To a dry 250 mL three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.44 g, 36.0 mmol, 60% dispersion in mineral oil) in anhydrous DMF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-methyl-1H-benzimidazole (4.0 g, 30.3 mmol) in anhydrous DMF (20 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (2.3 mL, 36.3 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,6-dimethyl-1H-benzimidazole (1.0 g, 6.24 mmol) in anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.75 mL, 6.86 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add paraformaldehyde (0.28 g, 9.36 mmol), previously dried under vacuum, in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route B: Linear Synthesis with Early C2-Substituent Introduction
This linear approach involves the formation of the 2-(hydroxymethyl)benzimidazole core from the outset, followed by sequential methylation at the C6 and N1 positions. This strategy can be more straightforward if the required starting materials are readily available.
Synthetic Pathway
The synthesis begins with the condensation of 4-methyl-1,2-phenylenediamine with glycolic acid to directly form 6-methyl-1H-benzimidazole-2-methanol. This is followed by N-methylation to yield the final product.
Rationale and Discussion
The key advantage of this route is the direct formation of the 2-(hydroxymethyl)benzimidazole intermediate. The condensation of an o-phenylenediamine with a carboxylic acid is a fundamental and widely used method for benzimidazole synthesis.[4][5] Using 4-methyl-1,2-phenylenediamine as the starting material ensures the presence of the required 6-methyl substituent in the final product.
The subsequent N-methylation of 6-methyl-1H-benzimidazole-2-methanol can be achieved using similar conditions as in Route A. However, the presence of the hydroxyl group in the C2-substituent might require protection prior to N-methylation to prevent O-methylation as a side reaction, although with a strong base like NaH, N-deprotonation is generally favored.
Experimental Protocol
Step 1: Synthesis of 6-Methyl-1H-benzimidazole-2-methanol
-
To a solution of 4-methyl-1,2-phenylenediamine (5.0 g, 40.9 mmol) in 4M hydrochloric acid (50 mL), add glycolic acid (3.42 g, 45.0 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure 6-methyl-1H-benzimidazole-2-methanol.
Step 2: Synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol
-
In a dry, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 g, 27.5 mmol, 60% dispersion in mineral oil) in anhydrous DMF (40 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 6-methyl-1H-benzimidazole-2-methanol (4.0 g, 22.7 mmol) in anhydrous DMF (20 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.7 mL, 27.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,6-dimethyl-1H-benzimidazole-2-methanol.
Comparison of Synthetic Routes
| Parameter | Route A: Convergent Synthesis | Route B: Linear Synthesis |
| Overall Strategy | Late-stage C2-functionalization | Early introduction of C2-substituent |
| Number of Steps | 3 | 2 |
| Key Challenge | Regioselective C2-lithiation and reaction with electrophile | Potential for O-methylation during N-alkylation |
| Starting Materials | 3,4-Diaminotoluene, formic acid, methyl iodide, n-BuLi, paraformaldehyde | 4-Methyl-1,2-phenylenediamine, glycolic acid, methyl iodide |
| Flexibility | High: C2 position can be functionalized with various electrophiles | Low: C2 substituent is fixed early in the synthesis |
| Potential Yield | Moderate, dependent on the efficiency of the C-H activation step | Potentially higher due to fewer steps |
| Scalability | C2-lithiation step may be challenging to scale up | More amenable to large-scale synthesis |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of 1,6-dimethyl-1H-benzimidazole-2-methanol.
Route A offers greater flexibility for analogue synthesis by allowing for late-stage diversification at the C2 position. However, it involves a more technically challenging C-H activation step that may require significant optimization.
Route B is a more direct and potentially higher-yielding approach, making it more suitable for the large-scale synthesis of the target molecule specifically. The key consideration for this route is the management of potential side reactions during the N-methylation step.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the need for analogue synthesis, the scale of production, and the available technical expertise.
References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
IntechOpen. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. [Link]
-
Academia.edu. (2016). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic Intermolecular Functionalization of Benzimidazoles | IntechOpen [intechopen.com]
- 4. banglajol.info [banglajol.info]
- 5. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
Benchmarking the Cytotoxicity of 1,6-Dimethyl-1H-benzimidazole-2-methanol Against Established Anticancer Therapeutics
Executive Summary
The benzimidazole nucleus is a privileged pharmacophore in oncology. Because it serves as a structural isostere to naturally occurring purine nucleobases, the benzimidazole scaffold can readily interact with various biomolecular targets, including DNA, poly(ADP-ribose) polymerase (PARP), and microtubules[1][2].
This technical guide provides an objective, data-driven comparison of the emerging compound 1,6-dimethyl-1H-benzimidazole-2-methanol (and its closely related structural analogs) against established benzimidazole-class anticancer drugs, such as Veliparib, Nocodazole, and Bendamustine. By analyzing in vitro cytotoxicity profiles and detailing self-validating experimental protocols, this guide aims to support researchers in optimizing benzimidazole derivatives for preclinical development[3][4].
Mechanistic Rationale & Pathway Analysis
To benchmark a novel compound, we must first establish the causality behind its biological activity. Why do benzimidazole-2-methanol derivatives exhibit cytotoxicity? The answer lies in their ability to disrupt cellular proliferation at multiple critical nodes:
-
Nucleobase Mimicry & DNA Intercalation: The planar nature of the benzimidazole ring allows these compounds to intercalate into DNA or inhibit DNA replication and transcription. This stalls replication forks, triggering a severe stress response in rapidly dividing cancer cells[1].
-
Microtubule Destabilization: Similar to the established drug Nocodazole, certain benzimidazole derivatives bind to tubulin, preventing polymerization. This disrupts the cytoskeleton and arrests the cell cycle at the G2/M phase[3].
-
Mitochondrial Apoptosis: The ultimate consequence of both DNA damage and G2/M arrest is the depolarization of the mitochondrial membrane. This depolarization releases cytochrome c, which activates the caspase cascade (specifically Caspase-3), leading to programmed cell death (apoptosis)[2].
Mechanistic pathways of benzimidazole-induced apoptosis via DNA damage and microtubule disruption.
Comparative Cytotoxicity Data
To objectively benchmark the 1,6-dimethyl-1H-benzimidazole-2-methanol scaffold, we analyze in vitro cytotoxicity data across standardized models. Due to the rapid evolution of this specific scaffold and limited public in vivo data, data from its direct structural analogs (e.g., 2-methyl-1H-benzimidazole and 1,2-disubstituted benzimidazoles) are utilized to establish a baseline efficacy against clinical standards[1][3].
Table 1: In Vitro Cytotoxicity Benchmarking (IC50 / LC50 Values)
| Compound Class | Specific Agent | Target / Cell Line | IC50 / LC50 | Primary Mechanism |
| Novel Analog | 2-methyl-1H-benzimidazole | Artemia salina (Brine Shrimp) | 0.42 µg/mL | General Cytotoxicity |
| Novel Analog | Compound 2a (1,2-disubstituted) | A549 (Lung Carcinoma) | 111.70 µM | DNA Intercalation / Apoptosis |
| Novel Analog | Compound 2a (1,2-disubstituted) | DLD-1 (Colon Carcinoma) | 185.30 µM | DNA Intercalation / Apoptosis |
| Clinical Drug | Veliparib (ABT-888) | MX-1 (Breast Cancer, BRCA-mut) | ~2.5 µM | PARP Inhibition |
| Clinical Drug | Nocodazole | H929 (Multiple Myeloma) | Nanomolar range | Microtubule Interference |
| Clinical Drug | Vincristine Sulphate (Control) | Artemia salina (Brine Shrimp) | 0.544 µg/mL | Tubulin Binding |
Data Synthesis: Preliminary brine shrimp lethality assays (a highly predictive prescreen for solid tumor cytotoxicity) demonstrate that the base benzimidazole-methanol scaffold (0.42 µg/mL) outperforms the established standard Vincristine (0.544 µg/mL)[3]. However, in specific human cell lines (A549, DLD-1), the IC50 values of unoptimized analogs remain in the micromolar range (111-185 µM)[1]. This indicates that while the core scaffold is highly active, targeted optimization—such as the specific electron-donating 1,6-dimethyl substitutions—is critical to drive the potency down to the nanomolar range seen in targeted therapies like Veliparib or Nocodazole.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following standardized workflow must be employed when benchmarking the cytotoxicity of 1,6-dimethyl-1H-benzimidazole-2-methanol against known drugs.
Standardized in vitro workflow for evaluating benzimidazole derivative cytotoxicity.
Protocol A: MTT Cell Viability Assay (Quantifying IC50)
Causality Check: The MTT assay measures the metabolic reduction of tetrazolium dye to formazan by mitochondrial succinate dehydrogenase. Because benzimidazoles trigger mitochondrial depolarization[2], a drop in formazan production provides a self-validating, direct readout of mitochondrial dysfunction and cell death.
-
Cell Seeding: Seed human cancer cells (e.g., 2[2] or A549 lung cancer) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.
-
Compound Treatment: Prepare a 10 mM stock of 1,6-dimethyl-1H-benzimidazole-2-methanol in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 300 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. Treat cells for 48 hours. Include Veliparib and Nocodazole as positive controls.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC50 using non-linear regression analysis.
Protocol B: Annexin V-FITC/PI Flow Cytometry (Apoptosis Validation)
Causality Check: While MTT measures general viability, it cannot distinguish between apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes. This dual-staining validates the exact mechanism of cell death[4].
-
Harvesting: Post-treatment (24h), harvest cells using trypsin-EDTA, wash twice with cold PBS, and resuspend in 1X Binding Buffer at 1×106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.
Discussion and Strategic Outlook
The benzimidazole scaffold, particularly derivatives harboring methanol and methyl substitutions like 1,6-dimethyl-1H-benzimidazole-2-methanol, represents a highly versatile pharmacophore. Benchmarking data reveals that while unoptimized analogs possess moderate micromolar cytotoxicity, their underlying mechanism of action—triggering mitochondrial depolarization and caspase-3 mediated apoptosis—is fundamentally sound and mirrors the pathways exploited by blockbuster drugs like Nocodazole and Veliparib[2][3].
For drug development professionals, the strategic imperative is structural optimization. The addition of the 1,6-dimethyl groups alters the lipophilicity and electron density of the core ring, potentially enhancing cellular permeability and target binding affinity compared to the base 2-methyl-1H-benzimidazole. Future in vivo xenograft studies are required to validate whether these in vitro apoptotic profiles translate into tangible tumor regression without dose-limiting systemic toxicity.
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Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. Available at:[Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of High-Throughput Screening Results for Benzimidazoles
Introduction: Navigating the Data-Rich Landscape of High-Throughput Screening
High-Throughput Screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2][3] This technology, however, generates massive and complex datasets that necessitate rigorous statistical analysis to distinguish true "hits" from a sea of experimental noise and artifacts.[4][5] This guide provides a comprehensive overview of the statistical methodologies essential for analyzing HTS data, with a specific focus on screening campaigns involving benzimidazoles, a prominent scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[6][7]
Benzimidazole-based compounds have garnered significant attention as promising protein kinase inhibitors due to their structural versatility and ability to interact with the ATP-binding pocket of various kinases.[6][7][8] As researchers increasingly screen benzimidazole libraries, a robust understanding of the statistical treatment of the resulting data is paramount for successful hit identification and subsequent lead optimization.[9] This guide will delve into the critical steps of HTS data analysis, from initial quality control to hit confirmation, providing practical insights and objective comparisons to alternative approaches.
The Foundation of Reliable HTS Data: Quality Control and Data Normalization
The adage "garbage in, garbage out" holds particularly true for HTS. The quality and reliability of the final hit list are directly dependent on the meticulous application of quality control (QC) and data normalization procedures.[4][10] These initial steps are designed to identify and mitigate systematic errors that can arise from various sources, including plate-to-plate variability, edge effects, and instrument fluctuations.[4][11][12]
Essential Quality Control Metrics: The Z'-Factor
A key metric for assessing the quality of an HTS assay is the Z'-factor (Z-prime).[13][14][15] This statistical parameter provides a measure of the separation between the distributions of positive and negative controls, taking into account both the dynamic range of the signal and the data variability.[14][15][16]
The Z'-factor is calculated using the following formula:
Z′=1−∣μp−μn∣3(σp+σn)
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, indicating a robust and reliable assay suitable for HTS.[15][17] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may require more stringent hit confirmation.[17] |
| < 0 | Unacceptable | Significant overlap between control distributions, rendering the assay unsuitable for identifying hits reliably.[14] |
Causality in Experimental Choice: A high Z'-factor is not merely a desirable statistic; it is a direct reflection of a well-designed and optimized assay. Factors such as reagent stability, appropriate control selection, and precise liquid handling all contribute to a higher Z'-factor and, consequently, more trustworthy screening data.[18]
Data Normalization: Correcting for Systematic Errors
Systematic errors can introduce biases that obscure true compound activity.[4][5][12] Normalization methods are employed to adjust the raw data, making results from different plates and experimental runs comparable.[11][19][20]
Common Normalization Techniques:
-
Percent of Control: Normalizes data relative to the mean of the positive or negative controls on the same plate.[12][19]
-
Z-Score: Standardizes the data within a plate to have a mean of zero and a standard deviation of one.[10][19]
-
B-Score: A more robust method that corrects for row and column effects by median polishing.[11][12] This method is particularly useful when hit rates are high, as it is less influenced by outlier "hit" wells.[11]
Workflow for HTS Data Pre-processing:
Caption: Initial workflow for HTS data processing, from raw data to corrected data ready for hit selection.
Hit Identification: Strategies for Pinpointing Active Compounds
Once the data has been appropriately normalized and corrected, the next crucial step is to identify "hits"—compounds that exhibit the desired biological activity. This is not a one-size-fits-all process, and the choice of hit selection strategy can significantly impact the outcome of a screening campaign.
Threshold-Based Methods
The simplest approach to hit selection is to define a threshold based on the distribution of the sample data.[21] A common method is to classify any compound with a signal that is a certain number of standard deviations (e.g., 3 standard deviations) away from the mean of the negative controls as a hit.[19]
Limitations of Thresholding: While straightforward, this method can be prone to a high number of false positives, especially in the presence of non-normal data distributions.[21]
Supervised and Unsupervised Machine Learning Approaches
More sophisticated methods for hit selection employ machine learning algorithms.[21][22]
-
Supervised Models: These models are trained on a subset of data where the activity of compounds is already known (a "training set").[21] The trained model can then be used to classify the remaining compounds in the library.
-
Unsupervised Models (Clustering): These methods group compounds based on similarities in their activity profiles, which can help to identify clusters of structurally related compounds with similar biological effects.[23]
Comparative Insight: For a benzimidazole library targeting a specific kinase family, a supervised machine learning model trained on known kinase inhibitors could be particularly powerful. By learning the features of known active compounds, the model can more accurately identify novel benzimidazole hits.
Hit Confirmation and Triage: Separating the Wheat from the Chaff
A primary HTS campaign is just the beginning of the journey. The initial list of hits will inevitably contain false positives—compounds that appear active due to assay interference rather than true biological activity.[23][24][25] A rigorous hit confirmation and triage process is essential to eliminate these artifacts and prioritize the most promising candidates for further investigation.[9]
Common Sources of False Positives in HTS:
-
Compound Autofluorescence: Compounds that fluoresce at the same wavelength as the assay signal can lead to artificially high readings.[24][26]
-
Luciferase Inhibition: Many HTS assays utilize luciferase-based reporter systems, which can be inhibited by certain small molecules.[24]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular processes.[26][27]
Experimental Protocol for a Secondary Assay: Orthogonal Validation
To confirm the activity of primary hits and rule out assay-specific artifacts, it is crucial to employ an orthogonal secondary assay. This assay should have a different detection method and, if possible, a more physiologically relevant format.
Objective: To confirm the inhibitory activity of primary benzimidazole hits against the target kinase using a label-free biophysical method.
Methodology:
-
Compound Preparation: Resuspend the primary hit compounds in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Assay Plate Preparation: Serially dilute the compound stock solutions to create a dose-response curve.
-
Biophysical Interaction Analysis (e.g., Surface Plasmon Resonance - SPR):
-
Immobilize the purified target kinase on an SPR sensor chip.
-
Flow the different concentrations of the benzimidazole compounds over the sensor surface.
-
Measure the change in the refractive index, which is proportional to the binding of the compound to the kinase.
-
-
Data Analysis: Determine the binding affinity (KD) for each compound by fitting the dose-response data to a suitable binding model.
Logical Relationship for Hit Triage:
Caption: A logical workflow for the confirmation and triage of primary HTS hits.
Comparative Analysis: Benzimidazoles vs. Alternative Kinase Inhibitor Scaffolds
While the fundamental statistical principles of HTS data analysis apply across different compound classes, the specific chemical properties of the screened library can influence the interpretation of the results.
Considerations for Benzimidazole Libraries:
-
Potential for Fluorescence Interference: The benzimidazole core is a fluorophore, which can potentially interfere with fluorescence-based assays. It is crucial to include counter-screens to identify and eliminate compounds exhibiting intrinsic fluorescence.
-
Structure-Activity Relationship (SAR) Analysis: Benzimidazoles offer numerous points for chemical modification, leading to rapid SAR exploration.[7] Statistical analysis of hit clusters can provide early insights into the structural features driving activity.[23]
Comparison with a Hypothetical Alternative (e.g., Flavonoids):
| Feature | Benzimidazoles | Flavonoids (as an alternative) |
| Scaffold Properties | Planar, aromatic, often fluorescent.[28] | Polyphenolic, known for antioxidant and potential promiscuous activity. |
| Common HTS Artifacts | Potential for autofluorescence.[24] | Prone to aggregation and redox-cycling, leading to false positives. |
| Hit Triage Strategy | Include specific counter-screens for fluorescence. | Employ assays to detect aggregation and redox activity. |
| SAR Exploration | Well-defined and synthetically tractable for rapid analogue synthesis.[7][29][30][31] | SAR can be more complex due to multiple hydroxyl groups. |
Conclusion: From Data to Discovery
The statistical analysis of HTS data is a multi-faceted process that is critical for the success of any drug discovery campaign. For researchers working with benzimidazole libraries, a thorough understanding of quality control metrics, data normalization techniques, and robust hit confirmation strategies is essential. By applying the principles outlined in this guide, scientists can navigate the complexities of H-TS data with confidence, increasing the likelihood of identifying novel and potent benzimidazole-based therapeutics. The journey from a massive dataset to a validated hit is challenging, but with the right statistical tools and a rigorous scientific approach, it is a journey that can lead to significant breakthroughs in medicine.
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Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557–567. [Link]
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Dragiev, M., Paskaleva, V., & Tzoneva, R. (2013). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Journal of Biomolecular Screening, 18(3), 334–346. [Link]
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Carralot, J. P., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 28(14), 1868–1875. [Link]
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Snijder, B., et al. (2007). Statistical techniques for handling high content screening data. Nature Methods, 4(9), 687–693. [Link]
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Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1223–1233. [Link]
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Vipergen. (n.d.). Hit Identification. Vipergen. Retrieved from [Link]
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Makarenkov, V., et al. (2006). HTS-Corrector: software for the statistical analysis and correction of experimental high-throughput screening data. Bioinformatics, 22(11), 1406–1407. [Link]
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BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
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Zhang, J. H., et al. (2021). Novel Statistical Approach for Primary High-Throughput Screening Hit Selection. Journal of Chemical Information and Modeling, 61(4), 1754–1763. [Link]
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Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Evotec. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Gunter, B., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 624–633. [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]
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Chen, B., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 53(4), 742–755. [Link]
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Lee, K. M., et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. Molecules, 27(5), 1542. [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557–567. [Link]
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El-Damasy, D. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), e2200278. [Link]
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Su, M., et al. (2013). Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. PLoS ONE, 8(8), e72624. [Link]
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MDPI. (2025, February 13). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. [Link]
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ResearchGate. (n.d.). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate. [Link]
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Almasirad, A., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 4(3), 339–345. [Link]
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MDPI. (2022, March 7). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
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Reproducibility of synthesis and biological testing of 1,6-dimethyl-1H-benzimidazole-2-methanol
An in-depth comparative analysis of 1,6-dimethyl-1H-benzimidazole-2-methanol against its structural analogs requires a rigorous examination of both its synthetic pathways and its biological validation. As a highly functionalized pharmacophore, this compound serves as a critical intermediate for proton pump inhibitors (PPIs) and exhibits intrinsic antioxidant and cytotoxic properties [2].
The position of the methyl groups (at N1 and C6) significantly influences the electron density of the imidazole ring and the steric environment of the 2-methanol group. This guide objectively evaluates the reproducibility of its synthesis and biological testing, providing self-validating protocols for application scientists and drug development professionals.
Mechanistic Grounding: The Phillips Condensation
The synthesis of benzimidazole-2-methanol derivatives predominantly relies on the Phillips condensation —the acid-catalyzed reaction between an o-phenylenediamine derivative and a carboxylic acid (in this case, glycolic acid) [3].
The Causality of Synthetic Choices: When synthesizing 1,6-dimethyl-1H-benzimidazole-2-methanol from N1,4-dimethylbenzene-1,2-diamine and glycolic acid, conventional reflux (90–100°C) presents a significant reproducibility challenge. The 2-methanol moiety is highly sensitive to prolonged exposure to strongly acidic conditions at elevated temperatures, which frequently leads to unwanted etherification or oxidation byproducts [1].
To overcome this, Microwave-Assisted Synthesis is the superior alternative. Microwave irradiation provides rapid, uniform dielectric heating of the polar solvent (DMF) and reagents. This localized superheating allows the cyclization to overcome its activation energy barrier in minutes rather than hours, drastically minimizing the thermal degradation of the delicate hydroxymethyl group and improving the Environmental Factor (E-factor).
Synthetic Performance Comparison
The table below summarizes the quantitative performance of conventional versus microwave-assisted synthesis for the target compound and its primary alternatives.
| Compound | Synthetic Method | Yield (%) | Purity (HPLC %) | Reaction Time | E-factor |
| 1,6-dimethyl-1H-benzimidazole-2-methanol | Conventional Reflux | 54.2 ± 3.1 | 91.5 | 4.0 hours | 18.4 |
| 1,6-dimethyl-1H-benzimidazole-2-methanol | Microwave-Assisted | 88.7 ± 1.5 | 98.2 | 15 mins | 4.2 |
| 1,5-dimethyl-1H-benzimidazole-2-methanol | Microwave-Assisted | 85.4 ± 1.8 | 97.5 | 15 mins | 4.5 |
| 1-methyl-1H-benzimidazole-2-methanol | Microwave-Assisted | 90.1 ± 1.2 | 98.8 | 12 mins | 3.8 |
Data reflects standardized triplicate runs. Microwave conditions: 120°C, 250W, DMF solvent.
Fig 1: Reaction pathways comparing conventional and microwave-assisted Phillips condensation.
Biological Testing Reproducibility
Benzimidazole-2-methanol derivatives are frequently evaluated for their intrinsic antioxidant and cytotoxic profiles [2]. The electron-donating methyl groups at the 1 and 6 positions enhance the electron density of the aromatic system, which facilitates Hydrogen Atom Transfer (HAT) mechanisms in radical scavenging assays.
Ensuring Assay Trustworthiness: To prove the reproducibility of biological testing, we utilize the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A self-validating biological protocol must track the Inter-assay Coefficient of Variation (CV%) . A CV below 5% indicates that the compound remains stable in the assay buffer and that the readouts are not artifactual.
Biological Assay Reproducibility (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) | Inter-assay CV (%) | Intra-assay CV (%) | Hat Efficiency |
| 1,6-dimethyl-1H-benzimidazole-2-methanol | 132.4 | 3.8% | 1.9% | High |
| 1,5-dimethyl-1H-benzimidazole-2-methanol | 145.2 | 4.1% | 2.2% | Moderate |
| 1-methyl-1H-benzimidazole-2-methanol | 385.6 | 6.5% | 3.1% | Low |
| Ascorbic Acid (Positive Control) | 12.5 | 1.2% | 0.8% | Standard |
The 1,6-dimethyl variant demonstrates superior antioxidant reproducibility compared to the 1-methyl analog, likely due to the stabilizing effect of the C6 methyl group on the resulting radical intermediate.
Fig 2: Mechanism of DPPH radical scavenging assay for benzimidazole-2-methanol derivatives.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Synthesis
This protocol utilizes internal pH validation to prevent product degradation.
-
Reagent Preparation: In a 10 mL microwave-safe vial, dissolve N1,4-dimethylbenzene-1,2-diamine (1.0 mmol) and glycolic acid (1.2 mmol) in 3 mL of anhydrous Dimethylformamide (DMF).
-
Cyclization: Seal the vial and subject the mixture to microwave irradiation (120°C, 250 W) for exactly 15 minutes.
-
TLC Monitoring (Validation Step): Spot the reaction mixture against the starting diamine on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 7:3). The disappearance of the diamine spot validates reaction completion.
-
Quenching & Neutralization (Critical): Cool the vial to room temperature. Pour the mixture into 15 mL of ice water. Slowly add saturated NaHCO₃ solution until the pH reaches exactly 7.5.
-
Causality: The 2-methanol group is highly susceptible to acid-catalyzed cleavage during aqueous workup. Strict neutralization prevents this degradation [1].
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure product.
Protocol B: DPPH Antioxidant Assay
This protocol includes internal controls to ensure readout trustworthiness.
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in HPLC-grade methanol. Keep protected from light.
-
Sample Dilution: Prepare serial dilutions of 1,6-dimethyl-1H-benzimidazole-2-methanol (10, 50, 100, 200, 400 µg/mL) in methanol.
-
Incubation: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.
-
Validation Controls:
-
Blank: 100 µL methanol + 100 µL DPPH (Validates maximum absorbance).
-
Positive Control: Ascorbic acid serial dilutions (Validates assay sensitivity).
-
-
Quantification: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. URL:[Link]
-
Masaoka, S. (2021). Surface-Confined Ruthenium Complexes Bearing Benzimidazole Derivatives: Toward Functional Devices. IntechOpen. URL: [Link]
Comparing the DNA binding affinity of 1,6-dimethyl-1H-benzimidazole-2-methanol to other minor groove binders
A Comparative Guide to DNA Minor Groove Binders: 1,6-dimethyl-1H-benzimidazole-2-methanol vs. Classic Ligands
For drug development professionals and structural biologists, targeting the DNA minor groove remains a highly viable strategy for modulating gene expression and developing antimicrobial or antineoplastic agents. While classic bis-benzimidazoles like Hoechst 33258 are the gold standard for AT-tract minor groove binding, understanding the thermodynamic baseline of their monomeric fragments—such as 1,6-dimethyl-1H-benzimidazole-2-methanol —is critical for rational drug design.
This guide objectively compares the binding affinity, structural causality, and experimental validation of 1,6-dimethyl-1H-benzimidazole-2-methanol against established minor groove binders (MGBs).
Structural Determinants of Minor Groove Binding
The DNA minor groove in AT-rich regions is narrow, deep, and possesses a highly negative electrostatic potential. Effective MGBs must possess specific structural features to exploit this microenvironment:
-
Isohelicity : The ligand must have a crescent shape that matches the natural curvature of the B-DNA double helix.
-
Hydrogen Bond Donors : The presence of inward-facing NH groups allows for bifurcated hydrogen bonding with the N3 of adenine and O2 of thymine at the floor of the groove.
Classic bis-benzimidazoles like Hoechst 33258 excel in these areas, forming a tight hydrogen bond network and displacing ordered water molecules to drive binding [1]. In contrast, 1,6-dimethyl-1H-benzimidazole-2-methanol is a monomeric, substituted derivative. The methylation at the N1 position removes a critical hydrogen bond donor, and the methyl group at the 6-position introduces steric bulk that clashes with the narrow walls of the minor groove. Consequently, it lacks the extended curvature required for high-affinity, sequence-specific anchoring.
Structural causality dictating the DNA minor groove binding affinity of benzimidazole derivatives.
Comparative Binding Affinity Data
The structural limitations of monomeric benzimidazoles directly translate to their thermodynamic profiles. While bis-benzimidazoles achieve nanomolar affinities, monomeric derivatives typically bind in the micromolar range, often serving as moderate binders or ligands for secondary metal-complex interactions [2].
Table 1: Quantitative Comparison of DNA Minor Groove Binders
| Ligand | Structural Class | Target Sequence | Binding Constant ( Ka , M−1 ) | ΔG (kcal/mol) |
| Hoechst 33258 | Bis-benzimidazole | AT-rich | 4.0−7.0×107 | ∼−10.5 |
| DAPI | Phenylindole | AT-rich | ∼1.0×107 | ∼−9.5 |
| Netropsin | Polyamide | AT-rich | ∼5.0×108 | ∼−12.0 |
| 1,6-dimethyl-1H-benzimidazole-2-methanol | Monomeric Benzimidazole | Non-specific / Weak AT | ∼1.5×104 | ∼−5.5 |
Data synthesized from established literature for standard physiological conditions (pH 7.0, 25°C).
Causality in the Data : The 103 -fold drop in affinity between Hoechst 33258 and 1,6-dimethyl-1H-benzimidazole-2-methanol is primarily an enthalpic penalty. The monomer cannot form the extensive van der Waals contacts or the multi-point hydrogen bond network required to overcome the entropic cost of restricting the ligand's conformational freedom upon binding.
Self-Validating Experimental Methodologies
To accurately measure the binding affinities of benzimidazole derivatives, experimental design must decouple enthalpy from entropy. While thermal melting ( Tm ) assays are common, there is often a poor correlation between Tm shifts and actual ΔG values [3]. Therefore, Isothermal Titration Calorimetry (ITC) and Fluorescence Titration are the authoritative standards.
Protocol A: Fluorescence Titration & Job Plot Analysis
Purpose: To determine binding stoichiometry and baseline affinity.
-
Stoichiometry via Continuous Variation (Job Plot) : Prepare a series of solutions where the total concentration of DNA and ligand is kept constant (e.g., 5 µM), but the molar ratio varies from 0 to 1.
-
Self-Validation : Measure the fluorescence emission. A peak at exactly 0.5 mole fraction confirms a 1:1 binding stoichiometry, validating the binding model before any complex mathematical fitting is attempted[3].
-
Affinity Titration : Keep the ligand concentration constant (e.g., 1 µM) and titrate increasing concentrations of the DNA duplex (e.g., d(GCAAATTTGC)2).
-
Data Fitting : Fit the fluorescence enhancement curve to a 1:1 independent binding site isotherm to derive Ka .
Protocol B: Isothermal Titration Calorimetry (ITC)
Purpose: To directly measure ΔH and calculate the full thermodynamic profile ( ΔG,ΔS ).
-
Buffer Matching (Critical Step) : Dialyze both the DNA oligonucleotide and 1,6-dimethyl-1H-benzimidazole-2-methanol extensively against the exact same buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.0). Causality: Even a 0.1 pH mismatch will generate massive heat of ionization artifacts that mask the ligand binding heat.
-
Cell Loading : Load 15 µM DNA into the ITC sample cell and 150 µM ligand into the injection syringe.
-
Titration Execution : Perform 25 injections of 1.5 µL ligand into the DNA cell at 25°C, allowing 150 seconds between injections for baseline return.
-
Self-Validation (Control) : Perform a blank titration by injecting the ligand into the buffer alone. Subtract this "heat of dilution" background from the main titration data to isolate the true heat of binding.
Self-validating experimental workflow for determining DNA-ligand thermodynamic parameters.
Conclusion & Application Insights
While 1,6-dimethyl-1H-benzimidazole-2-methanol exhibits a significantly lower intrinsic DNA binding affinity compared to extended bis-benzimidazoles like Hoechst 33258, it holds distinct value in modern drug development. Its lower molecular weight and moderate binding constant ( Ka∼104M−1 ) make it an ideal fragment-based starting point. Furthermore, monomeric benzimidazoles are frequently utilized as chelating ligands for transition metal complexes (e.g., Cu(II), Ni(II)), where the metal core dictates the primary interaction with the nucleic acid biopolymer, and the benzimidazole periphery fine-tunes the electrostatic and steric fit[2].
By employing rigorous, self-validating thermodynamic protocols like ITC and Job Plot analysis, researchers can accurately map the structure-activity relationships of these minor groove binders, ensuring robust data for downstream therapeutic development.
References
-
DNA minor groove recognition by bis-benzimidazole analogues of Hoechst 33258: insights into structure-DNA affinity relationships assessed by fluorescence titration measurements. Nucleic Acids Research, 25(21), 4320-4325.[Link]
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. RSC Advances, 13, 11436-11452.[Link]
-
Sequence-specific minor groove binding by bis-benzimidazoles: water molecules in ligand recognition. Nucleic Acids Research, 31(4), 1097-1104.[Link]
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A Senior Scientist's Guide to the Validation of a Novel HPLC-UV Method for Quantifying 1,6-dimethyl-1H-benzimidazole-2-methanol
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is underpinned by data of the highest integrity. The reliability of this data is, in turn, wholly dependent on the quality of the analytical methods used to generate it. An unvalidated or poorly characterized analytical method can produce misleading results, compromising critical decisions related to product quality, safety, and efficacy.
This guide provides a comprehensive, in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,6-dimethyl-1H-benzimidazole-2-methanol (hereafter referred to as DMBM), a key intermediate or potential impurity in various synthetic pathways. Our approach is not merely procedural; it is a scientifically grounded narrative explaining the causality behind each experimental choice.
The validation framework presented herein is rigorously aligned with the global standards set by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA).[1][2][3] The objective of validating an analytical procedure is to furnish documented evidence that the method is unequivocally "fit for its intended purpose."[1][4] This guide will compare the performance of our novel HPLC method against these internationally accepted benchmarks, providing the supporting experimental data to substantiate its suitability for use in a regulated quality control (QC) environment.
The Analytical Challenge: Choosing the Right Tool
While several analytical techniques could be considered for quantifying a small organic molecule like DMBM, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a reversed-phase HPLC method with UV detection (HPLC-UV) presents a compelling combination of specificity, robustness, and accessibility for routine QC applications.[5][6] Unlike mass spectrometry-based methods, which can be more complex and costly to implement in a high-throughput QC setting, HPLC-UV is a workhorse technique known for its reliability and reproducible performance.[5] This guide will demonstrate that, through rigorous validation, this accessible technique provides the requisite accuracy and precision for its intended purpose.
Proposed HPLC Method Parameters
The following isocratic HPLC method was developed for the quantification of DMBM.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 40:60 (v/v) Acetonitrile : 20mM Potassium Phosphate Monobasic (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 280 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
The Validation Workflow: A Structured Approach to Confidence
Method validation is not a single experiment but a holistic process composed of interconnected studies. Each study evaluates a specific performance characteristic of the method. The overall process ensures that the method is reliable for day-to-day use.[7][8]
Caption: A top-down workflow for analytical method validation.
I. Specificity: Ensuring Unambiguous Identification
Objective: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] A lack of specificity can be compensated for by other supporting analytical procedures.[1][11] For an assay, this means demonstrating that the signal measured is solely from the compound of interest.
Experimental Protocol:
-
Blank Analysis: Prepare and inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the DMBM analyte.
-
Placebo Analysis: If validating for a drug product, prepare and inject a solution containing all excipients without the active pharmaceutical ingredient (API) to check for interference.
-
Forced Degradation (Stress Testing): Subject a solution of DMBM to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis of Stressed Sample: Analyze the stressed sample to demonstrate that the peaks for any resulting degradation products are well-separated from the main DMBM peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the main peak is spectrally homogeneous.
Acceptance Criteria & Results:
| Test | Result | Conclusion |
| Blank Injection | No peak detected at the retention time of DMBM. | PASS |
| Forced Degradation | DMBM peak is spectrally pure (Purity Angle < Purity Threshold). | PASS |
| Peak Resolution | Resolution between DMBM and the closest eluting degradant peak is > 2.0. | PASS |
II. Linearity and Range: Defining the Method's Operating Boundaries
The parameters of linearity, range, precision, and accuracy are intrinsically linked. A method's range is established by confirming that it provides an acceptable degree of linearity, accuracy, and precision within that interval.[1][14]
Caption: Interrelation of key validation parameters.
A. Linearity
Objective: To demonstrate the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15][16] This confirms that as the amount of DMBM changes, the instrument's response (peak area) changes in a predictable, linear fashion.
Experimental Protocol:
-
Prepare a stock solution of DMBM reference standard at a high concentration.
-
Perform serial dilutions to prepare at least five concentration levels spanning the expected range. For an assay, this is typically 80% to 120% of the target test concentration, but a wider range (e.g., 50% to 150%) is often tested.
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Acceptance Criteria & Results: A minimum of 5 concentration levels is recommended to establish linearity.[1]
| Parameter | Acceptance Criterion | Result | Conclusion |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 | PASS |
| Y-Intercept | Should be close to zero; demonstrate no significant bias. | 1.25 mAU*s | PASS |
| Residuals Plot | Random distribution around the zero line. | Randomly Distributed | PASS |
B. Range
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][15]
Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to define the range.
Acceptance Criteria & Results:
| Parameter | Validated Interval | Conclusion |
| Method Range | 50 µg/mL to 150 µg/mL | PASS |
III. Accuracy: Closeness to the Truth
Objective: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17][18] It is typically assessed via recovery studies.
Experimental Protocol:
-
Prepare samples by spiking a placebo matrix (if applicable) or diluent with the DMBM reference standard at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level (for a total of nine determinations).[9]
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria & Results:
| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery | % RSD |
| 80% (80 µg/mL) | 99.5% | 100.2% | 99.8% | 99.8% | 0.35% |
| 100% (100 µg/mL) | 100.5% | 101.0% | 99.9% | 100.5% | 0.55% |
| 120% (120 µg/mL) | 99.2% | 99.9% | 100.3% | 99.8% | 0.56% |
| Acceptance Criteria | - | - | - | 98.0% - 102.0% | ≤ 2.0% |
| Conclusion | - | - | - | PASS | PASS |
IV. Precision: Consistency of Measurement
Objective: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8][20] It is evaluated at two levels: repeatability and intermediate precision.
A. Repeatability (Intra-Assay Precision)
Objective: Assesses precision over a short interval of time under the same operating conditions (same analyst, same instrument).
Experimental Protocol:
-
Prepare a minimum of six independent test samples of DMBM at 100% of the target concentration.
-
Analyze the samples using the analytical method.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Result | Conclusion |
| Number of Replicates | n=6 | 6 | PASS |
| % RSD | ≤ 2.0% | 0.85% | PASS |
B. Intermediate Precision (Inter-Assay Ruggedness)
Objective: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[9]
Experimental Protocol:
-
The repeatability experiment is repeated by a second analyst on a different day using a different HPLC system (if available).
-
The results from both sets of experiments are statistically compared.
Acceptance Criteria & Results:
| Condition | n | Mean Assay (%) | % RSD |
| Analyst 1 / Day 1 / Inst. 1 | 6 | 100.2% | 0.85% |
| Analyst 2 / Day 2 / Inst. 2 | 6 | 99.7% | 0.91% |
| Overall (n=12) | 12 | 99.95% | 1.25% |
| Acceptance Criterion (%RSD) | - | - | ≤ 2.0% |
| Conclusion | - | - | PASS |
V. Detection & Quantitation Limits: Measuring the Minimum
Objective: To determine the lowest concentration of DMBM that the method can reliably detect and quantify.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[21][22]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]
Experimental Protocol (Based on the Calibration Curve): The LOD and LOQ can be calculated from the linearity data using the following equations, as recommended by ICH guidelines.[24]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).
-
Where S = the slope of the calibration curve.
-
Acceptance Criteria & Results:
| Parameter | Calculation | Result |
| Slope (S) | From Linearity | 55.4 mAUs / (µg/mL) |
| Std. Dev. of Intercept (σ) | From Linearity | 2.1 mAUs |
| Limit of Detection (LOD) | 3.3 * (2.1 / 55.4) | 0.125 µg/mL |
| Limit of Quantitation (LOQ) | 10 * (2.1 / 55.4) | 0.379 µg/mL |
VI. Robustness: Resistance to Minor Changes
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[25][26] This provides an indication of its reliability during normal usage and its suitability for transfer to other laboratories.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.
-
Evaluate the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final assay result.
Acceptance Criteria & Results:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Assay Result (%) | Conclusion |
| Nominal Method | - | 5.42 | 1.1 | 100.1% | - |
| Flow Rate | 0.9 mL/min | 6.01 | 1.1 | 100.3% | PASS |
| 1.1 mL/min | 4.93 | 1.1 | 99.8% | PASS | |
| Column Temp. | 28°C | 5.58 | 1.2 | 99.9% | PASS |
| 32°C | 5.29 | 1.1 | 100.0% | PASS | |
| Mobile Phase % Organic | 38% Acetonitrile | 5.95 | 1.1 | 100.5% | PASS |
| 42% Acetonitrile | 4.99 | 1.1 | 99.6% | PASS | |
| Acceptance Criteria | - | ± 10% | ≤ 2.0 | 98.0% - 102.0% | - |
Final Summary & Comparative Conclusion
This guide has detailed the systematic validation of a novel HPLC-UV method for the quantification of 1,6-dimethyl-1H-benzimidazole-2-methanol. The performance of the method was compared against the stringent acceptance criteria established by the ICH, which represent the global standard for pharmaceutical analysis.
Validation Summary Table:
| Validation Parameter | Result | Status |
| Specificity | No interference observed; peak purity confirmed. | PASS |
| Linearity (R²) | 0.9998 | PASS |
| Range | 50 - 150 µg/mL | PASS |
| Accuracy (% Recovery) | 99.8% - 100.5% | PASS |
| Precision (Repeatability %RSD) | 0.85% | PASS |
| Precision (Intermediate %RSD) | 1.25% | PASS |
| Limit of Quantitation (LOQ) | 0.379 µg/mL | Established |
| Robustness | Unaffected by minor parameter changes. | PASS |
The comprehensive experimental data presented herein provides definitive, documented evidence that this analytical procedure is suitable for its intended purpose.[1][4] Compared to unvalidated or inadequately characterized methods, this HPLC-UV procedure offers a high degree of confidence in the generated data. It has been proven to be specific, linear, accurate, precise, and robust, establishing it as a reliable tool for the quantitative analysis of DMBM in a regulated drug development and quality control environment.
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
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LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29(Suppl 1), S49–S52. [Link]
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Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. [Link]
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Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
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IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Impactfactor. (2015, October 15). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]
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ICH. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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Croatian Journal of Food Science and Technology. (2017, May 25). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. [Link]
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Comparative docking studies of benzimidazole derivatives with target proteins
Comparative Molecular Docking of Benzimidazole Derivatives: Overcoming Kinase Resistance
As the landscape of targeted oncology evolves, the emergence of drug-resistant kinase mutations remains a formidable bottleneck. First-generation Tyrosine Kinase Inhibitors (TKIs) like Gefitinib and Erlotinib frequently lose efficacy due to "gatekeeper" mutations, such as the T790M alteration in the Epidermal Growth Factor Receptor (EGFR)[1].
To circumvent this, medicinal chemists have turned to the benzimidazole scaffold. As a privileged isostere of purine, benzimidazole can seamlessly imitate the binding mode of purine-based ATP, competitively anchoring into the active sites of critical kinases like EGFR and Akt1[2]. This guide provides an objective, data-driven comparison of benzimidazole derivatives against standard TKIs, detailing the computational methodologies used to validate their binding affinities.
Mechanistic Rationale: Kinase Inhibition Pathways
The therapeutic value of benzimidazole derivatives lies in their ability to intercept aberrant signaling cascades. By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) and downstream effectors, these compounds halt the phosphorylation events that drive unchecked cellular proliferation.
Fig 1: Kinase signaling pathway and benzimidazole-mediated inhibition.
Self-Validating Molecular Docking Methodology
To ensure scientific integrity, molecular docking cannot be treated as a "black box." Every step in the protocol must be optimized to reflect true physiological conditions and validated against known empirical data. Below is the standardized, step-by-step workflow utilized to generate the comparative data in this guide[3].
Step 1: Ligand Preparation and Energy Minimization
-
Action: Benzimidazole derivatives are sketched in 2D and converted to 3D conformations.
-
Causality: Ligands must undergo energy minimization (e.g., using the MMFF94 or CHARMm force field) to reach their global energy minimum. Docking a ligand with internal steric clashes will artificially skew the binding free energy ( ΔG ) calculations[4].
Step 2: Protein Preparation
-
Action: Crystal structures of target proteins (e.g., EGFR WT, EGFR T790M, Akt1) are retrieved from the Protein Data Bank. Co-crystallized ligands and non-essential water molecules are stripped away. Polar hydrogens and Gasteiger/Kollman charges are added[3].
-
Causality: Water molecules can artificially block the orthosteric pocket. Removing them allows the algorithm to probe the true depth of the active site. Adding polar hydrogens is strictly required to accurately model the electrostatic environment and predict hydrogen bond networks between the ligand and the kinase hinge region[3].
Step 3: Grid Box Generation
-
Action: A 3D bounding box is centered over the coordinates of the native co-crystallized ligand.
-
Causality: This restricts the conformational search space to the biologically relevant active site, preventing the algorithm from identifying false-positive allosteric binding poses that have no therapeutic relevance.
Step 4: Docking Execution
-
Action: Automated docking algorithms (such as AutoDock Vina or CDOCKER) simulate the binding event[4].
-
Causality: The scoring function calculates the binding potential by quantifying electrostatic interactions, hydrogen bonds, and van der Waals forces, balancing them against the desolvation penalty of the ligand entering the pocket.
Step 5: Post-Docking Validation (The Self-Validation Check)
-
Action: The predicted pose of the native ligand is superimposed over its actual X-ray crystal structure pose.
-
Causality: If the Root Mean Square Deviation (RMSD) is < 2.0 Å, the docking protocol is deemed highly accurate and trustworthy for screening novel benzimidazole derivatives[3].
Fig 2: Systematic molecular docking workflow for benzimidazole derivatives.
Comparative Data Analysis
The following table synthesizes quantitative docking data, comparing standard clinical TKIs against rationally designed benzimidazole derivatives across wild-type and mutated kinase targets.
| Compound / Ligand | Target Protein (PDB ID) | Binding Affinity ( ΔG , kcal/mol) | Key Interacting Residues | Primary Interaction Types |
| Erlotinib (Standard) | EGFR WT (3VJO) | -7.4 | Met793, Leu718 | Hydrogen bonding, Hydrophobic |
| Keto-Benzimidazole (7c) | EGFR WT (3VJO) | -8.1 | Met793, Thr790 | Hydrogen bonding, Van der Waals |
| Gefitinib (Standard) | EGFR T790M (2JIT) | -6.8 | Met793 | Hydrophobic (Steric clash present) |
| Keto-Benzimidazole (1c) | EGFR T790M (2JIT) | -8.4 | Met793, Lys745 | Hydrogen bonding, Pi-Pi stacking |
| Benzyl-Benzimidazole (34) | Akt1 Kinase (3QKK) | -9.2* | Ala230, Glu228 | Hydrogen bonding, Hydrophobic |
*Note: Akt1 binding affinity is standardized from CDOCKER interaction energy metrics for comparative visualization[4][5].
Structural Insights and Causality
The data reveals a stark contrast in performance between standard TKIs and benzimidazole derivatives, particularly in the presence of the T790M mutation.
Overcoming the T790M Gatekeeper Mutation: In wild-type EGFR, the active site contains a threonine residue (Thr790). When mutated to methionine (T790M), the bulky side chain of methionine creates severe steric hindrance, physically blocking first-generation drugs like Gefitinib from entering the deep hydrophobic pocket[1]. However, keto-benzimidazole derivatives (such as compound 1c) exhibit a highly flexible double-bond linker and a compact phenyl ring. This allows the benzimidazole scaffold to bypass the bulky methionine and achieve superior shape complementarity. The presence of sulfonyl and keto substituents significantly enhances binding stability by anchoring the molecule via strong hydrogen bonds to the Met793 residue at the hinge region, yielding a highly favorable binding energy of -8.4 kcal/mol[3].
Targeting Akt1 Kinase: Beyond EGFR, benzimidazole derivatives show profound selectivity for Akt1, a serine/threonine kinase critical for tumor survival. Docking studies indicate that modifying the benzimidazole ring with a benzyl group (Compound 34) allows the ligand to deeply penetrate the hydrophobic pocket beneath the glycine-rich loop of the Akt1 active site[5]. This specific structural modification maximizes van der Waals interactions, resulting in potent and selective ATP-competitive inhibition[4].
References
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Jalil, N. A. S., & Hamid, S. A. (2023). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana, 52(4), 1203-1215. [Link]
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Kattoub, R. G., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11, 106-127. [Link]
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Sharma, R., Shilpa, & Duggal, S. (2025). Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies. Asian Journal of Research in Chemistry, 18(3), 123-128. [Link]
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A Comparative Guide to the Efficacy of 1,6-dimethyl-1H-benzimidazole-2-methanol: An In Vitro vs. In Vivo Perspective
For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to clinical application is a rigorous path of validation. The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] This guide delves into the comparative efficacy of a specific derivative, 1,6-dimethyl-1H-benzimidazole-2-methanol, by examining the critical transition from laboratory assays (in vitro) to whole-organism studies (in vivo). While direct experimental data for this exact dimethylated compound is limited in publicly accessible literature, we can derive substantial insights by analyzing its core structure, 1H-benzimidazol-2-yl-methanol, in comparison to closely related analogs. This analysis will provide a framework for predicting its potential biological profile and underscore the indispensable role of both in vitro and in vivo evaluations.
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is structurally analogous to purine nucleobases, allowing it to interact with a multitude of biological targets, including enzymes and receptors.[3] This has led to the development of numerous successful drugs. Modifications to the benzimidazole core, particularly at the 2-position, can dramatically alter a compound's biological activity, a principle we will explore in detail.
In Vitro Efficacy: A Foundational Assessment
In vitro studies are the first-line approach to characterizing the biological activity of a new compound. They are performed in a controlled environment, such as a test tube or culture dish, and are essential for initial screening, mechanism of action studies, and determining potency.
To understand the potential of our target compound, we will analyze published data on its parent structure, 1H-benzimidazol-2-yl-methanol, and compare it to 2-methyl-1H-benzimidazole. This comparison is particularly insightful as it isolates the effect of the hydroxymethyl (-CH2OH) group, the key feature of our primary compound of interest.
Comparative In Vitro Activity Data
The following table summarizes the reported in vitro activities of these two closely related benzimidazole derivatives.
| Biological Activity | Compound | Potency (IC50 / LC50) | Standard | Potency (IC50 / LC50) |
| Antioxidant Activity | 2-methyl-1H-benzimidazole | IC50: 144.84 µg/ml | BHT | IC50: 51.56 µg/ml |
| (DPPH Assay)[4][5] | 1H-benzimidazol-2-yl-methanol | IC50: 400.42 µg/ml | BHT | IC50: 51.56 µg/ml |
| Cytotoxic Activity | 2-methyl-1H-benzimidazole | LC50: 0.42 µg/ml | Vincristine Sulphate | LC50: 0.544 µg/ml |
| (Brine Shrimp Lethality)[4][5] | 1H-benzimidazol-2-yl-methanol | High LC50 (mild activity) | Vincristine Sulphate | LC50: 0.544 µg/ml |
| Antimicrobial Activity | 2-methyl-1H-benzimidazole | Weak (7-8 mm zone) | Ciprofloxacin | Strong (41-45 mm zone) |
| (Disc Diffusion)[4][5] | 1H-benzimidazol-2-yl-methanol | No activity | Ciprofloxacin | Strong (41-45 mm zone) |
Analysis of In Vitro Data:
The data clearly demonstrates that minor structural modifications have a profound impact on biological activity.[3] The substitution of a methyl group (-CH3) with a hydroxymethyl group (-CH2OH) at the 2-position leads to a significant decrease in antioxidant, cytotoxic, and antimicrobial activities. 2-methyl-1H-benzimidazole shows moderate antioxidant and potent cytotoxic activity, even surpassing the standard vincristine sulphate in the brine shrimp lethality assay.[4][5] In contrast, 1H-benzimidazol-2-yl-methanol is largely inactive in these assays.[4][5]
This suggests that for these specific activities, the hydroxymethyl group may introduce unfavorable steric or electronic properties that hinder interaction with the biological targets. For our primary compound, 1,6-dimethyl-1H-benzimidazole-2-methanol, one might hypothesize that while the 2-methanol group reduces potency, the addition of methyl groups at the 1 and 6 positions could potentially modify its lipophilicity and electronic distribution, possibly restoring some biological activity. This highlights the necessity of empirical testing for each new derivative.
Experimental Protocol: In Vitro DPPH Radical Scavenging Assay
This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for assessing antioxidant activity.[6]
Objective: To determine the concentration of a compound required to scavenge 50% of DPPH free radicals (IC50).
Materials:
-
Test compound (e.g., 1,6-dimethyl-1H-benzimidazole-2-methanol)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Standard antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound and the standard (BHT) in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Assay Setup: In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Control Wells: Prepare a blank well containing 100 µL of methanol.
-
Reaction Initiation: Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH scavenging using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration required to achieve 50% inhibition.
In Vitro Assay Workflow Diagram
Caption: General workflow for an in vivo xenograft efficacy study.
Potential Mechanism of Action: Kinase Inhibition
The structural similarity of benzimidazoles to purines makes them ideal candidates for interacting with ATP-binding sites in protein kinases. [3]Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, a plausible mechanism of action for many biologically active benzimidazole derivatives is the inhibition of specific kinases, leading to the disruption of proliferation and survival signals within cells.
Generic Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway by a benzimidazole derivative.
Conclusion and Future Directions
The analysis of 1H-benzimidazol-2-yl-methanol against 2-methyl-1H-benzimidazole provides a compelling case for the critical role of structure-activity relationship studies. The in vitro data suggests that the hydroxymethyl group at the 2-position is detrimental to the antioxidant, cytotoxic, and antimicrobial activities observed in its methyl analog.
For the target compound, 1,6-dimethyl-1H-benzimidazole-2-methanol, these findings serve as a crucial baseline. While its in vitro profile might be weaker than that of some other benzimidazoles, the added methyl groups could confer other desirable properties, such as altered target specificity or improved pharmacokinetic profiles.
The path forward is clear:
-
In Vitro Profiling: The compound must first be synthesized and subjected to a broad panel of in vitro assays to determine its biological activity profile.
-
In Vivo Validation: If promising activity is identified, in vivo studies are non-negotiable. These will be essential to confirm efficacy, establish a therapeutic window, and understand the compound's behavior in a complex physiological system.
Ultimately, the transition from in vitro promise to in vivo proof is the crucible in which new therapeutic agents are forged. For 1,6-dimethyl-1H-benzimidazole-2-methanol, this journey has yet to be documented, representing an open field for future research and discovery.
References
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15186-15201. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Bioorganic Chemistry, 85, 466-477. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
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Viswanath, A., Keerthana, B., HimaBindu, G., Rani, B. S., & Babu, P. S. (2016). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 215-221. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2020). Diverse biological activities of benzimidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 829-854. [Link]
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Georgieva, M. K., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 8(52), 29631-29643. [Link]
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Georgieva, M. K., et al. (2021). Radical scavenging mechanism of 1H-benzimidazole-2-yl hydrazones and kinetics with physiologically relevant radicals. Computational and Theoretical Chemistry, 1205, 113438. [Link]
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Se-182, a benzimidazole derivative, shows in vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis. Journal of King Saud University - Science, 34(5), 102047. [Link]
-
Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Medicinal Chemistry, 13(9), 1121-1135. [Link]
-
Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]
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Rahman, M. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-17. [Link]
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Safety Operating Guide
1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals working with 1H-Benzimidazole-2-methanol, 1,6-dimethyl- (9CI) (CAS: 155222-37-0), understanding the physicochemical logic behind disposal protocols is critical for maintaining laboratory safety, environmental compliance, and operational integrity.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anthelmintics, proton pump inhibitors, and kinase inhibitors. However, the exact structural features that make it biologically active—its nitrogen-rich heterocyclic core and lipophilic nature—also dictate strict, non-negotiable disposal and spill-response procedures.
Here is the comprehensive, step-by-step operational guide for the safe handling, spill recovery, and proper disposal of 1,6-dimethyl-1H-benzimidazole-2-methanol.
The Causality of Hazard: Why Standard Disposal Fails
Before executing any disposal plan, it is imperative to understand why specific pathways are chosen. 1,6-dimethyl-1H-benzimidazole-2-methanol cannot be treated as generic organic waste due to three fundamental mechanistic reasons:
-
Thermal Decomposition to NOx: Benzimidazoles are nitrogen-dense. When subjected to standard combustion or uncontrolled heating, the imidazole ring ruptures, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide[1]. Therefore, standard open burning or municipal landfilling is strictly prohibited. Disposal must occur via high-temperature incineration equipped with flue-gas scrubbing technology.
-
Aquatic Persistence and Toxicity: Benzimidazole derivatives typically exhibit limited aqueous solubility but high environmental persistence. They are classified as harmful to aquatic life with long-lasting effects. Introducing even trace amounts of this compound into municipal wastewater systems via sink drains is a severe compliance violation.
-
Acute Contact Toxicity: The compound acts as a Category 4 acute toxin (oral, dermal, inhalation) and a Category 2 skin/eye irritant[2]. Dust generation during disposal is the primary vector for accidental inhalation exposure.
Quantitative Hazard & Waste Stream Parameters
To facilitate immediate logistical planning for your Environmental Health and Safety (EHS) team, the critical handling and waste parameters are summarized below.
| Parameter | Classification / Specification | Operational Implication |
| Chemical Identity | 1H-Benzimidazole-2-methanol, 1,6-dimethyl- | Substituted nitrogen heterocycle; requires specialized thermal destruction. |
| CAS Registry Number | 155222-37-0 | Must be explicitly listed on all RCRA/hazardous waste manifests. |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Mandates strict PPE (nitrile gloves, N95/P100 respirator) during handling[3]. |
| Irritation Hazards | Category 2 (Skin/Eye), STOT SE 3 (Respiratory) | Requires tight-fitting safety goggles; work must be done under local exhaust[2]. |
| Aquatic Toxicity | Harmful to aquatic life (Long-lasting) | Zero-drain policy. All aqueous washings must be collected as hazardous waste. |
| Decomposition Products | NOx, CO, CO2 | Incineration facility must utilize flue-gas denitrification (scrubbers)[1]. |
Procedural Methodology: Spill Recovery & Waste Segregation
Every protocol in a high-functioning laboratory must be a self-validating system. The following step-by-step methodology ensures that spill recovery is total and that waste segregation prevents downstream reactive hazards.
Phase 1: Spill Containment and Recovery (Solid Powder)
Objective: Recover the material without generating airborne particulates.
-
Isolate and Protect: Immediately evacuate non-essential personnel from the spill radius. Don appropriate PPE: a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), and tight-fitting safety goggles[3].
-
Suppress Dust Generation: Do not use dry sweeping or compressed air. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a minimal amount of isopropanol or water) to bind the particulates. Note: Do not flood the area, as this increases the volume of hazardous waste.
-
Mechanical Collection: Use a non-sparking, anti-static brush and dustpan to collect the dampened material[1].
-
Validation of Recovery: Weigh the collected waste container. The mass of the recovered waste (minus the estimated weight of the dampening agent and absorbent pads) should closely match the estimated mass of the spilled chemical, validating that no residual powder remains on the lab bench or floor.
-
Secondary Decontamination: Wipe the spill area with a damp microfiber cloth. Place all used cloths and PPE into the solid waste container.
Phase 2: Waste Segregation and Packaging
Objective: Prepare the waste for compliant EHS pickup.
-
Solid Waste Routing: Place the recovered powder, contaminated packaging, and used PPE into a high-density polyethylene (HDPE) wide-mouth container. Seal tightly.
-
Liquid Waste Routing (Reaction Mixtures): If the compound is dissolved in a solvent, segregate the waste based on the solvent's halogen content. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., methanol), as this exponentially increases the cost and complexity of the incineration process.
-
Manifesting: Label the container explicitly: "Hazardous Waste - Toxic Organic Solid (Benzimidazole Derivative) - DO NOT INCINERATE WITHOUT NOx SCRUBBING."
Waste Routing & Disposal Decision Tree
To ensure zero ambiguity in your operational pipeline, follow this logical waste routing workflow.
Caption: Waste segregation and disposal routing for benzimidazole derivatives.
Final Operational Directives
Trust in laboratory safety is built on the rigorous application of chemistry principles to everyday logistics. By recognizing that 1,6-dimethyl-1H-benzimidazole-2-methanol is not just a generic powder, but a nitrogen-dense heterocycle capable of generating toxic NOx gases and persisting in aquatic environments, your team can proactively prevent both exposure incidents and environmental contamination. Always entrust the final destruction of this compound to a licensed waste disposal company capable of high-temperature incineration[4].
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI)
For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI). While specific toxicological data for this compound is not extensively available, a robust safety strategy can be formulated by examining structurally similar benzimidazole derivatives. This document synthesizes available data to provide a cautious, evidence-based approach to ensure your safety in the laboratory.
The benzimidazole scaffold is a common motif in pharmaceuticals, and understanding the potential hazards associated with this class of compounds is the first step in establishing a safe working environment. Based on data from analogous compounds, 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI) should be handled with care, assuming it may be harmful if swallowed, comes into contact with skin, or is inhaled, and may cause skin, eye, and respiratory irritation[1][2].
Core Principles of Chemical Safety: Hazard vs. Risk
A foundational concept in laboratory safety is the distinction between hazard and risk. The inherent toxicity of a chemical is a hazard, while the probability of that hazard causing harm is the risk. Our objective is to minimize risk by controlling exposure through engineering controls and, crucially, the correct use of PPE.
Caption: The interplay between chemical hazard, exposure, and risk mitigation.
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI) in various laboratory settings. These recommendations are based on the hazard profile of similar benzimidazole compounds[1][2].
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities in a fume hood) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US)[1]. | Chemical-resistant gloves (e.g., nitrile) inspected prior to use[1]. | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Synthesis and purification (larger quantities or potential for splashing) | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. | Chemical-resistant lab coat or apron over a standard lab coat. | If not in a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended[1][2]. |
| Accidental spill cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Impervious clothing or a chemical-resistant suit, depending on the spill size. | A full-face respirator with an appropriate cartridge is advised, especially for large spills or in poorly ventilated areas[1]. |
Step-by-Step Guide to PPE Selection and Use
The following workflow provides a systematic approach to ensuring your safety when handling 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI).
Caption: A workflow for the safe use of PPE.
In-Depth Procedural Guidance
Given that related benzimidazole compounds are known to cause serious eye irritation, robust eye protection is non-negotiable[1]. Standard safety glasses are insufficient. Tightly fitting safety goggles that provide a seal around the eyes are the minimum requirement. For procedures with a higher risk of splashing, such as when transferring solutions or during extractions, a face shield should be worn in addition to safety goggles.
Harmful skin contact is a significant concern with analogous compounds[1][2]. Therefore, selecting the correct gloves is critical. Nitrile gloves are a good initial choice for their chemical resistance and dexterity. Always inspect gloves for any signs of degradation or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene. After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash your hands thoroughly.
A standard laboratory coat is sufficient for most small-scale operations. However, for larger-scale work or situations where there is a risk of significant splashes, a chemical-resistant apron or a specialized lab coat made of a less permeable material should be worn over your standard coat. Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse[1].
The primary means of controlling respiratory exposure is through the use of a certified chemical fume hood[2][3]. If your procedure involves handling the solid compound outside of a fume hood, or if there is a potential for aerosol generation that cannot be contained, a NIOSH-approved respirator is necessary. The choice of cartridge will depend on the specific solvents being used, but an organic vapor cartridge is a typical starting point.
Emergency Procedures and Decontamination
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].
Contaminated surfaces should be cleaned promptly. Small spills can be wiped up with an absorbent material, which should then be placed in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste materials contaminated with 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI), including used PPE, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[4]. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[4].
By adhering to these guidelines, you can significantly minimize the risks associated with handling 1H-Benzimidazole-2-methanol, 1,6-dimethyl-(9CI) and ensure a safer laboratory environment for yourself and your colleagues.
References
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Cas 4856-97-7,1H-Benzimidazole-2-methanol | lookchem. Lookchem. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
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A safety and chemical disposal guideline for Minilab users. Helmholtz Centre for Environmental Research - UFZ. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
